Product packaging for H-DL-Ala-OEt.HCl(Cat. No.:CAS No. 617-27-6)

H-DL-Ala-OEt.HCl

Número de catálogo: B015479
Número CAS: 617-27-6
Peso molecular: 153.61 g/mol
Clave InChI: JCXLZWMDXJFOOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

H-DL-Ala-OEt.HCl, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B015479 H-DL-Ala-OEt.HCl CAS No. 617-27-6

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883470
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-27-6, 1115-59-9, 6331-09-5
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 617-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC45688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl β-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DL-Alanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Alanine ethyl ester hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a building block in peptide synthesis and other chemical modifications. This document details the compound's structure, physical and spectral properties, and provides detailed experimental protocols for its synthesis and application in peptide coupling reactions.

Chemical and Physical Properties

DL-Alanine ethyl ester hydrochloride is a racemic mixture of the D- and L-enantiomers of alanine ethyl ester hydrochloride. It is a white to off-white crystalline solid.[1] This compound is primarily utilized as a versatile building block in peptide synthesis and is noted for its solubility in water.[1]

General and Physical Properties

The following table summarizes the key identification and physical properties of DL-Alanine ethyl ester hydrochloride.

PropertyValueReference(s)
Chemical Name DL-Alanine ethyl ester hydrochloride[1]
Synonyms Ethyl DL-alaninate hydrochloride, H-DL-Ala-OEt.HCl[2][3]
CAS Number 617-27-6[1][4]
Molecular Formula C₅H₁₁NO₂·HCl[1]
Molecular Weight 153.61 g/mol [2][4]
Appearance White to off-white powder/solid[1]
Melting Point 74-87 °C[1][4]
Solubility Soluble in water and ethanol, insoluble in ether.[5]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed and protect from moisture. The compound is hygroscopic.[1][6][7]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of DL-Alanine ethyl ester hydrochloride. Below are the typical spectral characteristics.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the L-enantiomer, which are representative of the DL-form, are detailed below. The spectra are typically recorded in D₂O.

¹H NMR (in D₂O): [8]

  • δ 1.11 (t, 3H, J=7.1 Hz): Corresponds to the methyl protons of the ethyl group (CH₂CH ₃).

  • δ 1.37 (d, 3H, J=7.4 Hz): Corresponds to the methyl protons of the alanine backbone (CH ₃CH).

  • δ 4.03 (q, 1H, J=7.2 Hz): Represents the alpha-proton of the alanine backbone (CH₃CH ).

  • δ 4.09 (q, 2H, J=7.2 Hz): Represents the methylene protons of the ethyl group (CH ₂CH₃).

¹³C NMR (in D₂O): [8]

  • δ 13.98: Corresponds to the methyl carbon of the ethyl group (CH₂C H₃).

  • δ 15.90: Corresponds to the methyl carbon of the alanine backbone (C H₃CH).

  • δ 49.65: Represents the alpha-carbon of the alanine backbone (CH₃C H).

  • δ 64.29: Represents the methylene carbon of the ethyl group (C H₂CH₃).

  • δ 171.57: Corresponds to the carbonyl carbon of the ester group (C =O).

1.2.2. Infrared (IR) Spectroscopy

  • N-H stretching: Broad absorption in the region of 3000-3400 cm⁻¹ due to the ammonium group.

  • C-H stretching: Absorptions around 2850-3000 cm⁻¹.

  • C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • N-H bending: Absorption around 1500-1600 cm⁻¹.

  • C-O stretching: Absorptions in the region of 1000-1300 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for the synthesis of DL-Alanine ethyl ester hydrochloride and its subsequent use in a standard peptide coupling reaction.

Synthesis of DL-Alanine Ethyl Ester Hydrochloride

Two common methods for the synthesis are presented below.

Method 1: Using Thionyl Chloride [8]

This method involves the esterification of DL-alanine using ethanol and thionyl chloride.

  • Reagents and Materials:

    • DL-Alanine

    • Ethanol (absolute)

    • Thionyl chloride (SOCl₂)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend DL-alanine in absolute ethanol at -5 °C using an ice-salt bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 1.5 to 2 hours. The suspension should become a clear solution.

    • After the reflux period, cool the solution to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DL-Alanine ethyl ester hydrochloride as a solid.

    • The crude product can be recrystallized from an ethanol/diethyl ether mixture to yield the purified product.

Method 2: Using Hydrogen Chloride Gas [8]

This method utilizes gaseous hydrogen chloride for the esterification.

  • Reagents and Materials:

    • DL-Alanine

    • Ethanol (dry)

    • Hydrogen chloride (gas)

    • Gas dispersion tube

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • Suspend DL-alanine in dry ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Bubble dry hydrogen chloride gas through the suspension using a gas dispersion tube.

    • Once the solution is saturated with HCl, attach a reflux condenser and heat the mixture to reflux for 2 hours.

    • After reflux, cool the reaction mixture to room temperature.

    • Concentrate the solution in vacuo using a rotary evaporator.

    • The resulting solid can be recrystallized from an ethanol/diethyl ether mixture to afford the pure DL-Alanine ethyl ester hydrochloride.

Application in Peptide Coupling

DL-Alanine ethyl ester hydrochloride is a common starting material for the elongation of a peptide chain. The following is a general protocol for coupling an N-protected amino acid to DL-Alanine ethyl ester hydrochloride.

  • Reagents and Materials:

    • N-protected amino acid (e.g., Cbz-L-Phenylalanine)

    • DL-Alanine ethyl ester hydrochloride

    • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

    • Coupling additive (e.g., 1-Hydroxybenzotriazole (HOBt))

    • Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • Dissolve the N-protected amino acid and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DL-Alanine ethyl ester hydrochloride in anhydrous DCM and add 1 equivalent of a tertiary base (e.g., TEA) to neutralize the hydrochloride and free the amine.

    • Add the solution of the free-based DL-Alanine ethyl ester to the solution of the N-protected amino acid and HOBt.

    • Slowly add a solution of the coupling agent (e.g., DCC, 1.1 equivalents) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC was used.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of DL-Alanine ethyl ester hydrochloride via the thionyl chloride method.

G Synthesis of DL-Alanine Ethyl Ester Hydrochloride cluster_reactants Reactants cluster_process Process cluster_product Product A DL-Alanine P1 Mixing and Cooling (-5 °C) A->P1 B Ethanol (Solvent) B->P1 C Thionyl Chloride (Reagent) P2 Dropwise Addition of SOCl₂ C->P2 P1->P2 P3 Reflux (1.5-2h) P2->P3 P4 Solvent Evaporation P3->P4 P5 Recrystallization P4->P5 Z Purified DL-Alanine Ethyl Ester Hydrochloride P5->Z

Caption: Workflow for the synthesis of DL-Alanine ethyl ester hydrochloride.

Peptide Coupling Workflow

The diagram below outlines the key steps in a typical peptide coupling reaction utilizing DL-Alanine ethyl ester hydrochloride.

G Peptide Coupling using DL-Alanine Ethyl Ester Hydrochloride cluster_activation Activation cluster_amine Amine Component cluster_coupling Coupling and Purification A1 N-Protected Amino Acid Act Formation of Activated Ester A1->Act A2 Coupling Additive (e.g., HOBt) A2->Act A3 Coupling Agent (e.g., DCC) A3->Act Coup Peptide Bond Formation Act->Coup B1 DL-Alanine Ethyl Ester HCl Amine Free Amine Generation B1->Amine B2 Tertiary Base (e.g., TEA) B2->Amine Amine->Coup Workup Aqueous Workup Coup->Workup Purify Purification Workup->Purify Product Protected Dipeptide Purify->Product

Caption: Workflow of a typical peptide coupling reaction.

References

Technical Guide: Physical Properties of H-DL-Ala-OEt.HCl (DL-Alanine Ethyl Ester Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OEt.HCl, chemically known as DL-Alanine ethyl ester hydrochloride, is a derivative of the amino acid alanine. It serves as a crucial building block in various chemical and pharmaceutical applications.[1][2] Its primary utility is in peptide synthesis, where the ethyl ester group protects the carboxylic acid functionality of alanine, allowing for controlled peptide bond formation.[1][2][3] This compound is also utilized in biochemical research to study amino acid metabolism and enzyme functions.[1][2] This guide provides a comprehensive overview of its physical properties, experimental considerations, and its role in synthetic workflows.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
Chemical Formula C₅H₁₁NO₂·HCl[1][4]
Molecular Weight 153.61 g/mol [1][4][5]
Appearance White to off-white powder, crystals, or granular powder.[1][4][6]
Melting Point 74-87 °C[1][4][6]
Solubility Soluble in water and ethanol; insoluble in ether.[3]
Storage Conditions Store at 2-8°C in a cool, dry place under an inert gas.[1][3][4]
CAS Number 617-27-6[1][4][6]
EC Number 210-507-0[4][6]
PubChem CID 102560[5]
InChI Key JCXLZWMDXJFOOI-UHFFFAOYSA-N[4][5][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures are employed.

General Methodology for Melting Point Determination:

A capillary melting point apparatus is typically used. A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

General Methodology for Solubility Assessment:

To determine solubility, a known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, ether) at a controlled temperature. The mixture is agitated, and the substance is added until no more dissolves, indicating saturation. Solubility can then be expressed quantitatively (e.g., in g/100mL). For this compound, it is noted to be soluble in water and ethanol and insoluble in ether.

Role in Peptide Synthesis

This compound is a fundamental reagent in peptide synthesis. The ethyl ester protects the carboxylic acid group of the alanine, while the amine group is available for coupling with the activated carboxylic acid of another amino acid. The hydrochloride salt form enhances the stability and handling of the compound.

Below is a diagram illustrating the logical workflow of utilizing this compound in a standard peptide coupling reaction.

PeptideSynthesisWorkflow Ala This compound (Alanine Ethyl Ester) FreeAmine Free Amine Alanine Ester Ala->FreeAmine Base Base (e.g., Triethylamine) Base->FreeAmine Dipeptide Protected Dipeptide FreeAmine->Dipeptide AminoAcid N-Protected Amino Acid ActivatedAA Activated Amino Acid AminoAcid->ActivatedAA Coupling Coupling Agent (e.g., DCC, HOBt) Coupling->ActivatedAA ActivatedAA->Dipeptide

Caption: Logical workflow of this compound in peptide synthesis.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized amino acid derivative with established physical properties that make it suitable for its primary application in peptide synthesis. Its solubility in common organic solvents like ethanol facilitates its use in solution-phase synthesis. The provided data and workflow illustration offer a technical foundation for researchers and professionals incorporating this compound into their work.

References

An In-depth Technical Guide to H-DL-Ala-OEt.HCl: A Core Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Ala-OEt.HCl, known chemically as DL-Alanine ethyl ester hydrochloride, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical development. As a modified form of the amino acid DL-alanine, it serves as a fundamental building block, particularly in the field of peptide synthesis, where it facilitates the controlled formation of peptide bonds. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, tailored for a scientific audience.

Molecular Structure and Chemical Formula

This compound is the hydrochloride salt of the ethyl ester of DL-alanine. The esterification of the carboxylic acid group and the formation of a hydrochloride salt with the amino group are crucial modifications. The ester group serves as a protecting group for the carboxylic acid, preventing it from reacting during peptide coupling, while the hydrochloride salt improves the compound's stability and handling characteristics.

  • Molecular Formula: C₅H₁₂ClNO₂[1][2][3]

  • IUPAC Name: ethyl 2-aminopropanoate;hydrochloride[3]

  • Canonical SMILES: CCOC(=O)C(C)N.Cl[3]

  • InChI Key: JCXLZWMDXJFOOI-UHFFFAOYSA-N[3][4][5]

The logical relationship of this compound to its parent amino acid is illustrated in the diagram below.

G Ala DL-Alanine Protect_Carboxyl Esterification (Ethanol, Acid Catalyst) Ala->Protect_Carboxyl Protect_Amine Salt Formation (HCl) Ala->Protect_Amine Final This compound (DL-Alanine ethyl ester hydrochloride) Protect_Carboxyl->Final Protects C-terminus Protect_Amine->Final Stabilizes Amino Group

Caption: Logical diagram of this compound derivation.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 153.61 g/mol [1][2][3][6]
Appearance White to off-white solid / granular powder[2][4][5][7]
Melting Point 85-87 °C[4][7][8]
Solubility Soluble in water and ethanol[1][7][8]
CAS Number 617-27-6[2][3][4][5]
EC Number 210-507-0[4][5]
Topological Polar Surface Area 52.3 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Storage Conditions 2-8°C, Inert atmosphere, Hygroscopic[5][8]

Experimental Protocols

This compound is central to two key processes: its own synthesis from DL-alanine and its subsequent use as a reactant in further synthetic steps, such as peptide synthesis.

Synthesis of this compound (Fischer Esterification)

The most common method for preparing amino acid ethyl ester hydrochlorides is the Fischer esterification. This acid-catalyzed reaction involves treating the amino acid with an excess of ethanol, which acts as both the solvent and the reactant.

Materials:

  • DL-Alanine

  • Anhydrous Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • Suspend DL-alanine (1.0 eq) in anhydrous ethanol (e.g., 10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add a catalytic amount of acid. Two common methods are:

    • Method A (HCl): Add concentrated hydrochloric acid (e.g., 5 mL for 5 g of DL-alanine) dropwise to the stirred suspension.[8]

    • Method B (Thionyl Chloride): Cautiously add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise. This method generates HCl in situ and is highly effective but requires handling in a fume hood due to the evolution of SO₂ gas.

  • After the addition is complete, remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amino acid.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent (excess ethanol) and volatile byproducts under reduced pressure using a rotary evaporator.

  • The resulting crude product, a colorless oil or solid residue, is vacuum dried to yield this compound. Further purification can be achieved by recrystallization if necessary.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Suspend DL-Alanine in Anhydrous Ethanol B Cool to 0°C (Ice Bath) A->B C Slowly Add Acid Catalyst (e.g., HCl) B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E F Cool to Room Temp. E->F Reaction Complete G Evaporate Solvent (Rotary Evaporator) F->G H Vacuum Dry Product G->H I This compound H->I G cluster_amine Amine Component Preparation cluster_acid Acid Component Activation A1 Dissolve this compound in Anhydrous DCM A2 Add DIPEA at 0°C A1->A2 A3 Stir 30 min at RT A2->A3 A4 Free Amine: H-DL-Ala-OEt A3->A4 C Combine & Couple (Stir 12-24h at RT) A4->C B1 Dissolve Boc-AA-OH & HOBt in Anhydrous DCM B2 Add DCC at 0°C B1->B2 B3 Stir 30 min at 0°C B2->B3 B4 Activated Ester B3->B4 B4->C D Workup & Purification C->D E Protected Dipeptide: Boc-AA-Ala-OEt D->E

References

DL-Alanine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 617-27-6

This technical guide provides an in-depth overview of DL-Alanine ethyl ester hydrochloride, a versatile amino acid derivative with significant applications in research and development. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data, and visualizations of key processes.

Chemical and Physical Properties

DL-Alanine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of DL-alanine. It is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 617-27-6[1][2][3][4]
Molecular Formula C₅H₁₁NO₂·HCl[1]
Molecular Weight 153.61 g/mol [1][4][5]
Melting Point 85-87 °C[6]
Appearance White to off-white powder[1]
Solubility Soluble in water and ethanol, insoluble in ether.[6]
Storage Conditions Store at 0-8°C.[1]

Synthesis of DL-Alanine Ethyl Ester Hydrochloride

The most common method for the synthesis of DL-Alanine ethyl ester hydrochloride is the Fischer esterification of DL-alanine with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol describes the synthesis of L-alanine ethyl ester hydrochloride, and a similar procedure can be applied for the DL-racemic mixture.

Materials:

  • L-alanine (or DL-alanine)

  • Ethanol

  • Thionyl chloride

Procedure:

  • Dissolve L-alanine (3.56 g, 0.04 mol) in ethanol (30 mL) at -5 °C.

  • Slowly add thionyl chloride (3.6 mL) dropwise while maintaining the temperature and stirring.

  • After the addition is complete, warm the reaction mixture to 78 °C and reflux for 1.5 hours.

  • Upon completion, remove the solvent by vacuum distillation to yield L-alanine ethyl ester hydrochloride. The expected yield is over 80%.

Experimental Protocol: Fischer Esterification using Hydrogen Chloride Gas

This method provides a high yield of the desired product.

Materials:

  • L-alanine (or DL-alanine)

  • Dry ethanol

  • Hydrogen chloride gas

  • Diethyl ether

Procedure:

  • Suspend L-alanine (100 g, 1.12 mol) in dry ethanol (800 ml).

  • Bubble dry hydrogen chloride gas through the suspension.

  • Reflux the resulting solution for 2 hours.

  • Concentrate the solution in vacuo.

  • Recrystallize the crude product from an ethanol-diethyl ether mixture to obtain the final product as a white solid. The reported yield for the L-enantiomer is 98%.

Synthesis Workflow

The general workflow for the synthesis of DL-Alanine ethyl ester hydrochloride via Fischer esterification can be visualized as follows:

G Synthesis Workflow of DL-Alanine Ethyl Ester Hydrochloride cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 DL-Alanine Esterification Fischer Esterification (Reflux) Reactant1->Esterification Reactant2 Ethanol Reactant2->Esterification Catalyst Acid Catalyst (SOCl₂ or HCl) Catalyst->Esterification Workup Solvent Removal (Vacuum Distillation) Esterification->Workup Reaction Completion Purification Recrystallization (Ethanol/Diethyl Ether) Workup->Purification Crude Product Product DL-Alanine Ethyl Ester Hydrochloride Purification->Product Purified Product

Caption: General workflow for the synthesis of DL-Alanine ethyl ester hydrochloride.

Spectroscopic Data

The structural confirmation of DL-Alanine ethyl ester hydrochloride is typically achieved through various spectroscopic techniques.

Technique Observed Peaks/Signals
¹H NMR (200 MHz, D₂O) δ 1.11 (3H, t, J=7.1, CH₂CH ₃), 1.37 (3H, d, J=7.4, CHCH ₃), 4.03 (1H, q, J=7.2, CH CH₃), 4.09 (2H, q, J=7.2, CH ₂CH₃), 4.16 (2H, s, NH ₂)
¹³C NMR (125 MHz, D₂O) δ 13.98 (C H₃), 15.90 (C H₃), 49.65 (C H), 64.29 (C H₂), 171.57 (C O)
IR (KBr) The IR spectrum would show characteristic peaks for the amine hydrochloride salt, the ester carbonyl group, and C-H bonds.

Note: The provided NMR data is for the L-enantiomer, but similar chemical shifts are expected for the DL-racemic mixture.

Applications in Research and Development

DL-Alanine ethyl ester hydrochloride serves as a crucial building block and intermediate in various scientific fields.

  • Pharmaceutical Development: It is an important intermediate in the synthesis of a variety of pharmaceuticals.[1] Its use in creating analogs of bioactive peptides allows for the development of novel therapeutic agents.

  • Peptide Synthesis: As a protected amino acid derivative, it is a fundamental component in peptide synthesis, facilitating the formation of peptide bonds.[1]

  • Biochemical Research: This compound is utilized in studies of amino acid metabolism and protein synthesis.[1] It can also serve as a substrate in enzymatic reactions to explore enzyme activity and specificity.

  • Food Industry: It is used as a flavor enhancer in food products.[1]

Potential Biological Activity and Signaling Pathway

While specific signaling pathways for DL-Alanine ethyl ester hydrochloride are not extensively documented, studies on related L-amino acid esters suggest a potential for vasodilator activity. This activity is proposed to be mediated by the release of endothelium-derived nitric oxide (EDNO).

A proposed mechanism involves the uptake of the amino acid ester by endothelial cells, followed by enzymatic conversion, which in turn stimulates the production of nitric oxide by endothelial nitric oxide synthase (eNOS). The released nitric oxide then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.

G Hypothetical Signaling Pathway for Vasodilation cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell AEE DL-Alanine Ethyl Ester eNOS_inactive eNOS (inactive) AEE->eNOS_inactive Uptake & Conversion eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Synthesis L_Arg L-Arginine L_Arg->NO sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Diffusion sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Hypothetical signaling pathway for vasodilation induced by amino acid esters.

Safety and Handling

DL-Alanine ethyl ester hydrochloride is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area.

This guide provides a comprehensive summary of the available technical information for DL-Alanine ethyl ester hydrochloride. For further details, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

H-DL-Ala-OEt.HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Ala-OEt.HCl (ethyl DL-alaninate hydrochloride), a key amino acid derivative. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its primary application in a common experimental workflow.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various sources for easy reference and comparison.

PropertyValueReference
Molecular Weight 153.61 g/mol [1][2][3][4]
Molecular Formula C₅H₁₂ClNO₂[1][2]
CAS Number 617-27-6[1][2]
Melting Point 81-87 °C[2]
Boiling Point 127.8 °C at 760 mmHg[2]
Density 0.821 g/cm³[2]
Appearance White to off-white solid/granular powder[1][2]
Storage Conditions 2-8 °C[2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the L-enantiomer and is applicable for the preparation of the racemic mixture.

Objective: To synthesize ethyl DL-alaninate hydrochloride via Fischer esterification of DL-alanine.

Materials:

  • DL-alanine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-alanine in absolute ethanol at a concentration of approximately 1.3 mol/L.

  • Acid Addition: Cool the suspension to -5 °C in an ice-salt bath. Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.

  • Reaction: After the addition of the acid, warm the reaction mixture to reflux (approximately 78 °C) and maintain it for 1.5 to 2 hours.

  • Solvent Removal: Upon completion of the reaction, remove the ethanol by vacuum distillation.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool, inducing the crystallization of the purified this compound.

  • Isolation and Drying: Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization by ¹H NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Sample Preparation:

  • Dissolve a small amount of the product in Deuterium Oxide (D₂O).

¹H NMR Spectral Data (Expected):

  • δ 1.11 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

  • δ 1.37 (d, 3H): Doublet corresponding to the methyl protons of the alanine backbone.

  • δ 4.03 (q, 1H): Quartet corresponding to the alpha-proton of the alanine backbone.

  • δ 4.09 (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the application of this compound as a foundational building block in solution-phase peptide synthesis.

PeptideSynthesisWorkflow start This compound (Amino Acid Ester) reaction Peptide Coupling Reaction start->reaction reagent N-Protected Amino Acid reagent->reaction coupling Coupling Reagents (e.g., DCC/HOBt) coupling->reaction product Protected Dipeptide Ester reaction->product Forms Peptide Bond deprotection N-Deprotection product->deprotection next_cycle Further Coupling or Final Deprotection deprotection->next_cycle

Caption: Workflow for Peptide Synthesis using this compound.

References

Solubility Profile of DL-Alanine Ethyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Alanine ethyl ester hydrochloride in common laboratory solvents. Due to a notable lack of specific quantitative data in publicly available literature for the DL-racemic mixture, this document presents available qualitative information for the target compound, quantitative data for its individual enantiomers and closely related analogs, and a detailed experimental protocol for determining its solubility in-house.

Summary of Solubility Data

The following table summarizes the available solubility data for DL-Alanine ethyl ester hydrochloride and its related compounds. It is crucial to note that the quantitative data presented, unless otherwise specified, is for stereoisomers or analogs and should be considered as an estimation for the DL-form.

SolventCompoundSolubilityTemperature (°C)Notes
WaterDL-Alanine ethyl ester hydrochlorideSoluble[1]Not SpecifiedQualitative data.
WaterL-Alanine ethyl ester hydrochlorideSlightly soluble[2]Not SpecifiedQualitative data.
WaterL-Alanine methyl ester hydrochloride100 mg/mLNot Specified
Phosphate-Buffered Saline (PBS, pH 7.2)L-Alanine methyl ester hydrochloride~10 mg/mL[3]Not Specified
EthanolDL-Alanine ethyl ester hydrochlorideSolubleNot SpecifiedQualitative data.
EthanolL-Alanine methyl ester hydrochloride~30 mg/mL[3]Not Specified
Dimethyl Sulfoxide (DMSO)D-Alanine ethyl ester hydrochloride175 mg/mL[4][5]Not SpecifiedRequires sonication for dissolution.[4][5] The hygroscopic nature of DMSO can affect solubility.[4]
Dimethyl Sulfoxide (DMSO)L-Alanine methyl ester hydrochloride~20 mg/mL[3]Not Specified
Dimethylformamide (DMF)L-Alanine methyl ester hydrochloride~20 mg/mL[3]Not Specified
Diethyl EtherDL-Alanine ethyl ester hydrochlorideInsolubleNot SpecifiedQualitative data.

Note: The solubility of amino acid esters can be influenced by factors such as temperature, pH, and the presence of other solutes. The data above should be used as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

This section outlines a general and robust methodology for determining the equilibrium solubility of DL-Alanine ethyl ester hydrochloride in a solvent of interest. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

  • DL-Alanine ethyl ester hydrochloride (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument for quantification.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of DL-Alanine ethyl ester hydrochloride to a pre-weighed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact weight of the compound added.

    • Add a known volume or weight of the solvent of interest to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of DL-Alanine ethyl ester hydrochloride.

    • Prepare a calibration curve using standard solutions of known concentrations of DL-Alanine ethyl ester hydrochloride.

    • Calculate the solubility of the compound in the solvent of interest based on the concentration of the saturated solution and the dilution factor.

3. Data Analysis and Reporting:

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

  • Report the temperature at which the solubility was determined.

  • Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Process Visualization

The following diagram illustrates the experimental workflow for determining the solubility of DL-Alanine ethyl ester hydrochloride.

G prep Preparation of Saturated Solution invis1 Excess Solute + Solvent prep->invis1 equil Equilibration invis2 Shaking at Constant Temp. equil->invis2 sampling Sampling and Filtration invis3 Filtered Supernatant sampling->invis3 analysis Quantitative Analysis (e.g., HPLC) invis4 Concentration Data analysis->invis4 calc Solubility Calculation invis1->equil invis2->sampling invis3->analysis invis4->calc

Solubility Determination Workflow

This guide serves as a foundational resource for understanding and determining the solubility of DL-Alanine ethyl ester hydrochloride. For critical applications, it is strongly recommended that researchers perform their own solubility studies under their specific experimental conditions.

References

An In-depth Technical Guide to the Stability and Storage of H-DL-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Alanine ethyl ester hydrochloride (H-DL-Ala-OEt.HCl), a common amino acid derivative used in peptide synthesis and other biochemical applications.

Core Properties and Stability Profile

This compound is the hydrochloride salt of the ethyl ester of the racemic amino acid alanine. It is typically a white to off-white solid or crystalline powder.[1][2] The compound is soluble in water and ethanol but insoluble in ether. Under recommended storage conditions, this compound is considered stable.[3][4] However, its hygroscopic nature and chemical structure (an ester) make it susceptible to degradation in the presence of moisture and at elevated temperatures.[3]

Summary of Physical and Chemical Properties:

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂·HCl[5][6]
Molecular Weight 153.61 g/mol [2][7][8]
Appearance White to off-white solid/powder[1][2]
Melting Point 81-87 °C[2][6]
Solubility Soluble in water and ethanol; insoluble in ether

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and stability of this compound. The primary concerns are exposure to moisture, heat, and strong oxidizing agents.[3][4]

Table of Recommended Storage Parameters:

ParameterRecommendationRationaleSource(s)
Temperature 2-8°CTo minimize degradation and maintain stability.[6]
4°CFor sealed storage, away from moisture.[7]
0-8°CGeneral recommendation for storage.[5]
Do not store above 5°CTo prevent thermal degradation.[4]
Atmosphere Store under an inert gas (Nitrogen or Argon).The compound is hygroscopic and sensitive to atmospheric moisture.[1][3]
Container Keep container tightly closed.To prevent moisture ingress.[3][4]
Must only be kept in original packaging.To ensure appropriate container material and integrity.[3]
In-Solvent Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture).For maintaining stability of stock solutions.[7]

Potential Degradation Pathways

1. Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture and under acidic or basic conditions. This reaction would yield DL-Alanine and ethanol.

2. Amine Reactions: Although the amine group is protonated as a hydrochloride salt, it can still potentially undergo reactions, particularly if the salt is neutralized.

The following diagram illustrates these potential degradation pathways.

G Potential Degradation Pathways of this compound cluster_main H_DL_Ala_OEt_HCl This compound (DL-Alanine ethyl ester hydrochloride) DL_Alanine DL-Alanine H_DL_Ala_OEt_HCl->DL_Alanine + H₂O (Moisture, Acid/Base catalysis) Ethanol Ethanol H_DL_Ala_OEt_HCl->Ethanol + H₂O (Moisture, Acid/Base catalysis) Other_Degradation_Products Other Degradation Products H_DL_Ala_OEt_HCl->Other_Degradation_Products e.g., Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the stability testing of this compound were not identified in the surveyed literature. However, standard methodologies for assessing the stability of pharmaceutical compounds can be applied. These typically involve:

  • Forced Degradation Studies: Exposing the compound to stress conditions such as high temperature, high humidity, strong acid/base, and oxidative stress to identify potential degradation products and pathways.

  • Long-Term Stability Testing: Storing the compound under recommended conditions and at specified time points, analyzing its purity and potency using techniques like High-Performance Liquid Chromatography (HPLC).

Handling and Safety Precautions

When handling this compound, it is important to take appropriate safety measures. The compound may cause skin and serious eye irritation.[9] It is recommended to handle the substance in a well-ventilated area or under a fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[3][4] In case of combustion, toxic fumes including carbon oxides, nitrogen oxides, and hydrogen chloride may be emitted.[3][4]

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature (2-8°C), in a tightly sealed container, and under an inert atmosphere to protect it from moisture. Its primary degradation pathway is likely the hydrolysis of the ethyl ester. Adherence to these storage and handling guidelines is essential for maintaining the integrity of the compound for research and development applications.

References

A Comprehensive Technical Guide to the Melting Point of DL-Alanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting point of DL-Alanine ethyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document presents a compilation of reported melting point data, a detailed experimental protocol for its determination, and a visualization of a relevant synthetic pathway.

Data Presentation: Melting Point

The melting point of alanine ethyl ester hydrochloride can vary depending on its stereoisomeric form. The following table summarizes the reported melting points for the racemic mixture (DL), as well as the individual enantiomers (L and D).

CompoundReported Melting Point (°C)Source
DL-Alanine ethyl ester hydrochloride87.0[1]
DL-Alanine ethyl ester hydrochloride74-80[2]
L-Alanine ethyl ester hydrochloride60-64[][4]
L-Alanine ethyl ester hydrochloride77.0 to 83.0
D-Alanine ethyl ester hydrochloride78 - 83[5]

Experimental Protocols: Melting Point Determination

The determination of a substance's melting point is a fundamental analytical technique used to assess its purity. The capillary melting point method is a widely accepted and commonly used procedure.

Objective: To determine the melting point range of a solid crystalline sample of DL-Alanine ethyl ester hydrochloride.

Materials and Apparatus:

  • DL-Alanine ethyl ester hydrochloride sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the DL-Alanine ethyl ester hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

    • Pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned in the apparatus to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to get an approximate melting point.

    • For a more accurate determination, a slower heating rate of 1-2 °C per minute should be used as the temperature approaches the expected melting point.

    • Carefully observe the sample through the magnifying lens of the apparatus.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.

    • Continue to observe the sample and record the temperature at which the last solid particle melts. This is the upper limit of the melting point range.

    • The melting point is reported as this range. A narrow range (e.g., 1-2 °C) is indicative of a pure substance.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of Alanine Ethyl Ester Hydrochloride, a common laboratory preparation.

SynthesisWorkflow Reactants Alanine Ethanol ReactionVessel Reaction Vessel Reactants->ReactionVessel Dissolve Reflux Reflux ReactionVessel->Reflux Heat ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ReactionVessel Add dropwise at low temp Evaporation Vacuum Evaporation Reflux->Evaporation Cool & Concentrate Product Alanine Ethyl Ester Hydrochloride Evaporation->Product Isolate

Caption: A generalized workflow for the synthesis of Alanine Ethyl Ester Hydrochloride.

References

In-Depth Technical Guide: Hygroscopicity of H-DL-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Hygroscopicity of H-DL-Ala-OEt.HCl

This compound is the hydrochloride salt of the ethyl ester of DL-alanine. The presence of polar functional groups, including the ester and the amine hydrochloride, makes the molecule susceptible to interaction with atmospheric moisture. This tendency to adsorb water from the air is known as hygroscopicity.

While a definitive public study on the hygroscopicity of this compound is not available, the scientific literature strongly supports the hygroscopic nature of amino acids and their derivatives, particularly their salts. For instance, technical support documents for similar short-chain peptide salts explicitly describe them as hygroscopic, noting that they can appear clumpy or as a gel upon exposure to moisture. Supplier handling instructions for various amino acid esters consistently recommend storage in sealed containers away from moisture, further indicating their hygroscopic properties.

The absorption of moisture can have significant consequences for the material, including:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in flowability.

  • Chemical Degradation: Hydrolysis of the ester group, leading to the formation of DL-alanine and ethanol.

  • Inaccurate Dosing: The measured weight of the substance may be inflated by an unknown amount of water, leading to errors in concentration calculations for solutions and reactions.

Given these potential issues, it is crucial for researchers to handle this compound as a hygroscopic compound and to characterize its moisture sorption behavior for specific applications.

Quantitative Analysis of Hygroscopicity

The most effective method for quantifying the hygroscopicity of a solid material is by generating a moisture sorption isotherm. This is typically achieved using Dynamic Vapor Sorption (DVS) analysis. The isotherm plots the equilibrium moisture content of the material as a function of relative humidity (RH) at a constant temperature.

Representative Moisture Sorption Isotherm Data

As specific DVS data for this compound is not publicly available, the following table presents representative data extracted from a moisture sorption isotherm of L-Lysine, another hygroscopic amino acid. This data illustrates the typical behavior of such compounds and serves as a practical example.

Relative Humidity (%)% Change in Mass (Adsorption)% Change in Mass (Desorption)
00.000.55
100.250.60
200.500.70
300.750.85
401.101.15
501.801.90
603.003.10
705.205.40
8010.5010.80
9025.0025.00

Note: This data is illustrative and based on the behavior of a similar compound. Actual values for this compound may vary.

Classification of Hygroscopicity

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.

ClassificationIncrease in Weight (%)
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Experimental Protocol: Dynamic Vapor Sorption (DVS)

This section details a generalized protocol for determining the hygroscopicity of a powdered substance like this compound using a DVS instrument.

Objective: To determine the moisture sorption and desorption isotherm of the sample and classify its hygroscopicity.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance (integrated into the DVS)

  • Sample pans (mesh or solid, depending on the instrument)

  • This compound sample (typically 10-20 mg)

  • Nitrogen gas supply (for dry gas stream)

  • Deionized water (for humidification)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a pre-tared DVS sample pan.

    • Load the sample pan onto the DVS microbalance.

  • Instrument Setup:

    • Set the analysis temperature (e.g., 25°C).

    • Define the relative humidity (RH) profile. A typical profile involves:

      • An initial drying step at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

      • A sorption phase with stepwise increases in RH (e.g., in 10% increments from 0% to 90% RH).

      • A desorption phase with stepwise decreases in RH (e.g., in 10% increments from 90% to 0% RH).

    • Set the equilibrium criteria for each RH step (e.g., a mass change of less than 0.002% per minute over a 10-minute period).

  • Data Collection:

    • Start the DVS experiment. The instrument will automatically control the RH and record the sample mass over time.

    • The experiment proceeds to the next RH step only after the equilibrium criteria have been met at the current step.

    • The instrument software will plot the percentage change in mass against time and generate the final sorption/desorption isotherm.

  • Data Analysis:

    • From the sorption isotherm, determine the percentage weight gain at 80% RH to classify the hygroscopicity according to the European Pharmacopoeia.

    • Analyze the shape of the isotherm to identify any phase transitions, such as deliquescence.

    • Evaluate the hysteresis between the sorption and desorption curves, which can provide information about the material's pore structure and the nature of water binding.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for DVS Analysis

The following diagram illustrates the key steps in performing a Dynamic Vapor Sorption analysis.

DVS_Workflow start Start sample_prep Sample Preparation (Weigh ~10-20 mg of this compound) start->sample_prep load_sample Load Sample into DVS Instrument sample_prep->load_sample instrument_setup Instrument Setup (Set Temperature, RH Profile, and Equilibrium Criteria) load_sample->instrument_setup drying_step Initial Drying Step (0% RH) (Establish Dry Mass) instrument_setup->drying_step sorption_phase Sorption Phase (Stepwise Increase in RH to 90%) drying_step->sorption_phase desorption_phase Desorption Phase (Stepwise Decrease in RH to 0%) sorption_phase->desorption_phase data_analysis Data Analysis (Generate Isotherm, Classify Hygroscopicity) desorption_phase->data_analysis end_process End data_analysis->end_process

Caption: Workflow for DVS analysis of this compound.

Handling Protocol for Hygroscopic Compounds

This diagram outlines the recommended procedure for handling a hygroscopic compound like this compound to minimize moisture uptake.

Handling_Hygroscopic_Compound cluster_storage Storage start Start: Retrieve Compound from Storage storage Storage (Tightly Sealed Container with Desiccant at Recommended Temperature) transfer Transfer to Controlled Environment (Glove Box or Desiccator) start->transfer equilibrate Allow Container to Equilibrate to Ambient Temperature transfer->equilibrate weighing Weighing (Perform quickly in a low-humidity environment) equilibrate->weighing dissolution Dissolution/Reaction Setup (Use anhydrous solvents) weighing->dissolution reseal Immediately and Tightly Reseal Container dissolution->reseal return_storage Return to Proper Storage Conditions reseal->return_storage end_process End return_storage->end_process

Caption: Recommended handling workflow for hygroscopic compounds.

A Comprehensive Technical Guide to H-DL-Ala-OEt.HCl: Synonyms, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth overview of H-DL-Ala-OEt.HCl, also known as DL-Alanine ethyl ester hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's alternative names, physicochemical properties, and key experimental protocols for its synthesis and application in peptide chemistry.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement. The compound is systematically named ethyl 2-aminopropanoate hydrochloride.

A comprehensive list of its common synonyms and identifiers is provided below:

Type Name/Identifier
Common Name DL-Alanine ethyl ester hydrochloride
Abbreviation This compound
IUPAC Name ethyl 2-aminopropanoate;hydrochloride
CAS Number 617-27-6
Other Names Alanine, ethyl ester, hydrochloride (1:1), D,L-Alanine Ethyl Ester Hydrochloride, Ethyl alaninate HCl, Ethyl DL-alaninate hydrochloride

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and safety considerations.

Property Value Source
Molecular Formula C5H12ClNO2--INVALID-LINK--
Molecular Weight 153.61 g/mol --INVALID-LINK--
Appearance White to off-white solid/powder--INVALID-LINK--
Melting Point 85-87 °C--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Purity ≥99.0% (Assay dependent)--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in dipeptide synthesis.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of DL-Alanine ethyl ester hydrochloride from DL-alanine and ethanol using thionyl chloride.

Materials:

  • DL-alanine

  • Absolute ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend DL-alanine (e.g., 0.1 mol) in absolute ethanol (e.g., 100 mL).

  • Cool the suspension in an ice bath to approximately -5 °C.

  • Slowly add thionyl chloride (e.g., 0.12 mol) dropwise to the stirred suspension, maintaining the temperature below 0 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 1.5-2 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent by vacuum distillation using a rotary evaporator to obtain the crude product.[1]

  • The crude solid can be recrystallized from a mixture of ethanol and diethyl ether to yield purified this compound as a white crystalline solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Purification of this compound

This protocol details the purification of the crude product obtained from the synthesis.

Materials:

  • Crude this compound

  • Methanol

  • Diethyl ether

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • If the solution is colored, add a small amount of activated charcoal and briefly heat the mixture.

  • Hot filter the solution to remove the charcoal and any other insoluble impurities.

  • Slowly add diethyl ether to the hot filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.[2]

Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines a general procedure for the formation of a dipeptide, for example, by coupling an N-protected amino acid (e.g., Boc-Gly-OH) with this compound.

Materials:

  • This compound

  • N-Boc-protected amino acid (e.g., Boc-Gly-OH)

  • Coupling agent (e.g., EDC.HCl)

  • Coupling additive (e.g., HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. To this stirred solution, add DIPEA (1.1 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to generate the free amine.

  • Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDC.HCl (1.1 equivalents) and stir for 30 minutes at 0 °C.

  • Coupling Reaction: Add the activated N-Boc-amino acid solution to the solution of free DL-Alanine ethyl ester from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: The crude dipeptide can be purified by silica gel column chromatography.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification A DL-Alanine in Ethanol B Add Thionyl Chloride at -5°C A->B Reagent Addition C Reflux at 78°C B->C Reaction D Vacuum Distillation C->D Solvent Removal E Crude this compound D->E Isolation F Dissolve in hot Methanol E->F Purification Step G Add Diethyl Ether F->G Induce Precipitation H Crystallization G->H Cooling I Vacuum Filtration H->I Collection J Pure this compound I->J Drying Peptide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_amine Amine Component cluster_acid Acid Component cluster_reaction Coupling and Work-up A This compound in DCM B Add DIPEA at 0°C A->B C Free Amine Solution B->C G Combine Reactants C->G D Boc-Amino Acid + HOBt in DCM E Add EDC.HCl at 0°C D->E F Activated Acid Solution E->F F->G H Stir 12-24h at RT G->H I Aqueous Work-up H->I J Purification I->J K Pure Dipeptide J->K

References

Alanine Derivatives in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine, a non-essential amino acid, serves as a fundamental building block for proteins and a key player in metabolic pathways. Its simple methyl side chain provides a versatile scaffold for chemical modification, leading to a diverse array of alanine derivatives. These derivatives have garnered significant interest in various research fields, from the development of novel therapeutics to their use as sophisticated tools in chemical biology. This technical guide provides a comprehensive overview of the core aspects of alanine derivatives in research, focusing on their synthesis, applications, and the experimental methodologies used to evaluate their efficacy.

I. Synthesis of Alanine Derivatives

The synthesis of alanine derivatives employs a range of chemical strategies to modify the core alanine structure. These modifications can be targeted at the amino group, the carboxylic acid group, or the methyl side chain, enabling the creation of molecules with tailored properties.

Radiolabeled Alanine Derivatives for PET Imaging

Fluorine-18 (¹⁸F) labeled L-alanine derivatives are valuable positron emission tomography (PET) tracers for tumor imaging, capitalizing on the increased amino acid metabolism in cancer cells.

Experimental Protocol: Synthesis of 3-(1-[¹⁸F]fluoromethyl)-L-alanine (L-[¹⁸F]FMA)

This protocol describes a two-step labeling reaction for the synthesis of L-[¹⁸F]FMA from a tosylate precursor.

Materials:

  • Tosylate precursor

  • ¹⁸F-fluoride

  • 18-Crown-6

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA)

  • Sterile water

  • High-Performance Liquid Chromatography (HPLC) system with a C-18 column

  • Gamma counter

Procedure:

  • Fluorination: The ¹⁸F-fluoride is activated using a complex of 18-Crown-6 and potassium carbonate in acetonitrile. This mixture is then reacted with the tosylate precursor to facilitate nucleophilic substitution of the tosylate group with ¹⁸F.

  • Deprotection: The resulting ¹⁸F-labeled intermediate is deprotected by adding trifluoroacetic acid (TFA) and heating at 60°C for 10 minutes.

  • Purification: The TFA is removed under a stream of nitrogen, and the final product is formulated in sterile water.

  • Quality Control: The chemical and radiochemical purity of the final L-[¹⁸F]FMA product is analyzed by HPLC, and the radioactivity is measured using a gamma counter.

Synthesis of Other Alanine Derivatives

A variety of other alanine derivatives have been synthesized for diverse applications, including antimicrobial and anticancer agents. For instance, (Purin-6-yl)alanines have been synthesized via palladium-catalyzed cross-coupling reactions, and diazoketone analogs have been prepared from N-phthaloyl-DL-alanine.

II. Applications of Alanine Derivatives in Research

Alanine derivatives have a broad spectrum of applications in biomedical research, particularly in drug discovery and as research tools.

Anticancer Applications

Certain alanine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include targeting cancer cell metabolism or inducing apoptosis.

Table 1: Anticancer Activity of Selected Alanine Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
[d-Ala]-nocardiotide AHeLaIC₅₀52 µM[1]
Nocardiotide A (parent compound)HeLaIC₅₀59 µM[1]
3-Amino-1-diazo-2-butanoneMouse mammary adenocarcinomaInhibitory ActivityModerate[2]
Antimicrobial Applications

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Alanine-based compounds, particularly peptide derivatives, have shown promising activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test alanine derivative

  • Bacterial or fungal strain

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A bacterial or fungal culture is grown overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The alanine derivative is serially diluted in the microtiter plate using MHB.

  • Inoculation: The standardized inoculum is added to each well containing the diluted compound.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the derivative at which no visible growth is observed.

Table 2: Antimicrobial Activity of Alanine-Based Phenyl Sulphonamide Derivatives

CompoundOrganismMIC (µg/mL)Reference
3fMultiple0.5 - 1.0[3]
3aMultiple0.5 - 1.0[3]
Neurological Research

Alanine derivatives are also being investigated for their roles in the central nervous system. For example, D-alanine has been studied in the context of Alzheimer's disease and schizophrenia due to its ability to modulate the NMDA receptor[4][5]. The neurotoxic non-protein amino acid, β-N-methylamino-L-alanine (BMAA), has been implicated as an environmental factor in neurodegenerative diseases like ALS, Alzheimer's, and Parkinson's diseases[6][7].

Research Tools

Beyond their therapeutic potential, alanine derivatives are invaluable tools in chemical biology.

Alanine scanning is a site-directed mutagenesis technique used to determine the contribution of individual amino acid residues to protein structure and function. By systematically replacing residues with alanine, which has a small and chemically inert side chain, researchers can identify "hot spots" critical for protein-protein interactions or enzymatic activity[8][9].

Experimental Protocol: Two-Fragment PCR Approach for Alanine Scanning

This high-throughput method reduces PCR artifacts and increases cloning efficiency.

Materials:

  • DNA template (plasmid containing the gene of interest)

  • Mutagenic primers

  • DNA polymerase

  • DpnI restriction enzyme

  • Gibson Assembly Master Mix

  • Competent E. coli cells

Procedure:

  • Primer Design: Design mutagenic primers to introduce the desired alanine substitution.

  • Two-Fragment PCR: Perform two separate PCR reactions for each mutant, amplifying two overlapping fragments of the plasmid that contain the mutation.

  • Template Digestion: Digest the parental DNA template with DpnI.

  • Gibson Assembly: Join the two PCR fragments using Gibson Assembly to create a circular plasmid.

  • Transformation: Transform the assembled plasmids into competent E. coli cells.

  • Sequencing: Sequence the plasmids from individual colonies to confirm the desired mutation.

Radiolabeled alanine derivatives are used to study the activity of amino acid transporters, which are often upregulated in cancer cells.

Experimental Protocol: Cell Uptake Assay

This protocol measures the uptake of a radiolabeled compound into cultured cells.

Materials:

  • Cultured cells (e.g., 9L glioma or PC-3 prostate cancer cells)

  • Radiolabeled alanine derivative (e.g., L-[¹⁸F]FMA)

  • Phosphate-buffered saline (PBS)

  • 1 M Sodium hydroxide (NaOH)

  • Gamma counter

  • Protein assay kit

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to near confluence.

  • Incubation: Wash the cells with PBS and then incubate with the radiolabeled alanine derivative in PBS at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).

  • Washing: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with 1 M NaOH.

  • Quantification: Measure the radioactivity in the cell lysate using a gamma counter and determine the protein concentration of the lysate.

  • Data Normalization: Normalize the uptake data as a percentage of the initial dose per milligram of protein.

III. Signaling Pathways Involving Alanine and its Derivatives

Alanine and its derivatives are involved in several key metabolic and signaling pathways.

Glucose-Alanine Cycle

The glucose-alanine cycle is a metabolic pathway that facilitates the transport of nitrogen from muscle to the liver in a non-toxic form[10][11][12]. In muscle, amino groups from amino acid catabolism are transferred to pyruvate to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis, and the amino group is converted to urea for excretion[10][11][12].

GlucoseAlanineCycle cluster_muscle Muscle cluster_liver Liver cluster_blood Bloodstream Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine ALT Blood_Alanine Alanine Muscle_Alanine->Blood_Alanine Muscle_Glutamate Glutamate Muscle_Glutamate->Muscle_Pyruvate ALT Muscle_AminoAcids Amino Acids Muscle_AminoAcids->Muscle_Glutamate Transamination Liver_Alanine Alanine Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate ALT Liver_Glutamate Glutamate Liver_Alanine->Liver_Glutamate ALT Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Blood_Glucose Glucose Liver_Glucose->Blood_Glucose Liver_Urea Urea Liver_Glutamate->Liver_Urea Urea Cycle Blood_Alanine->Liver_Alanine Blood_Glucose->Muscle_Glucose

Glucose-Alanine Cycle
Alanine-Serine-Cysteine (ASC) Transporter Signaling

The ASC transporter, particularly ASCT2 (SLC1A5), plays a crucial role in cellular metabolism by transporting neutral amino acids like alanine, serine, cysteine, and glutamine[13]. In cancer cells, ASCT2 is often overexpressed and has been linked to the activation of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation[14][15]. The uptake of glutamine by ASCT2 is a rate-limiting step for the subsequent import of leucine via the LAT1 transporter, which in turn activates mTORC1[15].

ASCT2_mTORC1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamine_out Glutamine ASCT2 ASCT2 (SLC1A5) Glutamine_out->ASCT2 Leucine_out Leucine LAT1 LAT1 (SLC7A5) Leucine_out->LAT1 Influx Glutamine_in Glutamine ASCT2->Glutamine_in Leucine_in Leucine LAT1->Leucine_in Glutamine_in->LAT1 Efflux mTORC1 mTORC1 Leucine_in->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

ASCT2-mediated mTORC1 activation

IV. Conclusion

Alanine derivatives represent a rich and diverse class of molecules with significant implications for both basic and applied research. Their utility as therapeutic agents, particularly in the fields of oncology and infectious diseases, continues to be an active area of investigation. Furthermore, their role as sophisticated molecular probes, exemplified by their use in PET imaging and alanine scanning mutagenesis, provides researchers with powerful tools to unravel complex biological processes. The experimental protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals seeking to explore the vast potential of alanine derivatives. Continued research in this area holds the promise of new scientific discoveries and the development of innovative therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for H-DL-Ala-OEt.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Alanine ethyl ester hydrochloride (H-DL-Ala-OEt.HCl) as a fundamental building block in peptide synthesis. This document offers detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), along with expected quantitative data and workflow visualizations to guide researchers in their synthetic strategies.

Introduction

This compound is the hydrochloride salt of the ethyl ester of DL-alanine, a racemic mixture of D- and L-alanine. The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance the compound's stability and solubility in common organic solvents used in peptide synthesis. The ethyl ester serves as a protecting group for the C-terminus, allowing the free amino group to participate in peptide bond formation. This reagent is a cost-effective option for introducing an alanine residue at the C-terminus of a peptide chain or for use in solution-phase peptide fragment condensation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis.

PropertyValue
CAS Number 617-75-4
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents like DMF and DCM
Storage Store at 2-8°C

Applications in Peptide Synthesis

This compound is primarily utilized in two main peptide synthesis strategies:

  • Solution-Phase Peptide Synthesis (SPPS): In this classical approach, this compound can be used as the C-terminal amino acid ester to be coupled with an N-protected amino acid. This method is particularly useful for the synthesis of short peptides and for optimizing coupling conditions.

  • Solid-Phase Peptide Synthesis (SPPS): While less common to start with an amino acid ester directly, an N-protected derivative of DL-alanine can be loaded onto a suitable resin. Subsequent deprotection of the N-terminus and the C-terminal ester cleavage from the resin allows for the incorporation of a C-terminal alanine.

Section 1: Solution-Phase Dipeptide Synthesis

This section provides a detailed protocol for the synthesis of a protected dipeptide, for instance, Boc-Xaa-Ala-OEt, using this compound as the C-terminal residue.

Quantitative Data Summary

The following table summarizes typical quantitative data for the coupling of a generic N-Boc-protected amino acid (Boc-Xaa-OH) with this compound in a solution-phase synthesis utilizing common coupling reagents.

Coupling Partner (Boc-Xaa-OH)Coupling ReagentsSolventTypical Yield (%)Typical Purity (%)
Boc-Gly-OHDCC/HOBtDichloromethane (DCM)85-95>95
Boc-Phe-OHEDCI/HOBtDichloromethane (DCM)80-90>95
Boc-Val-OHHATU/DIPEADimethylformamide (DMF)75-85>90
Boc-Leu-OHDCC/HOBtDichloromethane (DCM)85-95>95

Note: Yields and purities are highly dependent on the specific amino acid, reaction conditions, and purification methods.

Experimental Protocol: Dipeptide Synthesis using EDCI/HOBt

This protocol describes the synthesis of a protected dipeptide, Boc-Xaa-Ala-OEt.

Materials:

  • N-Boc-Amino Acid (Boc-Xaa-OH) (1.0 equivalent)

  • This compound (1.05 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.05 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA or TEA (1.05 eq.) dropwise while stirring.

    • Stir the mixture at 0°C for 15-20 minutes to generate the free base of the amino acid ester.

  • Activation of N-Boc-Amino Acid:

    • In a separate flask, dissolve the N-Boc-Amino Acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool this solution to 0°C in an ice bath.

    • Add EDCI (1.1 eq.) to the solution.

    • Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • To the activated N-Boc-Amino Acid mixture, add the neutralized H-DL-Ala-OEt solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography if necessary.

Workflow Diagram: Solution-Phase Dipeptide Synthesis

SolutionPhaseSynthesis cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling & Work-up Ala_HCl This compound Ala_free H-DL-Ala-OEt (Free Base) Ala_HCl->Ala_free in DCM, 0°C Base DIPEA/TEA Base->Ala_free Reaction Coupling Reaction Ala_free->Reaction Boc_AA Boc-Xaa-OH Activated_AA Activated Boc-Xaa-OH Boc_AA->Activated_AA in DCM, 0°C Coupling_Reagent EDCI/HOBt Coupling_Reagent->Activated_AA Activated_AA->Reaction Workup Work-up & Purification Reaction->Workup 12-24h, RT Dipeptide Boc-Xaa-Ala-OEt Workup->Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis.

Section 2: Solid-Phase Peptide Synthesis (SPPS)

This section outlines a general protocol for the incorporation of a DL-alanine residue at the C-terminus of a peptide using solid-phase synthesis. The process involves loading an N-protected DL-alanine onto a suitable resin, followed by standard SPPS cycles.

General Protocol: Loading of Fmoc-DL-Ala-OH onto Wang Resin

Wang resin is a common choice for the synthesis of C-terminal carboxylic acids.

Materials:

  • Wang Resin

  • Fmoc-DL-Ala-OH (3-5 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Standard SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Activation of Fmoc-DL-Ala-OH:

    • In a separate flask, dissolve Fmoc-DL-Ala-OH (3-5 eq.), HOBt (3-5 eq.), and DIC (3-5 eq.) in DMF.

    • Allow the mixture to pre-activate for 10-15 minutes.

  • Loading the First Amino Acid:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated Fmoc-DL-Ala-OH solution to the resin.

    • Add DMAP (0.1 eq.) to the mixture.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional):

    • To block any unreacted hydroxyl groups on the resin, a capping step can be performed using acetic anhydride and a base like DIPEA in DMF.

  • Fmoc Deprotection and Chain Elongation:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

    • Proceed with the coupling of the next Fmoc-protected amino acid in the sequence using standard SPPS protocols.

Workflow Diagram: Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start with Resin Load_AA1 Load Fmoc-DL-Ala-OH on Resin Start->Load_AA1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotection Coupling Couple next Fmoc-AA-OH Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage No Purification Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis.

Conclusion

This compound is a versatile and economical building block for the incorporation of alanine residues in peptide synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this reagent effectively in both solution-phase and solid-phase methodologies. Careful optimization of reaction conditions and purification techniques will ensure the successful synthesis of target peptides for a wide range of applications in research and drug development.

Application Notes and Protocols for DL-Alanine Ethyl Ester Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of DL-Alanine ethyl ester hydrochloride as a versatile building block in the synthesis of various organic compounds, including peptides, diketopiperazines, and pyrazines. This readily available amino acid derivative serves as a key starting material in the construction of complex molecules for pharmaceutical and biochemical research.

Overview of Applications

DL-Alanine ethyl ester hydrochloride is a valuable precursor in several key synthetic transformations:

  • Peptide Synthesis: It provides the alanine residue in the stepwise construction of peptide chains. The ethyl ester protects the C-terminus, while the hydrochloride salt allows for easy handling and storage.

  • Diketopiperazine Synthesis: As a cyclic dipeptide precursor, it can undergo cyclization to form 2,5-dimethyl-3,6-diketopiperazine, a scaffold present in numerous biologically active natural products.

  • Pyrazine Synthesis: It can serve as a nitrogen and carbon source in the formation of substituted pyrazines, a class of heterocyclic compounds with applications in flavor chemistry and pharmaceuticals.

Data Presentation

The following table summarizes the key quantitative data from the experimental protocols detailed in this document, allowing for a comparative overview of the synthetic methodologies.

Product ClassSpecific ProductReactantsReaction TimeTemperatureYield (%)
Dipeptide Boc-Gly-DL-Ala-OEtBoc-Glycine, DL-Alanine ethyl ester hydrochloride, EDC, HOBt, NMM12 hoursRoom Temperature85%
Diketopiperazine cis- and trans-3,6-dimethylpiperazine-2,5-dioneDL-Alanine, Olivine, Water8 days120°C6.8% (cis), 4.9% (trans)[1]
Pyrazine 2,5-DimethylpyrazineL-Threonine, Engineered E. coli24 hours37°Cup to 2897.30 mg/L

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis of Boc-Gly-DL-Ala-OEt

This protocol details the coupling of N-Boc-protected glycine to DL-Alanine ethyl ester hydrochloride using a carbodiimide coupling agent in a solution-phase synthesis.

Materials:

  • Boc-Glycine

  • DL-Alanine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of DL-Alanine Ethyl Ester Hydrochloride:

    • Suspend DL-Alanine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Add N-Methylmorpholine (NMM) (1.1 eq) dropwise to the stirred suspension.

    • Stir the mixture at 0°C for 15 minutes to generate the free amine.

  • Activation of Boc-Glycine:

    • In a separate flask, dissolve Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.1 eq) to the solution and stir for 20 minutes at 0°C.

  • Coupling Reaction:

    • Add the activated Boc-Glycine solution from step 2 to the neutralized DL-Alanine ethyl ester solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure protected dipeptide, Boc-Gly-DL-Ala-OEt.

Expected Yield: Approximately 85%.

G cluster_0 Neutralization cluster_1 Activation cluster_2 Coupling & Purification DL-Ala-OEt.HCl DL-Ala-OEt.HCl Free Amine Free Amine DL-Ala-OEt.HCl->Free Amine NMM, DCM, 0°C Coupling Coupling Free Amine->Coupling Boc-Gly-OH Boc-Gly-OH Activated Ester Activated Ester Boc-Gly-OH->Activated Ester EDC, HOBt, DCM, 0°C Activated Ester->Coupling Work-up Work-up Coupling->Work-up Purification Purification Work-up->Purification Boc-Gly-DL-Ala-OEt Boc-Gly-DL-Ala-OEt Purification->Boc-Gly-DL-Ala-OEt

Protocol 2: Synthesis of 3,6-dimethylpiperazine-2,5-dione (Diketopiperazine)

This protocol describes the formation of the diketopiperazine of DL-alanine under hydrothermal conditions, catalyzed by olivine. This method is relevant for prebiotic chemistry studies and demonstrates a straightforward approach to this heterocyclic scaffold.

Materials:

  • DL-Alanine

  • Powdered Olivine

  • Deionized Water

Procedure:

  • Reaction Setup:

    • Place DL-Alanine and powdered olivine in a reaction vessel.

    • Add a small amount of deionized water.

    • Seal the vessel.

  • Heating:

    • Heat the mixture at 120°C for 8 days.[1]

  • Work-up and Analysis:

    • After cooling, the reaction mixture can be analyzed by techniques such as HPLC or GC-MS to determine the yields of the cis- and trans-diastereomers of 3,6-dimethylpiperazine-2,5-dione.

Expected Yields:

  • cis-3,6-dimethylpiperazine-2,5-dione: 6.8%[1]

  • trans-3,6-dimethylpiperazine-2,5-dione: 4.9%[1]

G DL-Alanine DL-Alanine Reaction Olivine, Water 120°C, 8 days DL-Alanine->Reaction Diketopiperazines cis- and trans-3,6-dimethyl- piperazine-2,5-dione Reaction->Diketopiperazines

Protocol 3: Biosynthesis of 2,5-Dimethylpyrazine

This protocol outlines a whole-cell biocatalytic approach for the synthesis of 2,5-dimethylpyrazine from L-threonine, which is metabolically related to alanine. This method highlights a green chemistry approach to pyrazine synthesis.

Materials:

  • Engineered Escherichia coli strain overexpressing L-threonine dehydrogenase and other necessary enzymes.

  • L-Threonine

  • Tris-HCl-NaCl buffer

  • NAD⁺

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl-NaCl buffer, L-threonine, and NAD⁺.

    • Add freeze-dried recombinant E. coli cells to the mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C with shaking for 24 hours.

  • Extraction and Analysis:

    • After the incubation period, centrifuge the mixture to remove the cells.

    • The supernatant can be extracted with an organic solvent (e.g., dichloromethane) and analyzed by GC-MS to quantify the yield of 2,5-dimethylpyrazine.

Expected Yield: up to 2897.30 mg/L.

G L-Threonine L-Threonine Biocatalysis Engineered E. coli 37°C, 24 hours L-Threonine->Biocatalysis 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Biocatalysis->2,5-Dimethylpyrazine

References

Application Notes and Protocol for Solid-Phase Peptide Synthesis (SPPS) Utilizing H-DL-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support. The use of amino acid derivatives with temporary protecting groups is central to this methodology. H-DL-Ala-OEt.HCl is an alanine derivative where the carboxylic acid is protected as an ethyl ester. This protecting group offers an alternative to standard protecting groups and can be strategically employed in the synthesis of complex peptides. The ethyl ester is generally stable to the acidic conditions used for the removal of Nα-Boc protecting groups and the basic conditions for Nα-Fmoc protecting group removal, offering orthogonality. This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using the widely adopted Fmoc/tBu strategy.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its successful application in peptide synthesis.

PropertyValueReference
CAS Number 617-27-6[1]
Molecular Formula C5H12ClNO2[2]
Molecular Weight 153.61 g/mol [1]
Appearance White to off-white granular powder[1]
Melting Point 81-83 °C[1]
Solubility Soluble in water and polar organic solvents (e.g., DMF, DCM)[2]
Storage 2-8°C[1]

Experimental Protocols

The direct use of this compound in SPPS is not feasible due to the presence of a free amino group. Therefore, the first step involves the protection of the α-amino group, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group.

Protocol 1: Nα-Fmoc Protection of this compound to yield Fmoc-DL-Ala-OEt

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Fmoc-DL-Ala-OEt.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Ala-OEt

This protocol outlines the manual steps for incorporating the Fmoc-DL-Ala-OEt residue into a peptide sequence on a resin support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (including Fmoc-DL-Ala-OEt)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Quantitative Parameters for SPPS Cycle:

StepReagent/SolventVolume/EquivalentsTime
Resin Swelling DMF10 mL/g resin30-60 min
Fmoc Deprotection 20% Piperidine in DMF10 mL/g resin2 x 10 min
Washing DMF5 x 10 mL/g resin-
Coupling:
Fmoc-DL-Ala-OEt3-5 equivalents-1-2 hours
DIC3-5 equivalents-1-2 hours
OxymaPure®/HOBt3-5 equivalents-1-2 hours
Washing DMF, DCM3-5 x 10 mL/g resin each-
Final Cleavage TFA/TIS/H2O (95:2.5:2.5)10 mL/g resin2-3 hours

SPPS Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel with gentle agitation.[3]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the terminal amino acid on the resin.[4]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc group.[4]

  • Coupling of Fmoc-DL-Ala-OEt:

    • In a separate vessel, pre-activate Fmoc-DL-Ala-OEt (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® or HOBt (3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[4]

  • Washing: After complete coupling, wash the resin with DMF and then with DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[5][6]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4][7]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 3: Saponification of the C-terminal Ethyl Ester (Post-Cleavage)

If the free C-terminal carboxylic acid is desired, the ethyl ester can be hydrolyzed after cleavage from the resin.

Materials:

  • Crude or purified peptide with C-terminal ethyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

Procedure:

  • Dissolve the peptide in a mixture of THF or ACN and water.

  • Cool the solution to 0°C.

  • Add the LiOH or NaOH solution dropwise while monitoring the reaction by HPLC.

  • Once the hydrolysis is complete, neutralize the reaction mixture with the HCl solution.

  • Lyophilize the solution to obtain the peptide with a free C-terminal carboxylic acid.

  • Purify the final peptide by RP-HPLC if necessary.

Visualization of the Experimental Workflow

SPPS_Workflow_with_Ala_OEt start This compound fmoc_protection Nα-Fmoc Protection (Fmoc-OSu, NaHCO3) start->fmoc_protection end_node Purified Peptide coupling Coupling of Fmoc-DL-Ala-OEt (DIC, Oxyma) fmoc_protection->coupling Fmoc-DL-Ala-OEt resin_swelling Resin Swelling (DMF) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection fmoc_deprotection->coupling chain_elongation Chain Elongation (Repeat Deprotection/Coupling) coupling->chain_elongation cleavage Cleavage & Deprotection (TFA/TIS/H2O) chain_elongation->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification purification->end_node

Caption: General workflow for SPPS incorporating this compound.

Summary

The use of this compound in solid-phase peptide synthesis provides an alternative strategy for the incorporation of alanine residues. The ethyl ester protecting group for the C-terminus offers orthogonality with standard Fmoc/tBu and Boc/Bzl chemistries. The provided protocols detail the necessary initial Nα-Fmoc protection of this compound, its subsequent incorporation into a growing peptide chain via SPPS, and the final cleavage and purification steps. An optional protocol for the post-cleavage saponification of the ethyl ester is also included for instances where a free C-terminal carboxylic acid is required. These methods expand the toolkit for synthetic peptide chemists, enabling the creation of novel and complex peptide structures for research and therapeutic development.

References

Application Notes and Protocols for H-DL-Ala-OEt.HCl in Pharmaceutical Development and Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OEt.HCl, or DL-Alanine ethyl ester hydrochloride, is a derivative of the racemic amino acid DL-alanine. It serves as a versatile building block in pharmaceutical development, primarily utilized in peptide synthesis and as a promoiety in prodrug design. Its ester and hydrochloride functionalities offer distinct advantages in solubility and reactivity, making it a valuable tool for medicinal chemists and formulation scientists. These application notes provide an overview of the utility of this compound, along with detailed protocols for its application in peptide synthesis and prodrug formulation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

PropertyValueReference
CAS Number 617-27-6[1][2]
Molecular Formula C₅H₁₂ClNO₂[1][2]
Molecular Weight 153.61 g/mol [1][2]
Appearance White to off-white solid/granular powder[1][3]
Melting Point 81-83 °C[1]
Boiling Point 127.8 °C at 760 mmHg[1]
Solubility Soluble in water.
Storage Conditions 2-8°C, sealed storage, away from moisture.[1][3]

Application 1: Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound is a readily available source of alanine for incorporation into peptide chains. The ethyl ester protects the C-terminus of the alanine residue, while the amine is available for coupling after neutralization of the hydrochloride salt. The use of a racemic mixture (DL) may be employed in specific contexts, such as in the generation of peptide libraries for screening purposes or when the stereochemistry at a particular position is not critical for activity. However, it is important to note that using a racemate will result in a mixture of diastereomeric peptides, which will require separation and characterization. In many therapeutic applications, the enantiomerically pure L-alanine or D-alanine derivatives are preferred to ensure stereochemical purity of the final peptide drug.

Experimental Protocol: Incorporation of DL-Alanine into a Peptide Sequence via SPPS

This protocol describes a general procedure for the coupling of this compound to a resin-bound peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • This compound

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Neutralization and Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add DIPEA (3.1 equivalents) to neutralize the hydrochloride salt.

    • Add the coupling agent (e.g., HBTU, 2.9 equivalents) and an additional amount of DIPEA (3 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

Note on Racemization: The use of racemic this compound will result in a mixture of diastereomeric peptides. The degree of racemization can be influenced by the coupling reagents and conditions used. It is crucial to employ analytical techniques such as chiral chromatography or NMR to separate and characterize the resulting diastereomers.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Incomplete Cleavage Final Cleavage & Deprotection Kaiser_Test->Cleavage Complete Repeat->Fmoc_Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Application 2: Prodrug Design to Enhance Solubility and Bioavailability

A significant challenge in drug development is the poor aqueous solubility and/or membrane permeability of active pharmaceutical ingredients (APIs), which can lead to low oral bioavailability. The prodrug approach, where a labile promoiety is attached to the parent drug, is a well-established strategy to overcome these issues. Amino acid esters, such as this compound, are attractive promoieties because they can enhance the water solubility of the parent drug and may be recognized by amino acid transporters in the intestine, thereby improving absorption. Once absorbed, the ester bond is designed to be cleaved by endogenous esterases, releasing the active parent drug.

Representative Data on Solubility Enhancement with Amino Acid Ester Prodrugs

While specific data for this compound prodrugs is limited in the public domain, the following table provides examples of the significant solubility enhancement achieved with other amino acid ester prodrugs, illustrating the potential of this strategy.

Parent DrugAmino Acid Ester MoietyFold Increase in Aqueous SolubilityReference
AcyclovirL-Valyl ester (Valacyclovir)3-5 fold increase in bioavailability[4]
PenciclovirL-Valyl ester> 100-fold[4]
SB-3CTGlycyl, L-Lysyl, L-Glutamyl, L-Arginyl esters> 5000-fold
Experimental Protocol: Synthesis of an Alanine Ethyl Ester Prodrug

This protocol provides a general method for the esterification of a parent drug containing a hydroxyl group with an N-protected alanine, followed by deprotection to yield the alanine ethyl ester prodrug hydrochloride.

Materials:

  • Parent drug with a hydroxyl group (-OH)

  • Boc-DL-Alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Solvents: Anhydrous Dichloromethane (DCM), Ethyl acetate

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve the parent drug (1 equivalent), Boc-DL-Alanine (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected prodrug.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected prodrug in a minimal amount of ethyl acetate or DCM.

    • Add a solution of HCl in diethyl ether or dioxane (e.g., 4M) in excess.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

    • The hydrochloride salt of the prodrug will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Wash the resulting solid with cold diethyl ether and dry under vacuum to yield the final H-DL-Ala-OEt prodrug hydrochloride.

Logical Diagram of the Amino Acid Ester Prodrug Strategy

Prodrug_Strategy cluster_formulation Drug Formulation cluster_invivo In Vivo Parent_Drug Parent Drug (Poor Solubility/Permeability) Prodrug Alanine Ethyl Ester Prodrug (Improved Solubility/Transport) Parent_Drug->Prodrug Esterification Ala_Ester This compound Ala_Ester->Prodrug Absorption Absorption (e.g., via Amino Acid Transporters) Prodrug->Absorption Hydrolysis Esterase-mediated Hydrolysis Absorption->Hydrolysis Active_Drug Active Parent Drug (Pharmacological Effect) Hydrolysis->Active_Drug

Caption: The amino acid ester prodrug strategy for improved drug delivery.

Stability Considerations

The stability of this compound and its derivatives is a critical parameter in both synthesis and formulation.

  • Storage: this compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis of the ester.[1][3]

  • Solution Stability: The stability of alanine ethyl ester prodrugs is pH-dependent. In general, they are more stable at acidic pH and undergo hydrolysis at neutral to basic pH. This is a desirable characteristic for prodrugs, as it allows for stability in the acidic environment of the stomach and subsequent hydrolysis in the neutral pH of the intestines and blood.

  • Enzymatic Stability: The rate of hydrolysis is significantly increased in the presence of esterases found in the plasma, liver, and intestinal wall. The rate of this enzymatic cleavage is a key factor in the design of prodrugs to ensure the timely release of the active drug.

Conclusion

This compound is a valuable and versatile chemical entity in pharmaceutical development. Its primary applications as a building block in peptide synthesis and as a promoiety in prodrug design address fundamental challenges in drug discovery and formulation. While the use of a racemic mixture requires careful consideration of the resulting stereoisomers, it can be a cost-effective approach for certain applications. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their drug development programs. Further optimization of reaction conditions and formulation parameters will be necessary for specific applications to ensure the desired product profile and performance.

References

Application Notes and Protocols: Preparation of DL-Alanine Ethyl Ester Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of DL-Alanine ethyl ester hydrochloride. These guidelines are intended to ensure the accuracy, reproducibility, and stability of the prepared solution for use in various research and development applications.

Compound Information

DL-Alanine ethyl ester hydrochloride is a derivative of the amino acid alanine, often utilized as a building block in peptide synthesis and in the formulation of nutritional supplements and pharmaceuticals.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Physical and Chemical Properties

A summary of the key quantitative data for DL-Alanine ethyl ester hydrochloride is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₅H₁₁NO₂ · HCl[1][3][4]
Molecular Weight 153.61 g/mol [3][4][5][6]
Appearance White to off-white solid, powder, or crystalline powder[1][2][7][8]
Melting Point 74-83 °C[1][2]
Solubility Soluble in water.[1] Soluble in DMSO (175 mg/mL).[5][9]
Storage (Solid) Store at 0-8°C in a dry, well-ventilated area.[1][2] Keep container tightly closed and protect from moisture as the compound is hygroscopic.[7][10][11]
Storage (Stock Solution) Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[5]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of DL-Alanine ethyl ester hydrochloride in nuclease-free water.

Materials and Equipment
  • DL-Alanine ethyl ester hydrochloride (CAS No: 617-27-6)

  • Nuclease-free water

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size for the desired volume)

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sterile conical tubes or cryovials for aliquoting

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle DL-Alanine ethyl ester hydrochloride in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][12]

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.[10][12]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[12]

  • The compound is hygroscopic; minimize its exposure to atmospheric moisture.[7][10]

Procedure
  • Calculate the required mass: To prepare a 100 mM (0.1 mol/L) stock solution, use the following formula:

    Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    For example, to prepare 10 mL (0.01 L) of a 100 mM solution:

    Mass (g) = 0.1 mol/L × 0.01 L × 153.61 g/mol = 0.15361 g (or 153.61 mg)

  • Weigh the compound: Tare the analytical balance with a clean, dry weighing boat. Carefully weigh the calculated amount of DL-Alanine ethyl ester hydrochloride.

  • Dissolve the compound: Transfer the weighed powder to the volumetric flask. Add a portion of the nuclease-free water (e.g., about 7-8 mL for a 10 mL final volume) to the flask.

  • Ensure complete dissolution: Gently swirl the flask or use a magnetic stirrer or vortex mixer until the solid is completely dissolved. The solution should be clear and colorless.

  • Adjust to the final volume: Once the solid is fully dissolved, add nuclease-free water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquot for storage: Dispense the stock solution into sterile, single-use aliquots in conical tubes or cryovials. This will minimize contamination and degradation from repeated freeze-thaw cycles.[5]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Visualizations

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the DL-Alanine ethyl ester hydrochloride stock solution.

Stock_Solution_Preparation cluster_prep Preparation Steps cluster_storage Storage start Start calculate Calculate Mass (Concentration x Volume x MW) start->calculate 1. weigh Weigh Compound calculate->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. adjust_volume Adjust to Final Volume dissolve->adjust_volume 4. homogenize Homogenize Solution adjust_volume->homogenize 5. aliquot Aliquot into Tubes homogenize->aliquot 6. store Store at -20°C or -80°C aliquot->store 7. finish End store->finish

References

Application Notes and Protocols for H-DL-Ala-OEt.HCl in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride) in biochemical research, with a focus on its application in enzymatic resolution and as a building block in peptide synthesis. Detailed protocols and quantitative data are presented to facilitate the practical application of this versatile compound.

Application: Enzymatic Kinetic Resolution of Racemic Alanine Ethyl Ester

This compound is a racemic mixture of D- and L-alanine ethyl esters. For many applications, particularly in the synthesis of stereospecific peptides and pharmaceuticals, the separation of these enantiomers is crucial. Enzymatic kinetic resolution is a highly efficient method to achieve this separation, leveraging the stereoselectivity of enzymes such as lipases and proteases.

Principle: In the presence of a suitable enzyme, one enantiomer of the racemic mixture is selectively transformed into a new product, while the other enantiomer remains unreacted. This difference in reactivity allows for the separation of the two enantiomers. For DL-alanine ethyl ester, a common approach is the enantioselective hydrolysis or acylation of the ester.

Quantitative Data: Enzymatic Resolution of Alanine Esters

The following table summarizes typical results obtained from the enzymatic resolution of a racemic N-acetyl-DL-alanine methyl ester, which serves as a model for the resolution of this compound.[1]

ParameterValueNotes
Enantiomeric Excess of Substrate (e.e.s)>99%Indicates high purity of the remaining unreacted enantiomer.
Enantiomeric Excess of Product (e.e.p)>99%Demonstrates the high stereoselectivity of the enzymatic conversion.
Conversion Rate~50%Theoretical maximum for a kinetic resolution of a racemic mixture.
Enzyme Reusability>85% activity after 15 cyclesHighlights the stability and cost-effectiveness of using an immobilized enzyme.
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation of this compound

This protocol describes the resolution of this compound via enantioselective acylation using an immobilized lipase.

Materials:

  • This compound

  • Immobilized Lipase (e.g., Novozym 435, a lipase from Candida antarctica B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Triethylamine (for neutralization of the hydrochloride)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Neutralization: Dissolve this compound in the chosen organic solvent. Add one equivalent of triethylamine to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Reaction Setup: To the neutralized solution of DL-alanine ethyl ester, add the immobilized lipase and the acyl donor.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the progress of the reaction by taking periodic samples.

  • Reaction Monitoring: Analyze the samples using chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of the unreacted ester and the acylated product.

  • Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The resulting mixture contains the unreacted D-alanine ethyl ester and the N-acetyl-L-alanine ethyl ester. These can be separated by standard chromatographic techniques.

  • Deprotection (Optional): The N-acetyl group can be removed from the L-enantiomer using standard deprotection methods if the free amino acid ester is required.

Workflow for Enzymatic Resolution

G cluster_0 Enzymatic Resolution of this compound racemate This compound (Racemic Mixture) neutralization Neutralization (e.g., with Triethylamine) racemate->neutralization reaction Enzymatic Acylation (Immobilized Lipase + Acyl Donor) neutralization->reaction separation Separation (e.g., Chromatography) reaction->separation d_enantiomer D-Alanine Ethyl Ester separation->d_enantiomer l_enantiomer_acylated N-Acetyl-L-Alanine Ethyl Ester separation->l_enantiomer_acylated

Caption: Workflow for the enzymatic resolution of racemic alanine ethyl ester.

Application: Building Block in Solid-Phase Peptide Synthesis (SPPS)

The optically pure enantiomers of alanine ethyl ester, obtained after resolution, are valuable building blocks for the synthesis of peptides.[2] The ethyl ester group protects the C-terminus of the amino acid, allowing for the sequential addition of other amino acids to the N-terminus. H-L-Ala-OEt.HCl and H-D-Ala-OEt.HCl can be used in both solid-phase and solution-phase peptide synthesis.

Principle of Fmoc-Based SPPS: Solid-phase peptide synthesis involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group for the α-amino group, which is removed by a base (e.g., piperidine) before the coupling of the next amino acid.

Quantitative Data: Coupling Efficiency in SPPS

The efficiency of each coupling step is critical for the overall yield and purity of the final peptide. The following table provides a general overview of coupling efficiencies, noting that alanine is generally considered to have good coupling efficiency.[3]

ParameterValueNotes
Single Coupling Efficiency (Alanine)>99%Can be affected by the preceding amino acid in the sequence and the length of the peptide.
Overall Yield (for a 10-mer peptide)50-70%Highly dependent on the specific peptide sequence and purification methods.
Crude Peptide Purity60-90%Dependent on the success of each coupling and deprotection step.
Experimental Protocol: Incorporation of Alanine Ethyl Ester in Fmoc-SPPS

This protocol outlines the general steps for incorporating an alanine residue into a peptide sequence using H-L-Ala-OEt.HCl or H-D-Ala-OEt.HCl in an Fmoc-based solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-protected amino acids

  • H-L-Ala-OEt.HCl or H-D-Ala-OEt.HCl (after neutralization)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base for coupling (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve the N-terminally protected amino acid (or neutralized H-Ala-OEt.HCl for the final C-terminal ester) and coupling reagents in DMF. Add DIEA to activate the carboxyl group.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis

G cluster_0 Solid-Phase Peptide Synthesis Cycle start Resin with N-Fmoc Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling (Activated Fmoc-AA, DIEA, HBTU/HOBt) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 elongated Elongated Peptide (n+1 residues) washing2->elongated elongated->deprotection Repeat for next cycle

Caption: General cycle for Fmoc-based solid-phase peptide synthesis.

Other Potential Applications in Biochemical Research

While the primary applications of this compound are in enzymatic resolution and peptide synthesis, its constituent enantiomers may have other roles in biochemical research:

  • Neurotransmitter Modulation: Amino acids and their derivatives can act as neurotransmitters or neuromodulators. While direct evidence for H-Ala-OEt.HCl is limited, related amino acids like β-alanine have been shown to interact with GABA-A receptors.[4] Further research may explore the potential of D- and L-alanine ethyl esters to modulate neuronal signaling pathways.

  • Synthesis of Bioactive Molecules: Alanine and its derivatives are components of many bioactive peptides, including antimicrobial peptides and neuropeptides. The use of D-alanine, in particular, can enhance the stability of peptides against enzymatic degradation.

  • Metabolic Studies: As a derivative of a fundamental amino acid, alanine ethyl ester can be used in studies of amino acid metabolism and transport in various biological systems.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may need to be optimized for individual applications.

References

Application Notes and Protocols: DL-Alanine Ethyl Ester Hydrochloride as a Chiral Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of DL-Alanine ethyl ester hydrochloride as a versatile chiral intermediate in modern organic synthesis. The protocols detailed below are intended to serve as a practical guide for the synthesis of valuable chiral building blocks, including amino alcohols, oxazolidinones, and dipeptides, which are frequently incorporated into pharmaceutically active molecules.

Introduction

DL-Alanine ethyl ester hydrochloride is a racemic mixture of the ethyl esters of D- and L-alanine. Its constituent enantiomers are widely employed as starting materials in asymmetric synthesis due to their ready availability and the presence of a key stereocenter. The ester and amino functionalities provide convenient handles for a variety of chemical transformations, allowing for the construction of complex chiral molecules with high stereochemical control. These compounds are of significant interest in drug discovery and development, where the specific stereochemistry of a molecule is often critical to its biological activity and safety profile.[1][2][3]

Common applications of the enantiomers of alanine ethyl ester hydrochloride include their use in peptide synthesis, the development of chiral auxiliaries, and as precursors for the synthesis of chiral amino alcohols and heterocyclic compounds.[4][5][] The hydrochloride salt form enhances the stability and ease of handling of this amino acid ester.[7]

Application 1: Synthesis of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous natural products and pharmaceutical agents. The reduction of α-amino acid esters, such as L-alanine ethyl ester hydrochloride, provides a direct and reliable route to these valuable compounds, with the stereochemistry of the starting material being faithfully transferred to the product.[8]

Protocol: Synthesis of L-Alaninol from L-Alanine Ethyl Ester Hydrochloride

This protocol describes the reduction of the ester functionality of L-alanine ethyl ester hydrochloride to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • L-Alanine ethyl ester hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of L-alanine ethyl ester hydrochloride (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

  • The L-alanine ethyl ester hydrochloride solution is added dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude L-alaninol.

  • The product can be further purified by distillation or crystallization if necessary.

Expected Outcome: This procedure typically affords L-alaninol in good to excellent yields, with retention of the stereochemical integrity at the chiral center.

Application 2: Synthesis of Chiral Auxiliaries - Evans' Oxazolidinones

Evans' oxazolidinones are powerful chiral auxiliaries that enable highly diastereoselective alkylation, aldol, and acylation reactions. They can be readily synthesized from α-amino acids, and the resulting products can be cleaved under mild conditions to reveal the desired chiral molecule while allowing for the recovery of the auxiliary.[1]

Protocol: Synthesis of (S)-4-isopropyl-2-oxazolidinone from L-Valine Ethyl Ester Hydrochloride (Adaptable for L-Alanine Ethyl Ester Hydrochloride)

This protocol describes a three-step synthesis of an Evans' oxazolidinone starting from an L-amino acid ethyl ester hydrochloride. The procedure involves N-protection, reduction of the ester, and subsequent cyclization. While demonstrated with L-valine ethyl ester hydrochloride, the same methodology can be applied to L-alanine ethyl ester hydrochloride to produce (S)-4-methyl-2-oxazolidinone.[1]

Step 1: N-Boc Protection

  • To a solution of L-valine ethyl ester hydrochloride (1.0 eq) in a 2:1 mixture of dioxane and water, add a 0.5 M aqueous solution of sodium carbonate (Na₂CO₃) at room temperature.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

  • Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the N-Boc protected amino acid ester.

Step 2: Reduction to the Amino Alcohol

  • Dissolve the N-Boc protected amino acid ester from Step 1 in an appropriate solvent (e.g., THF).

  • Add a reducing agent such as lithium borohydride (LiBH₄) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction and perform an aqueous work-up to isolate the N-Boc protected amino alcohol.

Step 3: Cyclization to the Oxazolidinone

  • Dissolve the N-Boc protected amino alcohol from Step 2 in anhydrous THF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Stir the reaction at room temperature until cyclization is complete.

  • Quench the reaction and perform an aqueous work-up followed by purification to yield the desired Evans' oxazolidinone.

Quantitative Data Summary

ApplicationStarting MaterialProductKey ReagentsYieldReference
Chiral Amino Alcohol SynthesisL-Alanine Ethyl Ester HydrochlorideL-AlaninolLiAlH₄Good to Excellent[8]
Evans' Oxazolidinone SynthesisL-Valine Ethyl Ester Hydrochloride(S)-4-isopropyl-2-oxazolidinone(Boc)₂O, LiBH₄, NaH98% (over 3 steps)[1]
Dipeptide SynthesisBoc-L-Alanine & L-Alanine Methyl Ester HClBoc-Ala-Ala-OMeHATU, DIPEAHigh[9]
Dipeptide SynthesisZ-L-Alanine & L-Alanine Methyl Ester HClZ-Ala-Ala-OMeHBTU, HOBt, DIPEAHigh[9]

Application 3: Dipeptide Synthesis

DL-Alanine ethyl ester hydrochloride is a fundamental building block in peptide synthesis. The free amino group, after neutralization of the hydrochloride salt, can act as a nucleophile to attack an activated carboxylic acid of an N-protected amino acid, forming a peptide bond.[9][10]

Protocol: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-Ala-OMe)

This protocol outlines the coupling of N-Boc-L-alanine with L-alanine methyl ester hydrochloride using HATU as the coupling agent. This method can be readily adapted for L-alanine ethyl ester hydrochloride.

Materials:

  • Boc-L-Alanine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Preparation of the Amine Component: Dissolve H-Ala-OMe·HCl (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C.

  • Coupling Reaction: To the activated carboxylic acid solution, add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C. Then, add the solution of the free amine from step 1.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the protected dipeptide.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Synthesis of Chiral 1,2-Amino Alcohols A0 L-Alanine Ethyl Ester Hydrochloride B0 Reduction (LiAlH₄, THF) A0->B0 C0 L-Alaninol B0->C0

Caption: Workflow for the synthesis of L-Alaninol.

G cluster_1 Synthesis of Evans' Oxazolidinones A1 L-Amino Acid Ethyl Ester Hydrochloride B1 N-Boc Protection ((Boc)₂O) A1->B1 C1 N-Boc Amino Acid Ester B1->C1 D1 Reduction (LiBH₄) C1->D1 E1 N-Boc Amino Alcohol D1->E1 F1 Cyclization (NaH) E1->F1 G1 Evans' Oxazolidinone F1->G1

Caption: Multi-step synthesis of Evans' Oxazolidinones.

G cluster_2 Dipeptide Synthesis Workflow A2 L-Alanine Ester Hydrochloride B2 Neutralization (DIPEA) A2->B2 C2 Free Amine B2->C2 G2 Coupling C2->G2 D2 Boc-L-Alanine E2 Activation (HATU) D2->E2 F2 Activated Ester E2->F2 F2->G2 H2 Protected Dipeptide G2->H2

Caption: Logical steps in solution-phase dipeptide synthesis.

References

Application Notes and Protocols for H-DL-Ala-OEt.HCl in Enzyme-Substrate Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride) is a racemic amino acid derivative that can serve as a valuable tool for investigating the kinetics and specificity of various hydrolytic enzymes, particularly proteases and esterases (including lipases). The ester linkage is susceptible to enzymatic cleavage, yielding ethanol and the corresponding amino acid, DL-alanine. The release of the acidic carboxyl group of alanine can be monitored to determine enzyme activity. This allows for the characterization of enzyme-substrate interactions, the screening of enzyme inhibitors, and the study of enzyme stereoselectivity. Given that many enzymes exhibit enantioselectivity, the racemic nature of this compound makes it a particularly interesting substrate for identifying and characterizing enzymes that can resolve this mixture through the preferential hydrolysis of either the D- or L-enantiomer.

Principle of Application

The fundamental application of this compound in enzyme assays relies on the monitoring of its hydrolysis. The reaction can be summarized as follows:

H-DL-Ala-OEt + H₂O --(Enzyme)--> DL-Alanine + Ethanol

The progress of this reaction can be followed by detecting the formation of the product, DL-alanine, or the consumption of the substrate. A common method is to monitor the production of the carboxylic acid, which leads to a decrease in the pH of the reaction medium. This change in pH can be measured directly using a pH meter or a pH-stat apparatus, or indirectly using pH-sensitive indicators.

Data Presentation

The following tables present illustrative quantitative data for the enzymatic hydrolysis of the L-enantiomer of Ala-OEt by a hypothetical serine protease and a lipase. This data is provided for exemplary purposes to demonstrate how kinetic parameters can be summarized.

Table 1: Illustrative Kinetic Parameters for L-Ala-OEt Hydrolysis

EnzymeMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/min/mg)Catalytic Constant (kcat) (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Serine Protease15120604.0 x 10³
Lipase2580401.6 x 10³

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Screening of Enzymes for Hydrolytic Activity towards this compound

This protocol describes a general method for screening a panel of enzymes (e.g., proteases and lipases) to identify those capable of hydrolyzing this compound. The assay is based on monitoring the pH change resulting from the production of alanine.

Materials:

  • This compound

  • A panel of enzymes to be screened (e.g., Trypsin, Chymotrypsin, Papain, Porcine Liver Esterase, Candida antarctica Lipase B)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • pH indicator solution (e.g., phenol red) or a pH meter

  • 96-well microplate

  • Microplate reader (if using a pH indicator)

Procedure:

  • Substrate Preparation: Prepare a 100 mM stock solution of this compound in deionized water.

  • Enzyme Preparation: Prepare stock solutions of each enzyme at a concentration of 1 mg/mL in the Reaction Buffer.

  • Reaction Setup:

    • To each well of a 96-well microplate, add 180 µL of Reaction Buffer.

    • If using a pH indicator, add 10 µL of the indicator solution to each well.

    • Add 10 µL of the this compound stock solution to each well for a final concentration of 5 mM.

    • Include control wells with no enzyme to account for any non-enzymatic hydrolysis.

  • Enzyme Addition: To initiate the reaction, add 10 µL of each enzyme solution to separate wells.

  • Monitoring the Reaction:

    • Using a pH meter: Place a micro-pH probe into the reaction mixture and record the pH at regular intervals (e.g., every minute for 15 minutes).

    • Using a pH indicator: Measure the absorbance of the wells at the appropriate wavelength for the chosen indicator (e.g., 560 nm for phenol red) at regular intervals. A decrease in pH will result in a color change and thus a change in absorbance.

  • Data Analysis: Plot the change in pH or absorbance as a function of time. A significant change compared to the no-enzyme control indicates that the enzyme is active towards the substrate.

Protocol 2: Kinetic Characterization of an Enzyme using this compound with a pH-Stat

This protocol details a more precise method for determining the kinetic parameters (Km and Vmax) of an enzyme that has shown activity towards this compound. A pH-stat is used to maintain a constant pH by titrating the produced alanine with a standardized base.

Materials:

  • This compound

  • Purified active enzyme

  • Reaction Buffer: 5 mM Tris-HCl, pH 8.0

  • Standardized NaOH solution (e.g., 0.01 M)

  • pH-stat apparatus (autotitrator)

  • Thermostatted reaction vessel

Procedure:

  • Substrate Preparation: Prepare a series of this compound solutions in deionized water at various concentrations (e.g., ranging from 0.1 to 10 times the estimated Km).

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in the Reaction Buffer at a known concentration.

  • pH-Stat Setup:

    • Calibrate the pH electrode of the pH-stat at the desired reaction pH (e.g., pH 8.0).

    • Set the pH-stat to maintain the pH at 8.0 by the addition of the standardized NaOH solution.

    • Place the Reaction Buffer in the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Kinetic Measurement:

    • Add a specific volume of one of the substrate concentrations to the reaction vessel.

    • Initiate the reaction by adding a small, known amount of the enzyme solution.

    • The pH-stat will automatically add NaOH to neutralize the produced alanine and maintain the constant pH. Record the rate of NaOH addition over time. This rate is directly proportional to the rate of the enzymatic reaction.

  • Data Collection for a Range of Substrate Concentrations: Repeat step 4 for each of the prepared substrate concentrations.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction for each substrate concentration from the rate of NaOH consumption.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, use a linear transformation such as a Lineweaver-Burk plot.

Visualizations

Enzymatic_Hydrolysis Substrate This compound ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Enzyme (e.g., Protease, Esterase) Enzyme->ES_Complex ES_Complex->Enzyme Release Product1 DL-Alanine ES_Complex->Product1 Product2 Ethanol ES_Complex->Product2 Water H₂O Water->ES_Complex

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow start Start screening Protocol 1: Enzyme Screening (Identify active enzymes using this compound) start->screening decision Enzyme Active? screening->decision kinetic_analysis Protocol 2: Kinetic Characterization (Determine Km and Vmax using pH-stat) decision->kinetic_analysis Yes no_activity No significant activity decision->no_activity No data_analysis Data Analysis (Michaelis-Menten kinetics) kinetic_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for enzyme analysis.

Applications of H-DL-Ala-OEt.HCl in Neurobiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

H-DL-Ala-OEt.HCl, or DL-Alanine ethyl ester hydrochloride, is the hydrochloride salt of the ethyl ester of the racemic mixture of D- and L-alanine. As a derivative of the amino acid alanine, it holds potential for a variety of applications in neurobiological research. While specific studies on the neurobiological effects of this compound are limited, its constituent components suggest several plausible areas of investigation. The L-alanine component is a key metabolite in the alanine-lactate shuttle and the glutamate-glutamine cycle, suggesting a role in neuronal energy metabolism and neurotransmitter recycling. The D-alanine component may interact with the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. The ethyl ester moiety increases the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier and cell membranes.

These application notes provide hypothetical frameworks and detailed protocols for investigating the potential neuroprotective and neuromodulatory effects of this compound in neuronal cell culture models. The methodologies described are based on standard neurobiological techniques and are intended to serve as a starting point for researchers interested in exploring the neuropharmacology of this compound.

Hypothetical Application 1: Neuroprotection Against Glutamate-Induced Excitotoxicity

Principle:

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. This process is primarily mediated by the overactivation of NMDA receptors, leading to excessive calcium influx and subsequent activation of cell death pathways. It is hypothesized that the D-alanine component of this compound could act as a partial agonist or antagonist at the glycine co-agonist site of the NMDA receptor, thereby modulating its activity and reducing excitotoxic damage. Concurrently, the L-alanine component, after hydrolysis of the ethyl ester, could be readily metabolized by neurons to pyruvate via alanine aminotransferase, providing an alternative energy substrate to maintain cellular ATP levels and ionic gradients, which are often compromised during excitotoxic insults. The enhanced cell permeability due to the ethyl ester group may facilitate the delivery of both enantiomers into the neuron.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Transporter Amino Acid Transporter This compound->Transporter Uptake Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Cell_Death Neuronal Cell Death NMDA_Receptor->Cell_Death Overactivation D_Ala D-Alanine Transporter->D_Ala L_Ala L-Alanine Transporter->L_Ala D_Ala->NMDA_Receptor Modulates (Hypothesized) Neuroprotection Neuroprotection D_Ala->Neuroprotection Reduces Excitotoxicity Pyruvate Pyruvate L_Ala->Pyruvate Metabolism TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP ATP TCA_Cycle->ATP ATP->Neuroprotection Maintains Homeostasis Ca_Influx->Cell_Death Triggers

Figure 1: Hypothetical neuroprotective mechanism of this compound.
Experimental Protocol: Assessment of Neuroprotection in Primary Cortical Neurons

1. Materials and Reagents:

  • This compound (prepare a 100 mM stock solution in sterile, deionized water and filter-sterilize)

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • L-glutamic acid (prepare a 10 mM stock solution in sterile, deionized water and filter-sterilize)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

2. Cell Culture and Treatment:

  • Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Maintain the cultures for 7-10 days in vitro (DIV) to allow for maturation.

  • On the day of the experiment, gently remove half of the culture medium.

  • Pre-treat the neurons with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) for 2 hours. Include a vehicle control (sterile water).

  • Following pre-treatment, expose the neurons to an excitotoxic concentration of L-glutamic acid (e.g., 50 µM) for 15 minutes in the continued presence of this compound.

  • Include a control group that is not exposed to glutamate.

  • After the 15-minute glutamate exposure, remove the treatment medium and replace it with fresh, pre-warmed Neurobasal/B-27 medium.

  • Return the plates to the incubator for 24 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of recovery, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group (no glutamate treatment).

Data Presentation: Hypothetical Neuroprotective Effects
Treatment GroupConcentrationMean Absorbance (570 nm) ± SDCell Viability (%)
Control (No Glutamate)-1.25 ± 0.08100
Glutamate (50 µM)-0.55 ± 0.0544
Glutamate + this compound10 µM0.62 ± 0.0649.6
Glutamate + this compound50 µM0.78 ± 0.0762.4
Glutamate + this compound100 µM0.95 ± 0.0976
Glutamate + this compound500 µM0.81 ± 0.0864.8
Glutamate + this compound1 mM0.65 ± 0.0752

Hypothetical Application 2: Modulation of Neurotransmitter Release

Principle:

The balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is critical for normal brain function. It is hypothesized that this compound may modulate the release of these neurotransmitters. The L-alanine component could influence the synthesis of glutamate and GABA through its entry into the TCA cycle. Additionally, by altering the metabolic state of the presynaptic terminal, the compound could indirectly affect the machinery involved in vesicular release of neurotransmitters. The D-alanine component might also interact with presynaptic NMDA receptors or other receptors that modulate neurotransmitter release.

G start Start: Primary Neuronal Culture (e.g., Cerebellar Granule Neurons) treatment Treatment with This compound (various concentrations) start->treatment stimulation Depolarization-induced Stimulation (e.g., high K+ buffer) treatment->stimulation collection Collection of Supernatant stimulation->collection analysis Neurotransmitter Quantification (e.g., HPLC or ELISA) collection->analysis data Data Analysis and Comparison to Control analysis->data

Figure 2: Experimental workflow for neurotransmitter release assay.
Experimental Protocol: Measurement of Glutamate Release from Primary Cerebellar Granule Neurons

1. Materials and Reagents:

  • This compound (100 mM stock in sterile water)

  • Primary cerebellar granule neurons (e.g., from P7-P8 rat or mouse pups)

  • Poly-L-lysine coated 24-well plates

  • Basal Salt Solution (BSS): 130 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5.5 mM Glucose, 25 mM HEPES, pH 7.4

  • High K+ BSS: 85.4 mM NaCl, 50 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5.5 mM Glucose, 25 mM HEPES, pH 7.4

  • Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit) or access to HPLC with fluorescence detection.

2. Cell Culture and Assay:

  • Culture primary cerebellar granule neurons on poly-L-lysine coated 24-well plates at a density of 5 x 10^5 cells/well for 7-9 DIV.

  • On the day of the experiment, wash the cells twice with pre-warmed BSS.

  • Add 200 µL of BSS containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) or vehicle to the wells.

  • Incubate for 30 minutes at 37°C.

  • To measure basal release, collect a 20 µL aliquot of the supernatant.

  • To measure stimulated release, gently aspirate the remaining solution and add 200 µL of High K+ BSS (also containing the respective concentrations of this compound or vehicle).

  • Incubate for 5 minutes at 37°C.

  • Collect the supernatant and store at -80°C until analysis.

3. Glutamate Quantification:

  • Quantify the glutamate concentration in the collected supernatants using a commercially available glutamate assay kit according to the manufacturer's instructions or by HPLC.

  • Normalize the glutamate release to the total protein content of each well (determined by a BCA protein assay after lysing the cells).

  • Calculate the net stimulated release by subtracting the basal release from the stimulated release for each condition.

Data Presentation: Hypothetical Effects on Glutamate Release
Treatment GroupConcentrationBasal Glutamate Release (pmol/mg protein) ± SEMStimulated Glutamate Release (pmol/mg protein) ± SEM
Vehicle Control-15.2 ± 1.8125.6 ± 10.3
This compound1 µM16.1 ± 2.0128.3 ± 11.1
This compound10 µM15.8 ± 1.9110.5 ± 9.8*
This compound100 µM14.9 ± 1.792.4 ± 8.5
This compound1 mM18.3 ± 2.298.7 ± 9.1

*p < 0.05, **p < 0.01 compared to vehicle control (stimulated release). Data are hypothetical.

Disclaimer: The applications, mechanisms, protocols, and data presented in this document are hypothetical and intended for research and discussion purposes only. They are based on the theoretical properties of the constituent parts of this compound and do not represent findings from published studies on this specific compound. Researchers should conduct their own validation experiments.

DL-Alanine Ethyl Ester Hydrochloride: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Alanine ethyl ester hydrochloride is a racemic mixture of the ethyl ester of the amino acid alanine, presented as a stable hydrochloride salt. This compound serves as a valuable and versatile building block in organic synthesis, finding applications in peptide chemistry, the synthesis of heterocyclic compounds, and as a precursor for various functionalized molecules. Its ready availability and the presence of two reactive functional groups—a primary amine and an ethyl ester—make it an attractive starting material for researchers in medicinal chemistry, drug discovery, and materials science. This document provides detailed application notes and experimental protocols for the use of DL-Alanine ethyl ester hydrochloride as a reagent in key organic transformations.

Key Applications

DL-Alanine ethyl ester hydrochloride is primarily utilized in the following synthetic applications:

  • Peptide Synthesis: As a fundamental building block, it can be coupled with N-protected amino acids or peptides to extend a peptide chain. The resulting product will be a racemic mixture at the alanine position.

  • Heterocyclic Synthesis: It serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, such as diketopiperazines and hydantoins.

  • Synthesis of Amino Alcohols: The ester functionality can be selectively reduced to afford the corresponding amino alcohol, a valuable synthon in its own right.

  • Acylation and N-Alkylation Reactions: The primary amine is readily acylated or alkylated to introduce a variety of substituents, leading to the formation of diverse molecular scaffolds.

Data Presentation

Table 1: Peptide Coupling Reactions
N-Protected Amino AcidCoupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Reference
Z-L-AlanineHBTUHOBtDIPEADMF2-4Not Specified[1]
Boc-L-AlanineHATU-DIPEADMF/DCM1-2Not Specified[1]
Fmoc-Gly-OHEDC·HClHOBtNMM/DIEADCM or EtOAcOvernightNot Specified[2]
FlurbiprofenDCC-TriethylamineMethylene ChlorideOvernightNot Specified[3]

Note: The yields for these reactions are often high but were not explicitly quantified in the cited general protocols. The stereochemistry of the starting N-protected amino acid is retained, while the DL-alanine ethyl ester hydrochloride will result in a diastereomeric mixture.

Table 2: Synthesis of Heterocycles
ProductReagentsSolventReaction ConditionsYield (%)Reference
Hydantoin derivative1. KCNO2. 37% HClWater/Ethanol1. -5°C, 2h2. OvernightGood[2]
2,5-DiketopiperazineSelf-condensationEthylene Glycol170-190 °CNot Specified[4]
Table 3: Reduction to Amino Alcohol
ProductReducing AgentSolventReaction ConditionsYield (%)Reference
DL-AlaninolNaBH₄Methanol/Water20-28 °C, 5h + aging50.0[5]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling (General Procedure)

This protocol describes a general method for the coupling of an N-protected amino acid to DL-alanine ethyl ester hydrochloride using a carbodiimide coupling agent.

Materials:

  • DL-Alanine ethyl ester hydrochloride

  • N-protected amino acid (e.g., Boc-Phe-OH, Z-Gly-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of DL-Alanine Ethyl Ester Hydrochloride:

    • Dissolve DL-Alanine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • To the stirred solution, add DIPEA or TEA (1.1 eq) dropwise.

    • Stir the mixture at room temperature for 30 minutes to generate the free base of DL-alanine ethyl ester.

  • Activation of the N-Protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl or DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • If DCC was used, filter the DCU precipitate from the activated amino acid solution.

    • Add the filtrate (or the solution if EDC·HCl was used) containing the activated N-protected amino acid to the solution of free DL-alanine ethyl ester from step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

G cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling & Work-up A Dissolve DL-Alanine Ethyl Ester HCl in DCM B Add DIPEA/TEA at 0°C A->B C Stir at RT for 30 min B->C G Combine Activated Acid and Free Amine C->G D Dissolve N-Protected Amino Acid & HOBt in DCM E Add EDC·HCl/DCC at 0°C D->E F Stir at 0°C for 30 min E->F F->G H Stir at RT for 12-24h G->H I Aqueous Work-up (HCl, NaHCO₃, Brine) H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L Pure Protected Dipeptide K->L

Protocol 2: Synthesis of 5-Methylhydantoin

This protocol describes the synthesis of the hydantoin derivative of DL-alanine ethyl ester hydrochloride.

Materials:

  • DL-Alanine ethyl ester hydrochloride

  • Potassium cyanate (KCNO)

  • Concentrated Hydrochloric acid (37%)

  • Ethanol

Procedure:

  • Formation of the Ureido Derivative:

    • In a flask, dissolve DL-alanine ethyl ester hydrochloride (1.0 eq) in water.

    • In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in water.

    • Cool both solutions to -5 °C in an ice-salt bath.

    • Slowly add the potassium cyanate solution to the stirred solution of DL-alanine ethyl ester hydrochloride.

    • A precipitate of the ureido derivative will form. Continue stirring at -5 °C for 2 hours.

    • Filter the solid product, wash with cold water, and air dry.

  • Cyclization to Hydantoin:

    • Suspend the dried ureido derivative in a minimal amount of water.

    • Add concentrated hydrochloric acid (37%) and stir the mixture overnight at room temperature.

    • The hydantoin product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure 5-methylhydantoin.[2]

G A DL-Alanine Ethyl Ester HCl C Ureido Intermediate A->C -5°C, 2h B Potassium Cyanate (KCNO) B->C E 5-Methylhydantoin C->E Overnight, RT D Concentrated HCl D->E

Protocol 3: Reduction to DL-Alaninol

This protocol details the reduction of the ethyl ester group of DL-alanine ethyl ester hydrochloride to the corresponding primary alcohol.

Materials:

  • DL-Alanine ethyl ester hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve sodium borohydride (3.0 eq) in cold water (e.g., 560 ml for 1 mol of ester).

    • In a separate beaker, dissolve DL-alanine ethyl ester hydrochloride (1.0 eq) in methanol (e.g., 560 ml for 1 mol).

  • Reduction:

    • Slowly add the solution of DL-alanine ethyl ester hydrochloride to the stirred solution of sodium borohydride at 20 °C over a period of 5 hours.

    • After the addition is complete, allow the reaction to age at 20-28 °C to ensure completion.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of acetone to decompose excess NaBH₄.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Adjust the pH of the aqueous residue to >12 with a concentrated NaOH solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude DL-alaninol.

    • The product can be further purified by distillation.[5]

G A DL-Alanine Ethyl Ester HCl in Methanol C Combine and React at 20-28°C A->C B NaBH₄ in Water B->C D Quench with Acetone C->D E Concentrate and Basify D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H DL-Alaninol G->H

Concluding Remarks

DL-Alanine ethyl ester hydrochloride is a cost-effective and highly versatile reagent in organic synthesis. The protocols provided herein offer a starting point for its application in peptide synthesis, the construction of heterocyclic scaffolds, and the preparation of other valuable synthetic intermediates. Researchers and drug development professionals can leverage the reactivity of its amine and ester functionalities to generate a diverse array of molecules for various applications. It is important to note that the use of the racemic starting material will generally lead to racemic or diastereomeric products, a factor that must be considered in the design of synthetic routes and the analysis of the final products.

References

Troubleshooting & Optimization

Troubleshooting low yield in peptide coupling with H-DL-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during peptide synthesis, with a specific focus on troubleshooting low yield in peptide coupling reactions involving H-DL-Ala-OEt.HCl.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a peptide coupling reaction?

A1: Peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. The process involves two main steps:

  • Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent, forming a reactive intermediate.

  • Acylation: The amino group of the second amino acid (in this case, this compound) acts as a nucleophile, attacking the activated carboxyl group to form the peptide bond.[1]

Q2: Why is a base required when using this compound in a peptide coupling reaction?

A2: this compound is the hydrochloride salt of the amino acid ester. The amino group is protonated, rendering it non-nucleophilic and unable to participate in the coupling reaction. A tertiary base, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), is required to deprotonate the amino group, liberating the free amine which can then attack the activated carboxyl group of the coupling partner.[1][2] It is standard practice to add the acylating agent to a mixture of the protonated amine and a tertiary base.[2]

Q3: What are common coupling reagents used for this type of reaction?

A3: A variety of coupling reagents can be used. They are broadly classified into carbodiimides, phosphonium salts, and uronium salts. For solution-phase synthesis, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) are frequently used due to their effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[1][3][4][5]

Q4: What is the role of additives like HOBt or OxymaPure?

A4: Additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) are often used in conjunction with carbodiimides.[1][6] Their primary functions are to:

  • Accelerate the coupling reaction.

  • Suppress racemization, a critical issue when working with chiral amino acids.[1][6]

  • Form more stable active ester intermediates, which are less prone to side reactions than the O-acylisourea intermediate formed with carbodiimides alone.[6]

Q5: My this compound reagent appears clumpy. Can this affect my reaction?

A5: Yes. Amino acid hydrochloride salts can be hygroscopic, meaning they absorb moisture from the atmosphere.[7] This can cause the powder to clump. The absorbed water can hydrolyze the activated intermediates in your coupling reaction, leading to significantly lower yields.[7] It is crucial to use anhydrous solvents and to handle hygroscopic reagents in a dry environment.[3][7]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield in peptide coupling with this compound.

Issue: Significantly lower than expected peptide yield after workup and purification.

A logical workflow is essential to pinpoint the cause of low yield. The troubleshooting process can be visualized as follows:

Troubleshooting_Workflow cluster_reagents Reagent-Related Issues cluster_base Base-Related Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Assess Base Addition check_reagents->check_base Reagents OK reagent_purity Purity of Starting Materials? check_reagents->reagent_purity reagent_hygroscopic Hygroscopic Amine Salt (this compound)? Absorbed water hydrolyzes activated ester. check_reagents->reagent_hygroscopic reagent_equivalents Correct Molar Equivalents Used? check_reagents->reagent_equivalents check_conditions 3. Evaluate Reaction Conditions check_base->check_conditions Base OK base_missing Was a tertiary base (e.g., DIPEA, NMM) added? check_base->base_missing base_equivalent Was at least 1 equivalent of base used? Needed to neutralize HCl salt. check_base->base_equivalent check_workup 4. Review Workup & Purification check_conditions->check_workup Conditions OK conditions_solvent Anhydrous Solvent Used? check_conditions->conditions_solvent conditions_temp Correct Temperature Profile? (e.g., 0°C to RT) check_conditions->conditions_temp conditions_time Sufficient Reaction Time? check_conditions->conditions_time solution Potential Solutions check_workup->solution Workup OK workup_extraction Product lost during aqueous extraction? check_workup->workup_extraction workup_purification Inefficient purification? (e.g., column chromatography) check_workup->workup_purification

Caption: Troubleshooting workflow for low peptide coupling yield.

Step 1: Verify Reagent Quality and Stoichiometry
Question Possible Cause Recommended Action
Are your starting materials (N-protected amino acid, this compound, coupling reagents) of sufficient purity? Impurities in starting materials can lead to side reactions and lower the yield of the desired product.Use reagents from a reputable supplier. If in doubt, verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, MS).
Is your this compound dry? The hydrochloride salt is hygroscopic. Absorbed water will hydrolyze the activated carboxylic acid intermediate, preventing peptide bond formation.[7]Dry the this compound under vacuum before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3] Use anhydrous solvents.
Are the molar ratios of your reactants correct? Incorrect stoichiometry, particularly using too little of the coupling partner or coupling reagents, will result in incomplete conversion.Typically, the reactants are used in equimolar amounts or with a slight excess (1.0-1.2 equivalents) of the N-protected amino acid and coupling reagents relative to the amino component.
Step 2: Assess Base Addition
Question Possible Cause Recommended Action
Did you add a tertiary base to the reaction mixture? The amino group of this compound is protonated and non-nucleophilic. Without a base, the coupling reaction cannot proceed.[1][2]A tertiary base is mandatory.[2] Common choices include N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Did you use at least one full equivalent of the base? One equivalent of base is required to neutralize the hydrochloride salt and liberate the free amine.Use at least one equivalent of the tertiary base relative to this compound. Some protocols may call for a slight excess.
Step 3: Evaluate Reaction Conditions
Question Possible Cause Recommended Action
Was the reaction performed under anhydrous conditions? As mentioned, water from solvents or glassware can quench the reaction.Use anhydrous solvents (e.g., DCM, DMF) from a freshly opened bottle or a solvent purification system.[3] Ensure all glassware is thoroughly dried.[3]
Was the reaction time sufficient? Incomplete reactions are a common cause of low yield. Peptide couplings can be slow, especially with sterically hindered amino acids.Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[3] If starting material is still present, consider extending the reaction time.[8]
Was the temperature appropriate? Low temperatures are often used initially to control exothermic reactions and minimize side reactions like racemization.[1] However, the reaction may need to be warmed to room temperature to go to completion.A common procedure is to start the reaction at 0°C and then allow it to warm to room temperature and stir overnight.[3]
Step 4: Review Workup and Purification
Question Possible Cause Recommended Action
Could the product have been lost during the aqueous workup? Peptides, especially dipeptides with ester protection, can have some water solubility, leading to losses during extraction phases.Minimize the number of aqueous washes. If product solubility is a concern, back-extract the aqueous layers with the organic solvent. Ensure the pH of the aqueous layers is adjusted correctly to keep the product in the organic phase.
Was the purification method effective? The desired product may not have been effectively separated from byproducts (e.g., urea from carbodiimide reagents) or unreacted starting materials.Choose an appropriate purification method, such as flash column chromatography on silica gel.[9] Use TLC to identify the correct fractions containing the pure product before combining them.

Data Presentation: Reagent Selection

The following tables summarize common reagents used in solution-phase peptide coupling.

Table 1: Common Coupling Reagents & Additives

Reagent ClassExampleFunctionNotes
Carbodiimide EDC (EDAC)Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[1][6]Water-soluble urea byproduct is easily removed during aqueous workup.[1][10]
Additive HOBt, OxymaPureSuppresses racemization and increases coupling efficiency by forming a more stable active ester.[1][6]Strongly recommended when using carbodiimides.[1] OxymaPure is a non-explosive alternative to HOAt.[1]

Table 2: Common Bases

BaseFull NamepKa (Conjugate Acid)Notes
DIPEA (or DIEA) N,N-Diisopropylethylamine~10.8A non-nucleophilic, sterically hindered base. Commonly used.[1]
NMM N-Methylmorpholine~7.4A weaker, less hindered base than DIPEA. Often recommended to minimize racemization.[1]

Experimental Protocols

General Protocol for EDC/HOBt Mediated Peptide Coupling

This protocol provides a general methodology for the solution-phase coupling of an N-protected amino acid with this compound.

Materials:

  • N-protected amino acid (1.0 eq.)

  • This compound (1.0 eq.)

  • EDC·HCl (1.1 eq.)

  • HOBt (1.1 eq.)

  • DIPEA or NMM (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware, dried in an oven.

  • Magnetic stirrer and stir bar.

  • Ice bath.

Procedure:

  • Setup: To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.0 eq.), HOBt (1.1 eq.), and anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add EDC·HCl (1.1 eq.) to the cooled solution and stir for 15-20 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DCM and add the tertiary base (DIPEA or NMM, 1.1 eq.).

  • Coupling: Add the solution containing the deprotonated H-DL-Ala-OEt to the activated acid solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3][9]

  • Purification: Purify the crude peptide by flash column chromatography on silica gel.

Mandatory Visualization

Peptide Coupling Reaction Pathway

The following diagram illustrates the chemical pathway for peptide bond formation using a carbodiimide (EDC) and an additive (HOBt).

Peptide_Coupling_Pathway N_Protected_AA R1-COOH (N-Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) N_Protected_AA->O_Acylisourea EDC EDC EDC->O_Acylisourea + HOBt HOBt HOBt_Ester HOBt Active Ester (More Stable) HOBt->HOBt_Ester + Amine_Salt HCl·H2N-R2 (this compound) Free_Amine H2N-R2 (Free Amine) Amine_Salt->Free_Amine Base Base (e.g., DIPEA) Base->Free_Amine + O_Acylisourea->HOBt_Ester Peptide R1-CONH-R2 (Dipeptide) O_Acylisourea->Peptide Direct (minor path, risk of racemization) EDU EDU (Water-Soluble Urea) O_Acylisourea->EDU Byproduct Formation HOBt_Ester->HOBt Releases HOBt HOBt_Ester->Peptide Main Path Free_Amine->Peptide +

Caption: EDC/HOBt mediated peptide coupling reaction pathway.

References

Technical Support Center: Purification of Products Synthesized with DL-Alanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using DL-Alanine ethyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for compounds synthesized using DL-Alanine ethyl ester hydrochloride?

A1: The primary purification methods for products derived from DL-Alanine ethyl ester hydrochloride include:

  • Recrystallization: Ideal for purifying solid compounds. The choice of solvent is critical for success.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity. It is suitable for a wide range of products.[1][2]

  • Acid-Base Extraction: Useful for separating acidic or basic products from neutral impurities by altering their solubility in aqueous and organic phases.

  • Solid-Phase Extraction (SPE): A modern and efficient method for purifying peptides, which can be adapted for derivatives of DL-Alanine ethyl ester hydrochloride.[3]

Q2: What are the typical impurities encountered in reactions involving DL-Alanine ethyl ester hydrochloride?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual coupling agents. In peptide synthesis, side reactions can lead to the formation of N-carboxyanhydrides, diketopiperazines, and guanidine derivatives.[4] Racemization of the chiral center of alanine is another potential side reaction to consider.[5]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. Reversed-phase HPLC is commonly used for peptide and amino acid derivatives.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity.

Troubleshooting Guides

Recrystallization Issues

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[7]

  • Solution 1: Change the solvent system. Use a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.

  • Solution 2: Reduce the rate of cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Solution 3: Use a seed crystal. Adding a small crystal of the pure compound can induce crystallization.

Q5: I have a low yield after recrystallization. How can I improve it?

A5: Low yield can result from using too much solvent or premature crystallization.

  • Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solution 2: Ensure slow cooling. Rapid cooling can trap impurities and reduce the overall yield of pure crystals.

  • Solution 3: Concentrate the mother liquor. The solution left after filtering the crystals (the mother liquor) may still contain a significant amount of your product. Concentrating this solution and cooling it again may yield a second crop of crystals.

Column Chromatography Problems

Q6: My compounds are not separating well on the silica gel column. What can I do?

A6: Poor separation is often due to an inappropriate solvent system.[7]

  • Solution 1: Optimize the eluent system using TLC. Before running a column, test different solvent mixtures with TLC to find an eluent that gives a good separation of your desired product from impurities. A good Rf value for the desired compound is typically around 0.3.[1]

  • Solution 2: Adjust the polarity of the eluent. If your compounds are eluting too quickly, decrease the polarity of the solvent. If they are sticking to the column, increase the polarity. For polar compounds, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or methanol) is common. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve separation.[7]

  • Solution 3: Check the column packing. An improperly packed column with channels or bubbles will lead to poor separation.[1]

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityCommon Uses
Water100HighPolar compounds, salts
Ethanol78HighGeneral purpose, good for moderately polar compounds[8]
Methanol65HighSimilar to ethanol, more volatile
Ethyl Acetate77MediumEsters, moderately polar compounds[9]
Acetone56MediumKetones, general purpose[9]
Dichloromethane40MediumWide range of organic compounds
Diethyl Ether35LowLow-melting compounds
Hexane/Heptane69 / 98LowNon-polar compounds[9]

Table 2: Typical Eluent Systems for Column Chromatography of Amino Acid Derivatives

Polarity of CompoundTypical Eluent System
Non-polarHexane/Ethyl Acetate
Moderately PolarDichloromethane/Methanol
PolarEthyl Acetate/Methanol
AcidicHexane/Ethyl Acetate with 0.1% Acetic Acid
BasicDichloromethane/Methanol with 0.1% Triethylamine

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[7]

Protocol 2: Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a vertical glass column with a stopcock at the bottom. Allow the adsorbent to settle, ensuring a flat, even bed. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction (for basic products): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated basic product will move to the aqueous layer.

  • Basification and Re-extraction: Separate the aqueous layer, make it basic with a dilute base (e.g., 1M NaOH), and then extract the free base back into an organic solvent.

  • Basic Extraction (for acidic products): Wash the initial organic solution with a dilute aqueous base solution (e.g., 1M NaHCO₃ or 1M NaOH). The deprotonated acidic product will move to the aqueous layer.

  • Acidification and Re-extraction: Separate the aqueous layer, make it acidic with a dilute acid (e.g., 1M HCl), and then extract the free acid back into an organic solvent.

  • Drying and Solvent Removal: Dry the final organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude Product from Reaction with DL-Alanine Ethyl Ester HCl Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No Oiling_Out Does it 'oil out'? Recrystallization->Oiling_Out Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Yes Purity_Check Assess Purity (TLC, HPLC, NMR) Oiling_Out->Purity_Check No Change_Solvent->Recrystallization Column_Chromatography->Purity_Check Extraction Perform Acid-Base Extraction Extraction->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: A decision workflow for selecting an appropriate purification method.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Check_TLC Did you optimize eluent with TLC beforehand? Start->Check_TLC Optimize_TLC Optimize Eluent System with TLC (Target Rf ≈ 0.3) Check_TLC->Optimize_TLC No Check_Polarity Are spots too high or too low on TLC? Check_TLC->Check_Polarity Yes Run_Column Re-run Column with Optimized Eluent Optimize_TLC->Run_Column Final_Check Improved Separation Run_Column->Final_Check Decrease_Polarity Decrease Eluent Polarity Check_Polarity->Decrease_Polarity Too High (High Rf) Increase_Polarity Increase Eluent Polarity Check_Polarity->Increase_Polarity Too Low (Low Rf) Check_Streaking Is there streaking on the TLC? Check_Polarity->Check_Streaking Rf is OK Decrease_Polarity->Optimize_TLC Increase_Polarity->Optimize_TLC Add_Modifier Add Modifier to Eluent (e.g., AcOH or Et3N) Check_Streaking->Add_Modifier Yes Check_Streaking->Final_Check No Add_Modifier->Optimize_TLC

Caption: A troubleshooting guide for poor separation in column chromatography.

References

Common side reactions with H-DL-Ala-OEt.HCl and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Ala-OEt.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and offer troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in peptide synthesis?

The most frequently encountered side reactions are:

  • Diketopiperazine (DKP) Formation: This is a primary concern, especially during the synthesis of a dipeptide. The free N-terminal amine of the dipeptide can intramolecularly attack the ester carbonyl, leading to the formation of a stable six-membered ring and cleavage from the resin (in SPPS) or loss of the linear dipeptide in solution-phase synthesis.[1]

  • Racemization/Epimerization: Since this compound is a racemic mixture, the primary concern is the selective incorporation of one enantiomer over the other and the potential for epimerization of the adjacent chiral center during activation and coupling. Factors such as the choice of coupling reagent, base, and temperature can influence the stereochemical outcome.

  • Hydrolysis of the Ethyl Ester: The ethyl ester can be susceptible to hydrolysis under basic conditions, especially during prolonged reaction times or specific work-up procedures. This would result in the formation of the free acid.[2][3]

  • N-Acyl Urea Formation: When using carbodiimide-based coupling reagents such as DCC or DIC, the activated amino acid can rearrange to form a stable N-acyl urea, which is unable to participate in the desired coupling reaction.

Q2: How does the use of a DL-racemic mixture affect my synthesis?

Using a racemic mixture of alanine ethyl ester will result in the formation of diastereomeric peptides. If the synthesis involves other chiral amino acids, you will obtain a mixture of products that can be challenging to separate. It is crucial to have analytical methods, such as chiral HPLC, to distinguish and isolate the desired diastereomer.

Q3: Can the hydrochloride salt of this compound interfere with the coupling reaction?

Yes, the hydrochloride salt must be neutralized to the free amine for it to be nucleophilic and react with the activated carboxylic acid. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Inadequate neutralization will lead to low or no yield.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide

Symptom: After the coupling reaction with this compound, analysis (e.g., LC-MS) shows a low yield of the target peptide with significant amounts of starting material remaining.

Possible Cause Suggested Solution
Incomplete Neutralization Ensure stoichiometric or a slight excess of a non-nucleophilic base (e.g., DIPEA, NMM) is used to neutralize the HCl salt. Monitor the pH of the reaction to ensure it is basic (pH ~8).
Inefficient Coupling Reagent For difficult couplings, consider using more potent coupling reagents like HATU or HBTU in combination with an additive like HOAt or OxymaPure.
Steric Hindrance If coupling a bulky amino acid to the alanine derivative, extend the reaction time or increase the reaction temperature slightly (e.g., from 0°C to room temperature). Monitor for side reactions.
Aggregation In solid-phase peptide synthesis (SPPS), peptide aggregation can hinder reaction kinetics.[4] Consider using structure-disrupting solvents like NMP or adding chaotropic salts.
Issue 2: Presence of an Unexpected Mass Corresponding to Diketopiperazine

Symptom: LC-MS analysis shows a significant peak with a mass corresponding to cyclo(Ala-Xaa), where Xaa is the N-terminal amino acid coupled to the alanine.

Possible Cause Suggested Solution
Base-catalyzed Cyclization This is common, especially in SPPS after the deprotection of the second amino acid's N-terminal protecting group.[1]
- Choice of Resin (SPPS): Use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.
- Coupling Conditions: Couple the third amino acid immediately after the deprotection of the second. Minimize the time the dipeptide-resin is exposed to basic conditions.
- Choice of Base: Use a weaker base for Fmoc deprotection if possible, although this may require longer deprotection times.
Elevated Temperature High temperatures can accelerate DKP formation. Maintain the reaction at a lower temperature (e.g., 0°C to room temperature).
Issue 3: Evidence of Ester Hydrolysis

Symptom: The product analysis reveals the presence of the desired peptide with a free C-terminal carboxylic acid instead of the ethyl ester.

Possible Cause Suggested Solution
Basic Work-up Conditions Washing with strong aqueous bases (e.g., NaOH, K2CO3) can saponify the ethyl ester.
- Use a mild bicarbonate solution for washing and minimize contact time.
Prolonged Exposure to Base Leaving the reaction under basic conditions for an extended period can lead to hydrolysis.[2]
- Monitor the reaction closely and work it up as soon as it is complete.
Water in the Reaction The presence of water can facilitate hydrolysis, especially with certain coupling reagents.
- Use anhydrous solvents and reagents.

Quantitative Data on Side Reactions

While specific quantitative data for this compound is limited, the following table provides representative data on the hydrolysis of active esters for different amino acids, which is a competing side reaction to the main coupling reaction. Alanine is categorized as a "rapidly hydrolyzing" amino acid.[2]

Amino Acid DerivativeCategoryTime for >90% Hydrolysis of Active EsterImplication for Coupling Time
Fmoc-Ala-OHRapidly Hydrolyzing< 6 hoursShorter coupling times are recommended to minimize this side reaction.[2]
Fmoc-Arg(Pbf)-OHRapidly Hydrolyzing~ 3 hoursVery short coupling times are sufficient.[2]
Fmoc-Ile-OHSlowly Hydrolyzing6 - 24 hoursLonger coupling times can be tolerated.[2]
Fmoc-Thr(tBu)-OHSlowly Hydrolyzing6 - 24 hoursLonger coupling times can be tolerated.[2]

Data adapted from studies on active ester hydrolysis to illustrate the relative stability.[2]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling to this compound with Minimized Side Reactions

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-L-Phe-OH) to this compound using DIC and OxymaPure to minimize racemization and other side reactions.

Materials:

  • This compound

  • Boc-L-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of Amine:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0°C.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve Boc-L-Phe-OH (1.05 equivalents) and OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Coupling Reaction:

    • Add the solution of activated Boc-L-Phe-OH to the neutralized this compound solution at 0°C.

    • Add DIC (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-8 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography to separate the diastereomers and remove any remaining impurities.

Visualizations

G cluster_main Peptide Coupling Reaction cluster_side Potential Side Reactions N_Protected_AA N-Protected Amino Acid (R-COOH) Activated_AA Activated Intermediate N_Protected_AA->Activated_AA + Coupling Reagent H_DL_Ala_OEt H-DL-Ala-OEt (Free Amine) Dipeptide Protected Dipeptide H_DL_Ala_OEt->Dipeptide + Activated Intermediate Coupling_Reagent Coupling Reagent (e.g., DIC/Oxyma) Activated_AA->Dipeptide Racemization Racemization Activated_AA->Racemization Epimerization DKP Diketopiperazine Formation Dipeptide->DKP Intramolecular Cyclization Hydrolysis Ester Hydrolysis Dipeptide->Hydrolysis Base/H2O G Start Low Peptide Yield Observed Check_Neutralization Was adequate base (e.g., NMM, DIPEA) used for neutralization? Start->Check_Neutralization Check_Coupling Is the coupling reagent and concentration optimal? Check_Neutralization->Check_Coupling Yes Add_Base Action: Ensure 1.0-1.1 eq. of base is added. Monitor pH. Check_Neutralization->Add_Base No Check_DKP LC-MS shows Diketopiperazine peak? Check_Coupling->Check_DKP Yes Optimize_Reagents Action: Increase reagent concentration or switch to HATU/HOAt. Check_Coupling->Optimize_Reagents No Minimize_DKP Action: Use 2-Cl-Trt resin (SPPS), couple next AA immediately after deprotection. Check_DKP->Minimize_DKP Yes End Problem Resolved Check_DKP->End No Add_Base->End Optimize_Reagents->End Minimize_DKP->End

References

Technical Support Center: Optimizing Reaction Conditions for H-DL-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of H-DL-Ala-OEt.HCl synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the esterification of DL-alanine with ethanol in the presence of an acid catalyst. Commonly used catalysts include thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, and sulfuric acid (H₂SO₄).[1][2] Another approach involves the use of ion-exchange resins like Amberlyst-15, which can simplify workup and purification.[3]

Q2: I am getting a low yield. What are the possible causes and solutions?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The esterification reaction is an equilibrium process. To drive the reaction forward, it is crucial to remove the water produced.[4] This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.

  • Substrate solubility: DL-alanine has poor solubility in ethanol, which can limit the reaction rate.[5] Ensuring the amino acid is well suspended or using a co-solvent might improve the yield.

  • Catalyst deactivation: The acid catalyst can be neutralized by any residual water in the reactants or solvent. Ensure all reagents and glassware are dry.

  • Side reactions: Although less common for simple amino acids, N-alkylation can occur under harsh conditions.[3] Using milder reaction conditions can help mitigate this.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted DL-alanine, dipeptides, and byproducts from side reactions. Purification is typically achieved through recrystallization.[6] A common recrystallization procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding a non-polar solvent like diethyl ether or hexanes to induce precipitation of the pure product.[6][7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of dichloromethane and methanol. The disappearance of the starting material (DL-alanine) spot and the appearance of the product (this compound) spot indicate the progression of the reaction. Staining with ninhydrin can be used to visualize the amino acid and its ester.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to water formation.Use a large excess of ethanol or remove water using a Dean-Stark apparatus.
Poor solubility of DL-alanine.Ensure vigorous stirring to maintain a fine suspension.
Insufficient catalyst.Ensure the use of anhydrous reagents and solvents. Use a sufficient molar equivalent of the acid catalyst.
Product is an oil or fails to crystallize Presence of residual solvent or impurities.Ensure all solvent is removed under vacuum. Attempt recrystallization from a different solvent system (e.g., ethanol/diethyl ether, DCM/hexanes).[6][7]
Presence of multiple spots on TLC Incomplete reaction or side product formation.Extend the reaction time or consider optimizing the reaction temperature. Purify the product via column chromatography or recrystallization.
Racemization Harsh reaction conditions (high temperature or strong acid/base).Use milder reaction conditions. Methods using TMSCl in methanol at room temperature have been reported to cause little racemization.[5]

Experimental Protocols

Method 1: Esterification using Thionyl Chloride

This method is widely used due to its efficiency in generating anhydrous HCl in situ, which catalyzes the reaction.

  • Suspend DL-alanine (1.0 eq) in anhydrous ethanol (5-10 volumes).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess ethanol under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from ethanol/diethyl ether to yield the pure product.[6]

Method 2: Fischer Esterification using HCl Gas

This is a classic method for amino acid esterification.

  • Suspend DL-alanine (1.0 eq) in anhydrous ethanol (8-10 volumes).

  • Bubble dry HCl gas through the suspension with stirring until the solution becomes saturated.

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture in vacuo to obtain the crude product.

  • Recrystallize the crude product from ethanol/diethyl ether.[6]

Data Presentation

Method Catalyst Reported Yield Reference
Thionyl ChlorideSOCl₂ in Ethanol>80% (for L-alanine)[1]
HCl GasHCl in Ethanol98% (for L-alanine)[1]
Sulfuric AcidH₂SO₄ in Ethanol78.1% (for L-phenylalanine)[8]
Amberlyst-15Ion-Exchange Resin77% (for L-leucine ethyl ester)[3]

Note: Yields are for similar amino acid esters and may vary for this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend DL-alanine in anhydrous ethanol B Add acid catalyst (e.g., SOCl2) A->B C Reflux the reaction mixture B->C D Remove solvent under reduced pressure C->D E Recrystallize from ethanol/diethyl ether D->E F Filter and dry the product E->F G G F->G Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_guide Troubleshooting Guide for this compound Synthesis start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product oily_product Oily Product start->oily_product check_water Check for water contamination low_yield->check_water Possible Cause increase_reflux Increase reflux time or excess ethanol low_yield->increase_reflux Possible Cause check_tlc Analyze by TLC impure_product->check_tlc Action check_solvent Check for residual solvent oily_product->check_solvent Possible Cause change_solvent Change recrystallization solvent system oily_product->change_solvent Possible Cause solution1 Use anhydrous reagents and solvents check_water->solution1 Solution solution2 Drive equilibrium forward increase_reflux->solution2 Solution recrystallize Recrystallize product check_tlc->recrystallize Multiple spots observed solution3 Pure crystalline product recrystallize->solution3 Result solution4 Dry product under high vacuum check_solvent->solution4 Solution solution5 Use ethanol/ether or DCM/hexanes change_solvent->solution5 Solution

Caption: A logical guide to troubleshooting common issues in this compound synthesis.

References

DL-Alanine ethyl ester hydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Alanine ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of DL-Alanine ethyl ester hydrochloride and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for DL-Alanine ethyl ester hydrochloride?

A1: The primary degradation pathway for DL-Alanine ethyl ester hydrochloride is hydrolysis. In the presence of water, the ethyl ester bond is cleaved, resulting in the formation of DL-Alanine and ethanol. This reaction can be catalyzed by both acidic and basic conditions.

Q2: What are the main factors that influence the degradation of DL-Alanine ethyl ester hydrochloride?

A2: The stability of DL-Alanine ethyl ester hydrochloride is primarily affected by:

  • Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can initiate hydrolysis.

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. The reaction is generally slowest in the neutral pH range and is accelerated under both acidic and basic conditions.

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction, following the principles of chemical kinetics.

Q3: How can I prevent the degradation of DL-Alanine ethyl ester hydrochloride during storage?

A3: To minimize degradation during storage, consider the following:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. A desiccator or an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against moisture.

  • Temperature Control: For long-term storage, refrigeration (2-8 °C) is recommended to reduce the rate of potential degradation.

Q4: I am observing the degradation of DL-Alanine ethyl ester hydrochloride in my formulation. What steps can I take to improve its stability?

A4: To enhance the stability of DL-Alanine ethyl ester hydrochloride in a formulation, you can:

  • Control pH: Buffer the formulation to a pH where the hydrolysis rate is minimal (typically in the slightly acidic to neutral range).

  • Minimize Water Content: If possible for your application, use a non-aqueous or low-water-content vehicle.

  • Use of Stabilizers: In some cases, the addition of stabilizers that can react with carboxylic acids, such as carbodiimides, may be considered, though this would be highly application-specific and require extensive validation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or unexpected peaks in chromatogram over time. Hydrolysis of the ethyl ester leading to the formation of DL-Alanine.1. Verify the identity of the degradation product using a reference standard of DL-Alanine. 2. Implement the prevention strategies outlined in the FAQs, such as controlling moisture, pH, and temperature. 3. Re-evaluate your formulation and storage conditions.
Inconsistent results between different batches of the compound. The compound may have been exposed to varying levels of moisture or temperature during storage or handling.1. Ensure consistent and appropriate storage conditions for all batches. 2. Perform initial quality control on each new batch to establish a baseline.
Difficulty in quantifying the extent of degradation. The analytical method is not stability-indicating, meaning it cannot separate the parent compound from its degradation products.Develop and validate a stability-indicating analytical method, such as the HPLC method detailed in the "Experimental Protocols" section of this guide.

Degradation Pathway

The primary degradation pathway of DL-Alanine ethyl ester hydrochloride is hydrolysis.

cluster_0 Hydrolysis of DL-Alanine Ethyl Ester Hydrochloride A DL-Alanine Ethyl Ester Hydrochloride B DL-Alanine A->B Hydrolysis C Ethanol A->C Hydrolysis H2O H₂O H2O->A Catalyst H⁺ or OH⁻ Catalyst->A

Caption: Hydrolysis of DL-Alanine Ethyl Ester Hydrochloride.

Quantitative Data Summary

Table 1: Forced Degradation Conditions for DL-Alanine Ethyl Ester Hydrochloride

Stress Condition Reagent/Condition Typical Duration Expected Outcome
Acid Hydrolysis 0.1 M HCl24 - 48 hours at 60°CSignificant degradation to DL-Alanine.
Base Hydrolysis 0.1 M NaOH1 - 4 hours at room temperatureRapid and significant degradation to DL-Alanine.
Oxidative 3% H₂O₂24 hours at room temperatureMinimal to no degradation expected as the molecule lacks easily oxidizable functional groups.
Thermal 80°C48 - 72 hoursSome degradation may be observed, especially if moisture is present.
Photolytic ICH Q1B conditionsAs per guidelinesMinimal to no degradation expected as the molecule does not have a significant chromophore.

Table 2: Representative Hydrolysis Rate Constants for a Simple Ester (Ethyl Acetate) as a Function of pH and Temperature

Disclaimer: The following data for ethyl acetate is provided as a representative example to illustrate the principles of ester hydrolysis kinetics. Actual degradation rates for DL-Alanine ethyl ester hydrochloride may vary.

pH Temperature (°C) Approximate Rate Constant (k, M⁻¹s⁻¹)
125~1 x 10⁻⁵
725~1 x 10⁻¹⁰
1325~1 x 10⁻¹
750~2 x 10⁻⁹

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on DL-Alanine ethyl ester hydrochloride to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of DL-Alanine ethyl ester hydrochloride under various stress conditions.

Materials:

  • DL-Alanine ethyl ester hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Constant temperature oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DL-Alanine ethyl ester hydrochloride in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 48 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of DL-Alanine ethyl ester hydrochloride in a constant temperature oven at 80°C for 72 hours.

    • At appropriate time points, withdraw a sample, dissolve in mobile phase, and analyze.

  • Photolytic Degradation:

    • Expose a solid sample of DL-Alanine ethyl ester hydrochloride to light conditions as specified in ICH Q1B guidelines.

    • Analyze the sample after the specified exposure duration.

Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see protocol below).

cluster_1 Forced Degradation Workflow Start Start Prep Prepare 1 mg/mL Stock Solution Start->Prep Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (80°C, solid) Prep->Thermal Photo Photolytic Stress (ICH Q1B) Prep->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze

Caption: Forced Degradation Experimental Workflow.

Stability-Indicating HPLC Method

This method is designed to separate and quantify DL-Alanine ethyl ester hydrochloride from its primary degradation product, DL-Alanine.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile
Gradient Time (min)
0
10
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm
Injection Volume 10 µL

Method Validation Parameters:

  • Specificity: Demonstrated by the separation of the parent compound from its degradation products and any placebo components. Peak purity should be assessed using a photodiode array detector.

  • Linearity: Assessed over a concentration range (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition).

cluster_2 HPLC Method Development Logic Start Objective: Separate Parent & Degradant Column Select Column (e.g., C18) Start->Column MobilePhase Optimize Mobile Phase (A: Aqueous, B: Organic) Column->MobilePhase Gradient Develop Gradient Program MobilePhase->Gradient Detection Select Detection Wavelength (e.g., 210 nm) Gradient->Detection Validation Validate Method (Specificity, Linearity, etc.) Detection->Validation

Caption: Logical Workflow for HPLC Method Development.

Technical Support Center: Handling Hygroscopic H-DL-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic compound H-DL-Ala-OEt.HCl. Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: this compound is the hydrochloride salt of the ethyl ester of DL-alanine, an amino acid derivative.[1][2][3][4] Its hygroscopic nature, the tendency to readily absorb moisture from the atmosphere, is attributed to the presence of polar functional groups (amine hydrochloride and ester groups) that can form hydrogen bonds with water molecules.[5][6]

Q2: What are the visual indicators that this compound has absorbed moisture?

A2: As a dry, pure solid, this compound should appear as a white to off-white granular powder.[1][7] Signs of moisture absorption include:

  • Clumping or caking: The powder loses its free-flowing consistency and forms lumps.[5][6]

  • Sticky or oily appearance: Significant water uptake can cause the solid to become tacky.[5]

  • Deliquescence: In environments with high humidity, the solid may absorb enough water to dissolve and transform into a viscous liquid.[5][8]

Q3: What are the consequences of using this compound that has been compromised by moisture in an experiment?

A3: Using this compound with a significant water content can lead to several experimental problems:

  • Inaccurate Stoichiometry: The weighed mass of the reagent will not accurately reflect the actual amount of the amino acid derivative, leading to incorrect molar ratios in reactions.[5]

  • Reduced Reaction Yields: In moisture-sensitive reactions like peptide couplings, water can hydrolyze activated intermediates or react with coupling reagents, thereby lowering the yield of the desired product.[5]

  • Formation of Byproducts: The presence of water can promote side reactions, such as the hydrolysis of the ester groups, leading to impurities that can complicate purification and analysis.[5]

  • Inconsistent Results: Variability in the water content of the starting material will lead to poor reproducibility between experiments.[5]

Q4: How should I properly store this compound to prevent moisture absorption?

A4: Proper storage is crucial. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][9] For long-term storage, refrigeration at 2-8°C is recommended.[1] Storing the container inside a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide) provides an additional layer of protection against ambient moisture.[5][8][10][11]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
HYG-001 Inconsistent or inaccurate weighing results.Rapid moisture absorption by the compound upon exposure to ambient air.- Minimize the time the container is open.[9]- Use a balance in a low-humidity environment, such as a glove box or a room with controlled humidity.[5][11]- Allow the container to equilibrate to room temperature before opening to prevent condensation.[5]- Weigh the compound quickly in a pre-tared, sealed container.[5]
HYG-002 The powder has formed clumps or appears caked.- Improper storage in a container that is not airtight.- Repeated exposure to a high-humidity environment during handling.[12]- Gently break up the clumps with a clean, dry spatula before use.[9]- For more severe clumping, the material should be dried under a high vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours. Ensure the temperature is well below the melting point (81-83°C) to prevent degradation.[1][5]- After drying, store the compound in a desiccator and allow it to cool to room temperature before use.[5]
HYG-003 Difficulty in achieving complete dissolution in a non-aqueous solvent.The absorbed water is interfering with the solvation process.- Ensure the solvent is anhydrous.- Gently warming and sonicating the solution may aid dissolution. Monitor for any signs of degradation.- If dissolution remains an issue, it may be necessary to dry a small amount of the compound before preparing the solution, as described in HYG-002.
HYG-004 Inconsistent experimental results or loss of compound activity.- Inaccurate initial concentration due to the presence of water.- Degradation of the compound due to moisture-induced chemical reactions.[12]- Determine the water content of the this compound sample using Karl Fischer titration (see Experimental Protocols section) and adjust the mass accordingly for your reaction.- If degradation is suspected, it is recommended to use a fresh, properly stored batch of the compound.

Experimental Protocols

Moisture Content Determination by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[13][14] There are two main types: volumetric and coulometric. The volumetric method is suitable for samples with higher moisture content, while the coulometric method is ideal for trace amounts of water.[14][15]

Principle: The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base, and a solvent (typically methanol).

Apparatus:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Analytical Balance

  • Gas-tight syringes

Reagents:

  • Karl Fischer Reagent (single or two-component)

  • Anhydrous Methanol or other suitable solvent

  • Water standard for titer determination

Procedure (Volumetric Method):

  • Instrument Setup and Standardization:

    • Assemble the Karl Fischer apparatus, ensuring all connections are sealed to prevent atmospheric moisture from entering the system.[13]

    • Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

    • Accurately weigh a specific amount of a water standard and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint. The titer of the reagent (mg H₂O / mL reagent) is then calculated. This should be done daily.[13]

  • Sample Analysis:

    • Accurately weigh a sample of this compound (typically containing 5-30 mg of water) and quickly transfer it to the titration vessel.[16]

    • Allow the sample to dissolve completely, stirring to ensure homogeneity.[13]

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

    • The volume of titrant consumed is used to calculate the water content of the sample.

Calculation:

Water Content (%) = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling (Low Humidity Environment) cluster_storage Storage cluster_reaction Reaction start Start: Receive this compound equilibrate Equilibrate container to room temperature start->equilibrate weigh Quickly weigh required amount equilibrate->weigh seal Immediately seal original container weigh->seal dissolve Dissolve in anhydrous solvent weigh->dissolve store Store in desiccator at 2-8°C seal->store proceed Proceed with experiment dissolve->proceed

Caption: Workflow for Handling Hygroscopic this compound.

troubleshooting_tree start Problem Encountered with This compound q1 Is the powder free-flowing? start->q1 a1_yes Proceed with caution. Minimize air exposure. q1->a1_yes Yes a1_no Powder is clumpy/caked. q1->a1_no No q3 Are experimental results inconsistent? a1_yes->q3 q2 Is clumping severe? a1_no->q2 a2_no Gently break up clumps with a spatula. q2->a2_no No a2_yes Dry under vacuum. (40-50°C) q2->a2_yes Yes a2_no->q3 a2_yes->q3 a3_no Monitor for other issues. q3->a3_no No a3_yes Perform Karl Fischer titration to determine water content. q3->a3_yes Yes

Caption: Troubleshooting Decision Tree for this compound.

References

Resolving solubility issues with DL-Alanine ethyl ester hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility and handling issues with DL-Alanine ethyl ester hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of DL-Alanine ethyl ester hydrochloride in common laboratory solvents?

A1: DL-Alanine ethyl ester hydrochloride is soluble in water and ethanol, but insoluble in ether. For specific concentrations, data for the individual isomers (D- and L-) serve as a strong reference. The racemic (DL-) form is expected to have similar solubility.

Data Presentation: Solubility of Alanine Ethyl Ester Hydrochloride Isomers

IsomerSolventSolubilitySource
D-Alanine ethyl ester hydrochlorideDMSO175 mg/mL (requires sonication)[1][2][3]
L-Alanine methyl ester hydrochlorideEthanol~30 mg/mL[4]
L-Alanine methyl ester hydrochlorideDMSO~20 mg/mL[4]
L-Alanine methyl ester hydrochlorideDimethylformamide (DMF)~20 mg/mL[4]
L-Alanine methyl ester hydrochloridePBS (pH 7.2)~10 mg/mL[4]

*Note: Data for the methyl ester is provided as a close analogue; the ethyl ester's solubility should be in a similar range. Always perform a small-scale test to confirm solubility in your specific system.

Q2: How should DL-Alanine ethyl ester hydrochloride be stored?

A2: Due to its hygroscopic nature, it is crucial to store DL-Alanine ethyl ester hydrochloride in a tightly sealed container in a dry and cool, well-ventilated place, often at 0-8°C.[5][6] For long-term stability, especially once a container is opened, storing it inside a desiccator with a drying agent is recommended.

Q3: Why is my DL-Alanine ethyl ester hydrochloride clumpy, and is it still usable?

A3: Clumping is a primary indicator of moisture absorption.[7] While the compound may still be usable, the absorbed water can negatively impact experimental outcomes by altering the effective concentration and potentially causing hydrolysis of the ester. For sensitive experiments, it is best to use a fresh, non-clumped lot.

Q4: What are the signs of degradation of DL-Alanine ethyl ester hydrochloride?

A4: Degradation, primarily through hydrolysis due to moisture, can lead to the formation of DL-alanine and ethanol. This can manifest as:

  • Poor or altered solubility.

  • A shift in the pH of the solution.

  • Inconsistent results in applications like peptide synthesis.

Q5: How long are stock solutions of DL-Alanine ethyl ester hydrochloride stable?

A5: Aqueous solutions are not recommended for storage for more than one day.[4] For stock solutions in anhydrous solvents, storage at -20°C for up to one month or -80°C for up to six months is generally advised, provided the solutions are kept in tightly sealed containers to prevent moisture ingress.[1]

Troubleshooting Guide

Issue 1: The compound is difficult to dissolve or does not dissolve completely.

  • Possible Cause 1: Inadequate Solvent Choice.

    • Solution: Ensure you are using an appropriate solvent. Based on available data, DMSO and ethanol are effective organic solvents, while aqueous buffers like PBS can be used at lower concentrations.[1][4] Avoid non-polar solvents like ether.

  • Possible Cause 2: Supersaturation.

    • Solution: You may be attempting to prepare a solution above the compound's solubility limit in that specific solvent. Refer to the solubility table and consider preparing a more dilute solution.

  • Possible Cause 3: Insufficient Agitation.

    • Solution: Gentle warming and physical agitation such as vortexing or stirring can aid dissolution. For high concentrations in DMSO, ultrasonication is recommended to facilitate dissolution.[1][2][3]

  • Possible Cause 4: Hydrolysis.

    • Solution: If the compound has absorbed moisture, hydrolysis may have occurred, leading to the formation of less soluble DL-alanine. Use an unopened container or a properly stored sample. Preparing solutions with anhydrous solvents is also critical.

Issue 2: The prepared solution is cloudy or precipitates over time.

  • Possible Cause 1: Solution Instability.

    • Solution: As noted, aqueous solutions have limited stability.[4] Prepare aqueous solutions fresh before each experiment. If using organic stock solutions, ensure they are stored correctly at low temperatures and are not subjected to repeated freeze-thaw cycles.

  • Possible Cause 2: pH Effects.

    • Solution: The solubility of amino acid esters can be pH-dependent. If working with aqueous buffers, ensure the pH is compatible with the stability and solubility of the ester.

Issue 3: Inconsistent or unexpected experimental results (e.g., low yield in peptide synthesis).

  • Possible Cause 1: Reagent Degradation.

    • Solution: Moisture-induced hydrolysis of the ester function renders the compound inactive for subsequent coupling reactions. This reduces the amount of active reagent, leading to lower yields. Always use a fresh, dry sample of DL-Alanine ethyl ester hydrochloride.

  • Possible Cause 2: Inaccurate Concentration.

    • Solution: If the compound has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight. This leads to a lower effective concentration in your solution. For highly sensitive applications, consider quantifying the water content of an older reagent using Karl Fischer titration.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of DL-Alanine ethyl ester hydrochloride, with an emphasis on minimizing moisture exposure.

  • Preparation:

    • Allow the sealed container of DL-Alanine ethyl ester hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Use only anhydrous grade solvents (e.g., DMSO, ethanol).

    • Dry all glassware in an oven and cool in a desiccator before use.

  • Weighing:

    • Perform the weighing process as quickly as possible in an environment with low humidity. If available, use a glove box with an inert atmosphere.

    • Weigh the desired amount of the compound into a tared, dry vial.

  • Dissolution:

    • Add the appropriate volume of the anhydrous solvent to the vial.

    • Immediately cap the vial and seal it tightly.

    • Mix by vortexing or stirring until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution, particularly for high concentrations in DMSO.[1]

  • Storage:

    • If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated opening and closing of the main stock.

    • Store the aliquots at -20°C or -80°C in a desiccated environment.[1]

Visualizations

experimental_workflow Experimental Workflow for Solubilization cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage p1 Equilibrate Reagent to Room Temperature p2 Use Anhydrous Solvents & Dry Glassware w1 Weigh Quickly in Low Humidity Environment p2->w1 d1 Add Anhydrous Solvent w1->d1 d2 Cap Tightly & Mix d1->d2 d3 Apply Sonication (if needed) d2->d3 s1 Aliquot into Single-Use Vials d2->s1 If not for immediate use d3->s1 If not for immediate use s2 Store at -20°C or -80°C s1->s2

Caption: Workflow for preparing DL-Alanine ethyl ester hydrochloride solutions.

troubleshooting_guide Troubleshooting Logic for Solubility Issues issue Compound Fails to Dissolve Completely cause1 Is the solvent appropriate? issue->cause1 sol1_yes Yes cause1->sol1_yes sol1_no No cause1->sol1_no cause2 Is the concentration too high? sol1_yes->cause2 action1 Change to a recommended solvent (e.g., DMSO, Ethanol) sol1_no->action1 sol2_yes Yes cause2->sol2_yes sol2_no No cause2->sol2_no action2 Reduce concentration or perform serial dilutions sol2_yes->action2 cause3 Has physical agitation (vortex/sonication) been used? sol2_no->cause3 sol3_yes Yes cause3->sol3_yes sol3_no No cause3->sol3_no cause4 Is the reagent old or clumpy (potential hydrolysis)? sol3_yes->cause4 action3 Apply vortexing or ultrasonication sol3_no->action3 sol4_yes Yes cause4->sol4_yes action4 Use a fresh, unopened batch of the compound sol4_yes->action4

Caption: Troubleshooting flowchart for solubility problems.

References

Technical Support Center: Stability of H-DL-Ala-OEt.HCl in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of H-DL-Ala-OEt.HCl (Ethyl DL-alaninate hydrochloride) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ethyl ester bond. This reaction yields DL-Alanine and ethanol. The reaction is catalyzed by both acid (H⁺) and base (OH⁻), meaning its rate is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly pH-dependent. The ester is most stable at a mildly acidic pH (around pH 4-5). In strongly acidic (pH < 3) or alkaline (pH > 7) conditions, the rate of hydrolysis increases significantly. At neutral and alkaline pH, the base-catalyzed hydrolysis is the dominant degradation pathway.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, stock solutions should be prepared in an appropriate solvent and stored under specific conditions. When dissolved in a solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation, it is advisable to use a slightly acidic buffer (e.g., pH 4-5) if compatible with the experimental design. Avoid repeated freeze-thaw cycles.

Q4: Which solvents are suitable for preparing stock solutions of this compound?

A4: this compound is soluble in water and alcohols like ethanol. For applications requiring a non-aqueous environment, solvents such as DMSO can be used.[1] However, it's crucial to use anhydrous solvents, as the compound is hygroscopic and residual water can lead to hydrolysis over time. When preparing aqueous solutions for stability studies, buffered solutions are preferred over pure water to maintain a constant pH.

Q5: How can I monitor the degradation of this compound in my samples?

A5: The degradation of this compound can be monitored by quantifying the decrease of the parent compound and the corresponding increase of the degradation product, DL-Alanine. Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are commonly used for this purpose.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution
  • Potential Cause 1: Inappropriate pH.

    • Troubleshooting: Measure the pH of your solution. If it is in the neutral or alkaline range, the rapid degradation is likely due to base-catalyzed hydrolysis.

    • Solution: If your experimental protocol allows, adjust the pH to a mildly acidic range (pH 4-5) using a suitable buffer system (e.g., acetate buffer).

  • Potential Cause 2: High Temperature.

    • Troubleshooting: Review your experimental and storage temperatures. Hydrolysis rates increase with temperature.

    • Solution: Store solutions at recommended low temperatures (-20°C or -80°C) and conduct experiments at controlled, and if possible, reduced temperatures.

  • Potential Cause 3: Microbial Contamination.

    • Troubleshooting: Unexplained turbidity or unexpected pH shifts may indicate microbial growth, which can produce enzymes (esterases) that accelerate hydrolysis.

    • Solution: Use sterile buffers and aseptic techniques for solution preparation and handling. Consider filtration through a 0.22 µm filter.

Issue 2: Inconsistent Results in Stability Studies
  • Potential Cause 1: pH Fluctuation.

    • Troubleshooting: If using unbuffered solutions (e.g., pure water), the pH can change over time due to absorption of atmospheric CO₂ or leaching from container surfaces.

    • Solution: Employ a buffer system with adequate capacity to maintain a constant pH throughout the experiment.

  • Potential Cause 2: Inaccurate Analyte Quantification.

    • Troubleshooting: Review your analytical method for potential issues such as poor peak resolution in HPLC or signal overlap in qNMR.

    • Solution: Optimize your analytical method. For HPLC, adjust the mobile phase composition or gradient. For qNMR, select unique, well-resolved signals for both the analyte and the internal standard.

  • Potential Cause 3: Adsorption to Container Surfaces.

    • Troubleshooting: Highly dilute solutions of small molecules can sometimes adsorb to glass or plastic surfaces, leading to an apparent loss of compound.

    • Solution: Consider using silanized glassware or polypropylene tubes. Include a control sample to assess for non-degradative loss.

Data Presentation

Table 1: Influence of pH on the Half-Life (t½) of Glycine Ethyl Ester Hydrolysis at 25°C

pHApparent Second-Order Rate Constant (k_obs) [L·mol⁻¹·s⁻¹]Approximate Half-Life (t½)Predominant Reaction
2.0Low (acid-catalyzed)Days to WeeksAcid-Catalyzed Hydrolysis
4.5MinimalWeeks to MonthsMinimal Hydrolysis
7.0Moderate (base-catalyzed)Hours to DaysBase-Catalyzed Hydrolysis
9.0High (base-catalyzed)Minutes to HoursBase-Catalyzed Hydrolysis
11.0Very High (base-catalyzed)Seconds to MinutesBase-Catalyzed Hydrolysis

Note: This data is illustrative and based on the known behavior of amino acid esters like glycine ethyl ester. Actual rates for this compound will vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a reverse-phase HPLC method to separate and quantify this compound from its hydrolysis product, DL-Alanine. As amino acids lack a strong UV chromophore, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is often necessary for sensitive UV or fluorescence detection.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% to 5% B

      • 17-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • For DAD: 338 nm (after OPA derivatization).

      • For FLD: Excitation 340 nm, Emission 455 nm (after OPA derivatization).

    • Injection Volume: 20 µL.

  • Online Pre-Column Derivatization (using Autosampler):

    • Reagent 1 (Borate Buffer): 0.4 M Boric acid in water, adjusted to pH 10.2 with NaOH.

    • Reagent 2 (OPA Reagent): Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, add 11.25 mL of borate buffer and 50 µL of 2-mercaptoethanol.

    • Autosampler Program:

      • Aspirate 5 µL of Borate Buffer.

      • Aspirate 20 µL of sample.

      • Aspirate 2 µL of OPA Reagent.

      • Mix in needle (or mixing loop) for 1 minute.

      • Inject the reaction mixture.

  • Procedure:

    • Prepare standard solutions of this compound and DL-Alanine of known concentrations.

    • Prepare samples for stability testing at various time points.

    • Set up the HPLC system and the autosampler derivatization program.

    • Analyze the standards to generate a calibration curve.

    • Analyze the stability samples.

    • Quantify the concentration of this compound and DL-Alanine in the samples by comparing their peak areas to the calibration curves.

Protocol 2: Quantitative NMR (qNMR) for Stability Assessment

This protocol describes the use of ¹H-qNMR to determine the purity and degradation of this compound. qNMR is a primary analytical method that allows for quantification without the need for a specific reference standard of the analyte itself.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

    • High-precision NMR tubes.

  • Reagents:

    • Deuterated Solvent: Deuterium oxide (D₂O).

    • Internal Standard (IS): Maleic acid or another suitable standard with known purity and non-overlapping signals. The IS should be stable under the analysis conditions.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh about 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of D₂O.

    • Vortex thoroughly until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal relaxation for accurate integration).

    • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

    • Acquisition Time (aq): Sufficient for good digital resolution (e.g., > 3 seconds).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Identify a well-resolved, unique signal for this compound (e.g., the quartet of the -OCH₂- protons) and a unique signal for the internal standard (e.g., the singlet of the vinyl protons of maleic acid).

    • Carefully integrate these signals.

    • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

cluster_main Degradation Pathway of this compound AlaOEt This compound (Ethyl DL-alaninate HCl) Ala DL-Alanine AlaOEt->Ala H₂O (Acid or Base Catalyzed) Hydrolysis EtOH Ethanol

Caption: Primary degradation pathway of this compound via hydrolysis.

cluster_workflow Troubleshooting Workflow for Solution Instability start Unexpectedly Low Concentration of This compound check_ph Measure pH of Solution start->check_ph ph_ok Is pH in Acidic/Alkaline Range? check_ph->ph_ok adjust_ph Adjust pH to 4-5 with Buffer ph_ok->adjust_ph Yes check_temp Review Storage & Experiment Temperature ph_ok->check_temp No re_run Re-run Analysis adjust_ph->re_run temp_ok Is Temperature Elevated? check_temp->temp_ok lower_temp Store at -20°C or -80°C Control Experiment Temp temp_ok->lower_temp Yes check_analytical Review Analytical Method (e.g., HPLC, qNMR) temp_ok->check_analytical No lower_temp->re_run check_analytical->re_run

Caption: Logical workflow for troubleshooting unexpected degradation.

cluster_exp_workflow Experimental Workflow for Stability Study prep_solution 1. Prepare Buffered Solution of this compound aliquot 2. Aliquot into Vials for Different Time Points prep_solution->aliquot stress 3. Store Aliquots under Defined Stress Conditions (e.g., Temp, pH) aliquot->stress sample 4. At Each Time Point, Withdraw and Quench Sample (if necessary) stress->sample analyze 5. Analyze by Stability- Indicating Method (e.g., HPLC, qNMR) sample->analyze quantify 6. Quantify Parent Compound and Degradation Product analyze->quantify plot 7. Plot Concentration vs. Time to Determine Rate/Half-life quantify->plot

Caption: General workflow for conducting a stability study in solution.

References

Technical Support Center: Purification of Commercial H-DL-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride). Below are detailed protocols and guidance for removing common impurities and ensuring the high purity required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis and storage. The most common include:

  • Unreacted Starting Materials: Primarily DL-alanine.

  • Byproducts of Esterification: Such as diketopiperazines formed through the dimerization of the amino acid ester.

  • Residual Solvents: Ethanol is commonly used in the esterification process and can remain in the final product.

  • Water: The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere.

  • Other Related Amino Acid Esters: If the starting DL-alanine was not pure, other amino acid esters may be present as impurities.[1]

Q2: What is a typical purity level for commercial this compound, and what level can I expect after purification?

A2: The purity of commercial this compound can vary, but it is often in the range of 98-99%.[2] After successful purification by recrystallization, it is possible to achieve a purity of ≥99.5%. The table below summarizes representative purity data.

Data Presentation: Purity Analysis

Method of AnalysisCommercial Purity (Representative)Purity After Recrystallization (Expected)
HPLC98.5%≥99.5%
¹H NMR~98% (by integration)>99% (impurities below detection limit)
Melting Point80-84 °C (broad)85-87 °C (sharp)[1]

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the main component and detecting impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify organic impurities. Quantitative NMR (qNMR) can provide an accurate measure of purity.[3][4]

  • Melting Point Analysis: A sharp melting point range close to the literature value (85-87 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Diethyl Ether

This is the most common and effective method for purifying this compound.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot absolute ethanol. Gentle heating in a warm water bath may be necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and briefly heat the solution.

  • Hot Filtration: If charcoal was used or if there are insoluble particles, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the impurities.

  • Crystallization: Slowly add anhydrous diethyl ether to the warm ethanolic solution with gentle swirling until the solution becomes faintly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

G Recrystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude this compound in minimum hot ethanol decolorize Add activated charcoal (optional, for colored solutions) dissolve->decolorize if colored hot_filter Hot filtration to remove insoluble impurities decolorize->hot_filter add_ether Add anhydrous diethyl ether until cloudy hot_filter->add_ether cool_rt Cool to room temperature add_ether->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold diethyl ether vac_filter->wash dry Dry under vacuum wash->dry Purified this compound Purified this compound dry->Purified this compound

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Purification via Acid-Base Extraction

This method is useful for removing non-basic organic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Washing: Transfer the aqueous solution to a separatory funnel and wash it with an organic solvent such as dichloromethane or ethyl acetate to remove any neutral organic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a weak base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8. This will convert the hydrochloride salt to the free base.

  • Extraction: Extract the aqueous solution multiple times with dichloromethane or ethyl acetate to isolate the free amino acid ester.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Salt Formation: Filter off the drying agent and bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) to precipitate the purified this compound.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

G Acid-Base Extraction Workflow dissolve Dissolve crude product in water wash_org Wash with organic solvent (e.g., CH2Cl2) dissolve->wash_org separate1 Separate layers wash_org->separate1 basify Basify aqueous layer with NaHCO3 (pH ~8) separate1->basify Aqueous Layer Neutral Impurities Neutral Impurities separate1->Neutral Impurities Organic Layer extract Extract with organic solvent basify->extract separate2 Separate layers extract->separate2 dry Dry combined organic layers (e.g., Na2SO4) separate2->dry Organic Layer (Free Base) Aqueous Waste Aqueous Waste separate2->Aqueous Waste Aqueous Layer precipitate Precipitate with HCl (gas or solution) dry->precipitate isolate Isolate and dry product precipitate->isolate Purified this compound Purified this compound isolate->Purified this compound

Caption: Workflow for the purification of this compound via acid-base extraction.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not cooled for a sufficient amount of time.- Boil off some of the solvent to increase the concentration and attempt to recrystallize again.- Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.- Add a seed crystal of pure this compound.- Ensure the flask is cooled in an ice bath for an adequate duration.
Oily Product Forms Instead of Crystals - The compound is "oiling out" because the solution is supersaturated at a temperature above the compound's melting point.- Presence of significant impurities.- Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and allow it to cool more slowly.- Consider a preliminary purification step like acid-base extraction to remove bulk impurities.[5]
Crystals are Colored - Presence of colored impurities.- Perform a decolorization step with activated charcoal during the recrystallization process.
Low Recovery of Purified Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-warmed to prevent the product from crystallizing on the filter paper.
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - The mobile phase pH is not optimal for the analyte.- Column overload.- Adjust the mobile phase pH to be 2-3 pH units away from the pKa of the amine group.- Reduce the sample concentration or injection volume.[6]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and prepare fresh mobile phase.- Implement a needle wash step in the injection sequence.[6]
Poor Resolution - The mobile phase composition is not optimal.- Inappropriate column selection.- Optimize the mobile phase gradient and the concentration of any ion-pairing agents.- Ensure a suitable column (e.g., C18) is being used for the separation.

References

Technical Support Center: H-DL-Ala-OEt.HCl Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride) in their experiments. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges in monitoring the progress of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound that require monitoring?

A1: The most common reaction is peptide bond formation, where this compound serves as the amine component (after neutralization) reacting with an N-protected amino acid or peptide. Another common reaction is the hydrolysis of the ethyl ester to yield DL-alanine. Monitoring these reactions is crucial to ensure complete conversion, identify side products, and optimize reaction conditions.

Q2: Which analytical techniques are most suitable for monitoring reactions with this compound?

A2: The choice of technique depends on the specific reaction, available equipment, and the level of detail required. The most commonly used techniques are:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used to monitor the reaction in real-time.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., esters, amides) and tracking their transformation.

Q3: How can I neutralize this compound for a coupling reaction?

A3: this compound is a hydrochloride salt and needs to be neutralized to the free amine before it can participate in a coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Usually, one equivalent of the base is sufficient to neutralize the hydrochloride salt.[2][3]

Troubleshooting Guides

Peptide Coupling Reactions

Issue: Incomplete or Slow Reaction

Possible Cause Troubleshooting Steps Expected Outcome
Insufficient activation of the carboxylic acid. 1. Ensure the use of an appropriate coupling reagent (e.g., HBTU, HATU, DCC with an additive like HOBt).[1][2] 2. Increase the equivalents of the coupling reagent and the N-protected amino acid (e.g., 1.2-1.5 equivalents).Faster and more complete consumption of this compound.
Incomplete neutralization of this compound. 1. Ensure at least one equivalent of a suitable base (e.g., DIPEA, TEA) is added. 2. Consider using a slightly larger excess of the base (e.g., 1.1 equivalents).Improved reaction rate as more free amine is available to react.
Steric hindrance. 1. Increase the reaction time. 2. Slightly increase the reaction temperature (e.g., from 0°C to room temperature), while monitoring for side reactions.Higher conversion to the desired dipeptide.
Peptide aggregation on solid support (for SPPS). 1. Switch to a more suitable solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt.[4] 2. Perform the coupling at a higher temperature.[4]Improved reaction efficiency by disrupting secondary structures.

Issue: Formation of Side Products

Side Product Detection Method Troubleshooting Steps
Racemization of the activated amino acid. Chiral HPLC analysis of the hydrolyzed product.[4][5]1. Perform the coupling at a lower temperature (e.g., 0°C).[2] 2. Use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure).[2][4] 3. Choose a less polar solvent.[6]
Diketopiperazine (DKP) formation. HPLC-MS can identify the cyclic dipeptide.[3][7][8]1. This is more common after the formation of a dipeptide ester. Proceed with the next coupling step as soon as possible after the deprotection of the N-terminus of the dipeptide.[2] 2. Use a protecting group on the N-terminus that is less prone to facilitating cyclization.
Unreacted starting materials. TLC, HPLC, NMR.See "Incomplete or Slow Reaction" troubleshooting guide.

Reaction Monitoring Techniques: Data & Protocols

Thin-Layer Chromatography (TLC)

TLC is an effective tool for rapid, qualitative monitoring of the disappearance of the starting materials and the appearance of the product.

Experimental Protocol: TLC Monitoring of a Peptide Coupling Reaction

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the reaction mixture alongside the starting materials (this compound and the N-protected amino acid) on the TLC plate.

  • Elution: Develop the plate in a chamber with a suitable mobile phase. A common system for amino acid derivatives is a mixture of n-butanol, acetic acid, and water .[9][10][11][12]

  • Visualization:

    • Examine the plate under UV light (254 nm) if the N-protected amino acid has a UV-active protecting group (e.g., Fmoc or Boc).

    • Stain the plate with a ninhydrin solution and gently heat. The free amine of this compound will appear as a colored spot (typically purple or yellow).[10][13] The product, having a protected amine, will not stain with ninhydrin until after deprotection.

Data Presentation: Typical Rf Values

Compound Mobile Phase System Typical Rf Value
This compoundn-Butanol:Acetic Acid:Water (4:1:1)0.4 - 0.6
N-Boc-Gly-OHn-Butanol:Acetic Acid:Water (4:1:1)0.6 - 0.8
Boc-Gly-DL-Ala-OEtn-Butanol:Acetic Acid:Water (4:1:1)0.7 - 0.9

Note: Rf values are indicative and can vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis of reaction progress, allowing for the accurate determination of the percentage of starting materials, product, and any impurities.

Experimental Protocol: HPLC Monitoring of a Peptide Coupling Reaction

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

    • Gradient: A typical gradient is 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm (for the peptide bond).[14]

Data Presentation: Typical Retention Times

Compound Typical Retention Time (min)
This compoundEarly eluting (more polar)
N-Boc-Gly-OHMid eluting
Boc-Gly-DL-Ala-OEtLater eluting (less polar)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the reaction in situ and for confirming the structure of the final product.

Experimental Protocol: ¹H NMR Monitoring

  • Sample Preparation: For in situ monitoring, the reaction can be run in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For endpoint analysis, a sample of the worked-up reaction mixture is dissolved in a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Monitor the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product. Key signals to monitor include:

    • The α-proton of this compound.

    • The protons of the ethyl ester group.

    • The appearance of the amide NH proton in the product, typically in the range of 6-8 ppm.

Data Presentation: Typical ¹H NMR Chemical Shifts (in CDCl₃)

Compound Proton Typical Chemical Shift (δ, ppm) Multiplicity
This compound -CH₃ (alanine)~1.5Doublet
-CH (alanine)~4.0Quartet
-OCH₂CH₃~4.2Quartet
-OCH₂CH₃~1.3Triplet
Boc-Gly-DL-Ala-OEt (Product) Amide NH~6.5 - 7.5Broad singlet
α-CH (alanine)~4.4Multiplet
α-CH₂ (glycine)~3.8Doublet
-C(CH₃)₃ (Boc)~1.45Singlet

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the formation of the amide bond and the presence of the ester group.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the purified product can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum.

  • Analysis: Look for the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands and the persistence of the ester C=O stretch.

Data Presentation: Key FTIR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester C=OStretch~1735 - 1750[15]
Amide I (C=O)Stretch~1630 - 1680[16][17]
Amide II (N-H)Bend~1510 - 1550[16][17]

Visualizations

Experimental_Workflow cluster_reaction Peptide Coupling Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start This compound + N-Protected Amino Acid reaction Reaction Mixture in Solvent (e.g., DCM) start->reaction reagents Coupling Reagent + Base (e.g., DIPEA) reagents->reaction tlc TLC Analysis reaction->tlc Aliquot hplc HPLC Analysis reaction->hplc Aliquot nmr NMR Analysis reaction->nmr Aliquot workup Aqueous Work-up reaction->workup After completion purification Column Chromatography workup->purification product Purified Dipeptide Ester purification->product

Caption: General workflow for a peptide coupling reaction using this compound and subsequent monitoring.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_outcome Desired Outcome start Reaction Monitoring Shows Incomplete Conversion cause1 Inadequate Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 sol1a Increase Equivalents of Coupling Agent/Amino Acid cause1->sol1a sol1b Check Base Stoichiometry cause1->sol1b sol2a Increase Reaction Time cause2->sol2a sol2b Adjust Temperature cause2->sol2b sol3a Add Racemization Suppressor cause3->sol3a sol3b Optimize Solvent cause3->sol3b outcome Improved Yield and Purity sol1a->outcome sol1b->outcome sol2a->outcome sol2b->outcome sol3a->outcome sol3b->outcome

Caption: A logical troubleshooting workflow for incomplete peptide coupling reactions.

References

Validation & Comparative

Purity Analysis of H-DL-Ala-OEt.HCl: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride) is a widely used amino acid derivative in peptide synthesis and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is the most prevalent method for determining the purity of non-volatile and thermally labile compounds like amino acid esters. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in quality control laboratories. For this compound, which lacks a strong UV chromophore, pre-column derivatization is typically employed to enable sensitive detection.

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol outlines a general method for the purity analysis of this compound using pre-column derivatization with o-phthalaldehyde (OPA).

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Boric acid buffer (pH 10.4)

  • Hydrochloric acid (0.1 M)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 40 mM Phosphate buffer, pH 7.8
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 0-1.9 min, 0% B; 1.9-18.1 min, 57% B; 18.1-18.6 min, 100% B; 18.6-22.3 min, 100% B; 22.3-23.2 min, 0% B; 23.2-26.0 min, 0% B
Flow Rate 2.0 mL/min
Column Temperature 40 °C
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in 0.1 M HCl to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in 0.1 M HCl to a final concentration within the calibration range.

  • Derivatization: The derivatization process is typically automated by the autosampler. The sample is mixed with the OPA/MPA reagent in the boric acid buffer and allowed to react for a short period before injection.

Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages and can be used for orthogonal testing to provide a more complete purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amino acid esters, derivatization is necessary to increase their volatility.

Key Features:

  • High Specificity: Mass spectrometry provides structural information, aiding in the identification of impurities.

  • High Sensitivity: Can detect impurities at very low levels.

  • Derivatization Required: A necessary step which can introduce variability.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

Key Features:

  • No Derivatization: Simplifies sample preparation and reduces potential sources of error.

  • High Precision and Accuracy: Provides a direct measure of purity against a certified internal standard.

  • Structural Confirmation: Provides structural information about the analyte and any impurities present.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, the level of sensitivity required, and the availability of instrumentation.

ParameterHPLC with DerivatizationGC-MS with DerivatizationQuantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioIntrinsic property of nuclear spin resonance for direct quantification
Derivatization RequiredRequiredNot required
Quantification External or internal standard calibration curveInternal standard calibration curveInternal standard method
Sensitivity High (pmol to fmol range with fluorescence)High (pg to ng range)Moderate (µg to mg range)
Sample Throughput High, especially with automated derivatizationModerateLow to moderate
Matrix Effects Can be significant; may require sample cleanupCan be significant; requires sample cleanupGenerally low
Structural Info Limited (retention time)High (mass spectrum)High (chemical shifts, coupling constants)

Experimental Workflows and Method Comparison

To visualize the experimental processes and the logical relationship between the analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh this compound (Sample and Standard) dissolve Dissolve in 0.1 M HCl prep_start->dissolve mix Mix with OPA/MPA Reagent and Borate Buffer dissolve->mix inject Inject onto C18 Column mix->inject separate Gradient Elution inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Analysis Workflow for this compound

Method_Comparison cluster_main Purity Analysis of this compound cluster_methods Analytical Techniques cluster_attributes Key Attributes main_compound This compound hplc HPLC main_compound->hplc gcms GC-MS main_compound->gcms qnmr qNMR main_compound->qnmr derivatization Derivatization Required hplc->derivatization Yes sensitivity Sensitivity hplc->sensitivity High structural_info Structural Information hplc->structural_info Low throughput Sample Throughput hplc->throughput High gcms->derivatization Yes gcms->sensitivity Very High gcms->structural_info High gcms->throughput Moderate qnmr->derivatization No qnmr->sensitivity Moderate qnmr->structural_info High qnmr->throughput Low

Comparison of Analytical Methods for Purity Analysis

Conclusion

The purity analysis of this compound is critical for ensuring the quality and consistency of this important chemical intermediate. HPLC with pre-column derivatization remains the industry standard, offering a balance of high throughput, sensitivity, and robustness. However, for orthogonal verification, impurity identification, or when dealing with complex matrices, GC-MS provides invaluable structural information and high sensitivity. Furthermore, qNMR is emerging as a powerful, non-destructive technique that offers a direct and highly accurate measure of purity without the need for derivatization, making it an excellent choice for the certification of reference materials and for definitive purity assessments. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available resources, and regulatory requirements of the user.

A Comparative Guide to H-DL-Ala-OEt.HCl and H-L-Ala-OEt.HCl in Synthetic Efficiency for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in peptide synthesis, with significant implications for synthetic efficiency, final product purity, and overall cost-effectiveness. This guide provides an objective comparison of two common alanine building blocks: the racemic mixture H-DL-Ala-OEt.HCl and the enantiomerically pure H-L-Ala-OEt.HCl. The choice between these two reagents directly impacts the stereochemical outcome of the synthesis, necessitating different strategic considerations for purification and ultimately affecting the yield of the desired peptide.

Core Concepts: Chirality in Peptide Synthesis

In the realm of biological systems, the stereochemistry of amino acids is paramount. Naturally occurring peptides and proteins are composed almost exclusively of L-amino acids. The use of a racemic starting material, such as this compound, which contains an equal mixture of D- and L-alanine ethyl ester, will inevitably lead to the formation of diastereomeric peptides. These are stereoisomers that are not mirror images and possess different physicochemical properties, which allows for their separation, albeit with considerable difficulty.[1][2]

Conversely, employing an enantiomerically pure starting material like H-L-Ala-OEt.HCl ensures that, barring any in-process racemization, the resulting peptide will have the desired L-configuration at that position. This simplifies the purification process and maximizes the theoretical yield of the target stereoisomer. Undesirable D-isomers can be introduced as impurities from amino acid starting materials and can also be formed during the peptide synthesis process.[3]

Impact on Synthetic Efficiency: A Quantitative Comparison

To illustrate the stark contrast in synthetic efficiency, let us consider a hypothetical solution-phase synthesis of the dipeptide, L-Leucyl-L-Alanine methyl ester (L-Leu-L-Ala-OMe).

ParameterH-L-Ala-OEt.HClThis compound
Starting Material N-Boc-L-Leucine + H-L-Ala-OEt.HClN-Boc-L-Leucine + this compound
Initial Coupling Products Boc-L-Leu-L-Ala-OEtBoc-L-Leu-L-Ala-OEt & Boc-L-Leu-D-Ala-OEt (1:1 mixture)
Theoretical Max. Yield of L-L Dipeptide ~100% (based on limiting reagent)50%
Purification Strategy Standard purification (e.g., crystallization, flash chromatography) to remove unreacted starting materials and coupling reagents.Separation of diastereomers, typically by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Estimated Yield Loss During Purification 10-20%30-50% (due to incomplete resolution of diastereomers)
Overall Estimated Yield of L-L Dipeptide ~80-90% ~25-35%
Purity of Final L-L Dipeptide High (>98%)High (>98%) after rigorous purification

Note: The yields presented are illustrative and can vary based on the specific coupling conditions, the nature of the peptide sequence, and the efficiency of the purification protocol. However, the fundamental limitation of a 50% theoretical maximum yield for the desired diastereomer when using a racemic starting material is a critical factor. Incomplete resolution during purification can lead to either a lower yield of the high-purity fraction or a higher yield of a product with lower diastereomeric purity.[4]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide using H-L-Ala-OEt.HCl

This protocol outlines a general procedure for the synthesis of a dipeptide, for example, N-Boc-L-Leu-L-Ala-OEt.

Materials:

  • N-Boc-L-Leucine

  • H-L-Ala-OEt.HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Preparation of H-L-Ala-OEt free base: Dissolve H-L-Ala-OEt.HCl in DCM and add one equivalent of DIPEA to neutralize the hydrochloride salt.

  • Coupling Reaction: In a separate flask, dissolve N-Boc-L-Leucine and HOBt in DCM. Add the solution of H-L-Ala-OEt free base. Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-Leu-L-Ala-OEt.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Ala-OH

For longer peptides, solid-phase synthesis is the method of choice. This protocol outlines a single coupling cycle for adding an alanine residue.

Materials:

  • Fmoc-L-Ala-OH

  • Wang or Rink Amide resin (pre-loaded with the preceding amino acid)

  • Coupling reagent (e.g., HBTU, HATU)

  • DIPEA

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ala-OH, the coupling reagent, and DIPEA in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • The cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence.

Visualization of Synthetic Strategies

The choice between this compound and H-L-Ala-OEt.HCl dictates the subsequent synthetic workflow, as illustrated in the following diagrams.

G cluster_0 Synthesis with H-L-Ala-OEt.HCl cluster_1 Synthesis with this compound A N-Protected Amino Acid + H-L-Ala-OEt.HCl B Peptide Coupling A->B C Single Diastereomer Product B->C D Standard Purification C->D E High Yield of Desired L-Peptide D->E F N-Protected Amino Acid + this compound G Peptide Coupling F->G H Diastereomeric Mixture (1:1) G->H I Diastereomer Separation (e.g., HPLC) H->I J Desired L-Peptide (Max 50% Yield) I->J K Undesired D-Peptide (Byproduct) I->K G cluster_yes cluster_no start Start: Alanine Building Block Selection decision Is Stereochemical Purity Critical? start->decision yes Yes decision->yes Yes no No (or if diastereomers are desired) decision->no No use_enantiopure Use H-L-Ala-OEt.HCl yes->use_enantiopure use_racemic Use this compound no->use_racemic outcome_enantiopure Simplified Purification, Higher Yield use_enantiopure->outcome_enantiopure outcome_racemic Complex Purification, Lower Yield of Target use_racemic->outcome_racemic

References

A Comparative Guide: H-DL-Ala-OEt.HCl vs. N-Protected Alanine in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis and pharmaceutical development, the choice of amino acid derivatives is a critical decision that dictates the efficiency, purity, and overall success of a synthetic strategy. Alanine, a fundamental amino acid, is incorporated into peptide chains using various protected forms. This guide provides an objective comparison between Alanine Ethyl Ester Hydrochloride (H-Ala-OEt.HCl) and the two most prevalent N-protected alanines: Fmoc-L-Ala-OH and Boc-L-Ala-OH.

The primary distinction lies in the protection strategy. N-protected alanines, such as those bearing the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group, feature a temporarily blocked N-terminus, which is essential for the stepwise, controlled assembly of peptides in Solid-Phase Peptide Synthesis (SPPS).[1][2] In contrast, H-Ala-OEt.HCl protects the C-terminus as an ethyl ester, leaving the N-terminus as a hydrochloride salt. This fundamental difference leads to distinct advantages and applications, particularly when comparing solution-phase versus solid-phase synthesis methodologies.

Core Chemical and Strategic Differences

The selection between these alanine derivatives is intrinsically linked to the overall synthetic plan, primarily the choice between Fmoc/tBu and Boc/Bzl strategies in SPPS, or a solution-phase approach.[][4][5] H-Ala-OEt.HCl is more commonly employed in solution-phase synthesis, where its free (upon neutralization) amine group is ready for coupling without a dedicated deprotection step.[6][7] Fmoc- and Boc-alanines are the cornerstones of SPPS.[5]

PropertyH-L-Ala-OEt.HClFmoc-L-Ala-OHBoc-L-Ala-OH
IUPAC Name (S)-ethyl 2-aminopropanoate hydrochloride(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)propanoic acid(S)-2-((tert-butoxycarbonyl)amino)propanoic acid
Molecular Weight 153.61 g/mol 311.3 g/mol 189.21 g/mol
Protected Group Carboxyl Terminus (as Ethyl Ester)Amino Terminus (as Fmoc)Amino Terminus (as Boc)
Amine State Hydrochloride SaltUrethaneCarbamate
Primary Application Solution-Phase Peptide Synthesis, Fragment Condensation[6][7]Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)[4]Solid-Phase & Solution-Phase Peptide Synthesis (Boc/Bzl Strategy)[][5]
N-Terminal Deprotection Neutralization with base (e.g., DIPEA)20% Piperidine in DMF (Base Labile)[8][9]TFA or HCl in Dioxane (Acid Labile)[5][9]
C-Terminal Deprotection Saponification (e.g., NaOH, LiOH)Cleavage from resin (e.g., TFA)Cleavage from resin (e.g., HF, TFMSA)

Note: The table refers to the enantiomerically pure L-form (H-L-Ala-OEt.HCl) for a direct comparison in peptide synthesis. The racemic DL-form is used in applications where stereochemistry is not critical, such as in the synthesis of certain polymers or materials.[10]

Workflow and Efficiency Analysis

The most significant advantage of using H-Ala-OEt.HCl in a synthesis workflow is the elimination of the N-terminal deprotection step that is mandatory for Fmoc and Boc-protected amino acids. After the initial coupling, a resin-bound peptide chain must undergo deprotection to liberate the N-terminal amine for the next coupling cycle. With H-Ala-OEt.HCl in solution-phase, the amine is simply unmasked from its salt form by a non-nucleophilic base during the coupling reaction itself, streamlining the process.

G cluster_0 Fmoc-L-Ala-OH Workflow cluster_1 Boc-L-Ala-OH Workflow cluster_2 H-L-Ala-OEt.HCl Workflow (Solution Phase) Fmoc_S1 Fmoc Deprotection (Piperidine) Fmoc_S2 Wash Fmoc_S1->Fmoc_S2 Fmoc_S3 Couple Next Fmoc-AA-OH Fmoc_S2->Fmoc_S3 Fmoc_S4 Wash Fmoc_S3->Fmoc_S4 Boc_S1 Boc Deprotection (TFA) Boc_S2 Neutralization Boc_S1->Boc_S2 Boc_S3 Couple Next Boc-AA-OH Boc_S2->Boc_S3 Boc_S4 Wash Boc_S3->Boc_S4 HCl_S1 Couple Peptide-COOH (with base neutralization) HCl_S2 Workup & Purification HCl_S1->HCl_S2

Comparison of workflows for adding an amino acid.

Side Reactions and Purity Considerations

Each protection strategy carries a distinct profile of potential side reactions that can impact the purity of the final peptide.

  • Boc-Strategy: The primary concern during Boc deprotection is the use of strong acids like Trifluoroacetic acid (TFA).[5] This can generate a reactive tert-butyl cation, which may lead to the alkylation of nucleophilic side chains in residues such as Tryptophan, Methionine, and Tyrosine.[11] The use of "scavengers" in the cleavage cocktail is essential to mitigate this issue.[11]

  • Fmoc-Strategy: While generally milder, the basic conditions (piperidine) used for Fmoc removal can sometimes lead to side reactions like aspartimide formation from Aspartic Acid residues or diketopiperazine formation at the dipeptide stage.

  • H-Ala-OEt.HCl: This derivative avoids N-terminal deprotection side reactions altogether. However, the final removal of the C-terminal ethyl ester requires saponification (hydrolysis with a base like LiOH or NaOH), which can cause racemization, especially if the reaction is not carefully controlled.

Alanine DerivativeCommon Side ReactionsMitigation Strategy
Boc-L-Ala-OH Alkylation of sensitive residues (Trp, Met, Tyr, Cys) by tert-butyl cation.[11]Use of scavenger cocktails (e.g., water, phenol, thioanisole, EDT) in the TFA cleavage mixture.[5][11]
Fmoc-L-Ala-OH Aspartimide formation, diketopiperazine formation, racemization of sensitive residues during activation.Use coupling reagents known for low racemization (e.g., DIC/Oxyma); carefully control base exposure.[11]
H-L-Ala-OEt.HCl Racemization during C-terminal ester saponification.Perform hydrolysis at low temperatures (e.g., 0°C) with careful monitoring of reaction time.

Orthogonality in Complex Syntheses

Orthogonality—the ability to remove one type of protecting group without affecting others—is a cornerstone of modern peptide chemistry, enabling the synthesis of complex, modified peptides. H-Ala-OEt.HCl introduces an additional layer of orthogonality. The ethyl ester is stable to both the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal. This makes it a valuable tool for strategies involving on-resin cyclization or side-chain modifications.

G Peptide Fmoc-NH Peptide Chain Lys(Boc) -COOEt Fmoc_reagent 20% Piperidine/DMF Fmoc_reagent->Peptide:f0 Removes Fmoc Boc_reagent TFA Boc_reagent->Peptide:f2 Removes Boc Et_reagent NaOH / H₂O Et_reagent->Peptide:f3 Removes Ethyl Ester caption Orthogonality of common protecting groups.

Orthogonality of common protecting groups.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Ala-OH in SPPS

This protocol describes a single coupling cycle on a pre-loaded solid-phase resin (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in Dimethylformamide (DMF) for 30-60 minutes.[12]

  • Fmoc Deprotection: Add 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[8][12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove all traces of piperidine.[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-Ala-OH (3-5 eq.), a coupling reagent like HBTU (3-5 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.[8]

    • Pre-activate the mixture by stirring for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours.

  • Post-Coupling Wash: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.[8]

Protocol 2: Solution-Phase Coupling using H-L-Ala-OEt.HCl

This protocol describes the synthesis of a dipeptide, for example, Boc-Phe-Ala-OEt.

  • Reactant Dissolution: Dissolve Boc-L-Phe-OH (1.0 eq.), H-L-Ala-OEt.HCl (1.0 eq.), and an activator like 1-Hydroxybenzotriazole (HOBt) (1.0 eq.) in a suitable solvent such as DCM or DMF.

  • Neutralization: Cool the mixture to 0°C and add a non-nucleophilic base like DIPEA or N-Methylmorpholine (NMM) (2.2 eq.) dropwise to neutralize the hydrochloride salt and activate the coupling agent.

  • Coupling: Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Workup and Purification: Filter the reaction mixture to remove urea byproducts (if DCC was used). Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography or crystallization.[6][7]

Decision Guide for Researchers

Choosing the right alanine derivative is dependent on the specific goals of the project. The following decision tree provides a logical guide for researchers.

G Start Start: Choose Alanine Derivative Q_SPPS Is the primary method Solid-Phase Peptide Synthesis (SPPS)? Start->Q_SPPS Q_Acid Is the growing peptide sensitive to strong acid (TFA)? Q_SPPS->Q_Acid Yes Use_HCl Consider H-L-Ala-OEt.HCl Q_SPPS->Use_HCl No (Solution Phase / Fragment Condensation) Use_Fmoc Use Fmoc-L-Ala-OH Q_Acid->Use_Fmoc Yes Use_Boc Use Boc-L-Ala-OH Q_Acid->Use_Boc No

Decision tree for selecting an alanine derivative.

Conclusion

The choice between H-DL-Ala-OEt.HCl and N-protected alanines is not a matter of inherent superiority but of strategic alignment with the synthetic objective. For routine solid-phase peptide synthesis, Fmoc-L-Ala-OH and Boc-L-Ala-OH are the well-established, reliable standards, supported by decades of optimization and a vast body of literature. However, for researchers engaged in solution-phase synthesis, convergent fragment condensation, or the design of complex peptides requiring orthogonal protection schemes, H-L-Ala-OEt.HCl offers distinct advantages. Its ability to bypass a dedicated N-terminal deprotection step can streamline workflows and, in specific contexts, provides a valuable tool for advanced peptide and drug development. A thorough understanding of the chemical properties and strategic implications of each derivative is paramount for any researcher in the field.

References

A Comparative Guide to DL-Alanine Ethyl Ester Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and biochemical research, the selection of appropriate reagents is paramount to the success of experimental outcomes. DL-Alanine ethyl ester hydrochloride is a widely utilized amino acid derivative, primarily serving as a building block in peptide synthesis.[1][2] This guide provides a comprehensive comparison of DL-Alanine ethyl ester hydrochloride with its common alternatives, supported by typical performance data and detailed experimental protocols.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) provides key quality parameters for a chemical reagent. Below is a table summarizing typical specifications for DL-Alanine ethyl ester hydrochloride and its common alternatives, L-Alanine methyl ester hydrochloride and L-Alanine benzyl ester p-toluenesulfonate. These alternatives are often chosen based on the desired solubility, reactivity, and the specific requirements of the synthetic strategy, particularly the choice of protecting groups for the N-terminus and side chains.

ParameterDL-Alanine Ethyl Ester HydrochlorideL-Alanine Methyl Ester HydrochlorideL-Alanine Benzyl Ester p-Toluenesulfonate
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Purity (Assay) ≥98.0%≥98.0%≥98.0%
Melting Point 78-82 °C~109-111 °C~152-156 °C
Solubility Soluble in water and ethanol.Soluble in water and methanol.Soluble in methanol and hot ethanol.
Molecular Formula C₅H₁₂ClNO₂C₄H₁₀ClNO₂C₁₇H₂₁NO₅S
Molecular Weight 153.61 g/mol 139.57 g/mol 351.41 g/mol

Performance Comparison and Alternatives

The choice between ethyl, methyl, and benzyl esters of alanine largely depends on the specific requirements of the peptide synthesis strategy.

  • Ethyl and Methyl Esters: DL-Alanine ethyl ester hydrochloride and its methyl ester counterpart are frequently used due to their good reactivity and ease of removal under basic conditions (saponification). The hydrochloride salt form enhances their stability and solubility in polar solvents commonly used in peptide coupling reactions.[2][3]

  • Benzyl Esters: Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis.[4] This orthogonality is crucial in complex syntheses where acid- or base-labile protecting groups are present on the peptide side chains.[4]

  • Racemization: A critical consideration in peptide synthesis is the prevention of racemization of the chiral center. The choice of coupling reagents, additives (like HOBt), and bases can significantly impact the degree of racemization.[5][6][7] While the ester group itself has a smaller effect, the reaction conditions must be carefully optimized. The use of sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) is common to minimize this side reaction.[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving amino acid esters in peptide synthesis.

Experimental Protocol 1: Dipeptide Synthesis using an Amino Acid Ethyl Ester Hydrochloride

This protocol outlines the general steps for the synthesis of a dipeptide, for example, coupling an N-protected amino acid with an amino acid ethyl ester hydrochloride.

Materials:

  • N-protected amino acid (e.g., Boc-L-Leucine)

  • DL-Alanine ethyl ester hydrochloride

  • Coupling agent (e.g., DCC, HBTU)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), the amino acid ethyl ester hydrochloride (1.0 eq), and the additive (1.1 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (2.0 eq) to neutralize the hydrochloride salt.

  • Add the coupling agent (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any precipitated by-products.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide ester by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Experimental Protocol 2: Saponification of a Dipeptide Ethyl Ester

This protocol describes the deprotection of the C-terminal ethyl ester to yield the free carboxylic acid.

Materials:

  • Dipeptide ethyl ester

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid solution

  • Methanol or Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve the dipeptide ethyl ester in methanol or ethanol.

  • Add 1 M sodium hydroxide solution (1.5 eq) dropwise while stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with 1 M hydrochloric acid to pH ~7.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~3 with 1 M hydrochloric acid.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the dipeptide with a free C-terminal carboxylic acid.

Mandatory Visualizations

Experimental Workflow: Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using an N-protected amino acid and an amino acid ethyl ester hydrochloride.

G cluster_0 Reaction Setup cluster_1 Workup & Purification N-protected Amino Acid N-protected Amino Acid Coupling Reaction Coupling Reaction N-protected Amino Acid->Coupling Reaction 1. Dissolve DL-Alanine Ethyl Ester HCl DL-Alanine Ethyl Ester HCl DL-Alanine Ethyl Ester HCl->Coupling Reaction 2. Add Solvent (DMF) Solvent (DMF) Solvent (DMF)->Coupling Reaction Coupling Agent (HBTU) Coupling Agent (HBTU) Coupling Agent (HBTU)->Coupling Reaction 4. Add Base (DIPEA) Base (DIPEA) Base (DIPEA)->Coupling Reaction 3. Add Reaction Quench Reaction Quench Extraction Extraction Reaction Quench->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) Protected Dipeptide Ester Protected Dipeptide Ester Purification (Chromatography)->Protected Dipeptide Ester Coupling Reaction->Reaction Quench 5. Monitor (TLC)

Workflow for Dipeptide Synthesis

Signaling Pathway: L-Alanine and Apoptosis Regulation

L-Alanine has been shown to influence cellular signaling pathways, including those involved in apoptosis. The diagram below illustrates a simplified pathway based on findings that L-alanine can protect pancreatic beta-cells from cytokine-induced apoptosis, potentially through the enhancement of intracellular antioxidant generation.[8]

G L-Alanine L-Alanine Antioxidant Generation Antioxidant Generation L-Alanine->Antioxidant Generation enhances Pro-inflammatory Cytokines Pro-inflammatory Cytokines iNOS & NADPH Oxidase iNOS & NADPH Oxidase Pro-inflammatory Cytokines->iNOS & NADPH Oxidase activate Cellular Stress Cellular Stress iNOS & NADPH Oxidase->Cellular Stress induces Antioxidant Generation->Cellular Stress inhibits Apoptosis Apoptosis Cellular Stress->Apoptosis

L-Alanine's Role in Apoptosis Regulation

References

Characterization of H-DL-Ala-OEt.HCl: A Comparative Guide to Spectroscopic Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of small molecules is paramount. This guide provides a comparative analysis of spectroscopic data for the characterization of H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride), a common amino acid derivative. This guide will focus on the interpretation of Nuclear Magnetic Resonance (NMR) spectra and will also present data from alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). A comparison with the structurally similar Glycine ethyl ester hydrochloride is included to highlight key spectroscopic differences.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for this compound and a common alternative, Glycine ethyl ester hydrochloride.

Table 1: ¹H NMR and ¹³C NMR Data Comparison

CompoundNucleusPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Multiplicity
This compound ¹H~4.09 (in D₂O)quartet
¹H~4.03 (in D₂O)quartet
¹H~1.37 (in D₂O)doublet
¹H~1.11 (in D₂O)triplet
¹³C~171.57 (in D₂O)
¹³C~64.29 (in D₂O)
¹³C~49.65 (in D₂O)
¹³C~15.90 (in D₂O)
¹³C~13.98 (in D₂O)
Glycine ethyl ester HCl ¹H~4.30 (in D₂O)[1]singlet
¹H~3.92 (in D₂O)[1]quartet
¹H~1.29 (in D₂O)[1]triplet
¹³C

Predicted values can be generated using various online NMR prediction tools.[2][3][4][5][6][7][8][9][10] Experimental data for this compound was sourced from a synthetic procedure description.[11]

Table 2: IR and Mass Spectrometry Data Comparison

CompoundTechniqueKey Signals/Fragments
This compound IR SpectroscopyStrong C=O stretch (~1740 cm⁻¹), N-H bend (~1600 cm⁻¹), C-O stretch (~1200 cm⁻¹), broad N-H stretch (~3000-3400 cm⁻¹)[12]
Mass SpectrometryMolecular Ion (M⁺) or [M+H]⁺, fragmentation patterns corresponding to the loss of the ethyl ester group.[13]
Glycine ethyl ester HCl IR SpectroscopyStrong C=O stretch (~1745 cm⁻¹), N-H bend (~1590 cm⁻¹), C-O stretch (~1220 cm⁻¹), broad N-H stretch (~2900-3400 cm⁻¹)[1][2][3][14]
Mass SpectrometryMolecular Ion (M⁺) or [M+H]⁺ at m/z 104, characteristic fragments at m/z 74, 56, 30.[2][15]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the target compound.

Materials:

  • This compound (or alternative amino acid ester hydrochloride)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (or alternative)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (or alternative)

  • Suitable solvent (e.g., methanol, water)

  • Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure (using ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

  • Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the characterization and comparison of amino acid ethyl ester hydrochlorides.

Characterization Workflow for Amino Acid Ethyl Ester Hydrochlorides cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis/Procurement of This compound & Glycine Ethyl Ester HCl nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Spectral Interpretation and Peak Assignment nmr->interpretation ir->interpretation ms->interpretation comparison Comparative Analysis of Spectroscopic Data interpretation->comparison conclusion Structural Confirmation and Purity Assessment comparison->conclusion

Caption: Workflow for the characterization of amino acid ethyl ester hydrochlorides.

¹H NMR Signal Interpretation Logic ala_ch CH (α-carbon) ~4.03 ppm, quartet ala_ch3_alpha CH₃ (α-carbon) ~1.37 ppm, doublet ala_ch->ala_ch3_alpha J-coupling ala_ch2 OCH₂CH₃ ~4.09 ppm, quartet ala_ch3_ethyl OCH₂CH₃ ~1.11 ppm, triplet ala_ch2->ala_ch3_ethyl gly_ch2_alpha CH₂ (α-carbon) ~4.30 ppm, singlet gly_ch2 OCH₂CH₃ ~3.92 ppm, quartet gly_ch3_ethyl OCH₂CH₃ ~1.29 ppm, triplet gly_ch2->gly_ch3_ethyl

Caption: ¹H NMR signal relationships for this compound and Glycine Ethyl Ester HCl.

References

A Comparative Analysis of the Biological Activities of D-, L-, and DL-Alanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the stereoisomers of alanine ethyl ester hydrochloride: D-alanine ethyl ester hydrochloride, L-alanine ethyl ester hydrochloride, and the racemic mixture, DL-alanine ethyl ester hydrochloride. While direct comparative studies on the biological effects of these specific compounds are limited in publicly available literature, this document synthesizes existing data on related derivatives and provides a framework for potential experimental investigations.

Overview of Alanine Ethyl Ester Hydrochloride Stereoisomers

Alanine, a non-essential amino acid, exists in two stereoisomeric forms, D-alanine and L-alanine. Their ethyl ester hydrochloride derivatives are commonly used as building blocks in peptide synthesis and as intermediates in the development of pharmaceuticals. The stereochemistry of the alanine moiety can significantly influence the biological activity of the resulting molecules.

  • L-Alanine ethyl ester hydrochloride is a derivative of the naturally occurring L-alanine and is readily recognized by biological systems. It is utilized in the synthesis of various bioactive molecules and as a substrate in enzymatic reactions.[1]

  • D-Alanine ethyl ester hydrochloride is derived from the non-natural D-alanine. D-amino acids are known to confer resistance to enzymatic degradation in peptides and can exhibit unique biological properties. D-Alanine itself is an essential component of the bacterial cell wall.[2]

  • DL-Alanine ethyl ester hydrochloride is a racemic mixture of the D- and L-enantiomers. Its biological activity often reflects a combination of the effects of both isomers, or in some cases, may be dominated by one enantiomer.

Comparative Biological Activity Data

Table 1: Antimicrobial Activity

Compound/DerivativeOrganism(s)Observed EffectCitation
D-Amino Acid-Based Surfactants (including a D-alanine derivative)Gram-positive and Gram-negative bacteriaShowed antibacterial activity.[]
D-Alanine (as a cell wall component)Staphylococcus aureusEssential for peptidoglycan biosynthesis; its deficiency increases antimicrobial susceptibility.[2][4]
L-Alanine Ethyl Ester HydrochlorideHuman Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV)Used in the synthesis of nucleoside phosphoramidates with potential antiviral activity.[]

Table 2: Vasodilator and Cardiovascular Effects

Compound/DerivativeSystemObserved EffectCitation
L-Serine (structurally similar to L-Alanine)Rat mesenteric arteriolesPromotes endothelium-dependent vasodilation.[5]
NG-hydroxy-L-arginine (precursor to vasodilator NO)Cultured endothelial cellsActs as a substrate for nitric oxide synthase to produce the vasodilator nitric oxide.[6]

Note: The lack of direct comparative data necessitates that researchers conduct head-to-head studies to definitively determine the relative potencies and specific effects of D-, L-, and DL-alanine ethyl ester hydrochloride in these and other biological assays.

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to compare the biological activities of D-, L-, and DL-alanine ethyl ester hydrochloride.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions of D-, L-, and DL-Alanine ethyl ester hydrochloride C Prepare 96-well microtiter plates with serial dilutions of the test compounds in growth medium A->C B Prepare bacterial inoculum (e.g., E. coli, S. aureus) to a standardized density D Inoculate each well with the bacterial suspension B->D C->D F Incubate plates at 37°C for 18-24 hours D->F E Include positive (bacteria only) and negative (medium only) controls E->F G Visually inspect plates for turbidity or measure absorbance at 600 nm F->G H Determine the MIC as the lowest concentration with no visible growth G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compounds: Prepare stock solutions of D-, L-, and DL-alanine ethyl ester hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Bacterial Culture: Grow a fresh culture of the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include wells with bacteria and medium only (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Vasodilation Assay (Isolated Aortic Ring)

This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessels.

Experimental Workflow:

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate thoracic aorta from a rat and cut into rings B Mount aortic rings in an organ bath containing Krebs solution A->B C Allow rings to equilibrate and then pre-constrict with phenylephrine B->C D Add cumulative concentrations of D-, L-, or DL-Alanine ethyl ester hydrochloride C->D E Record changes in isometric tension D->E F Calculate the percentage of relaxation at each concentration E->F G Construct dose-response curves and determine EC50 values F->G

Caption: Workflow for the isolated aortic ring vasodilation assay.

Detailed Steps:

  • Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension. Induce a stable contraction with a vasoconstrictor such as phenylephrine.

  • Compound Addition: Once a stable plateau of contraction is reached, add the test compounds (D-, L-, or DL-alanine ethyl ester hydrochloride) in a cumulative concentration-dependent manner.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot concentration-response curves to determine the potency (EC₅₀) of each compound.

Signaling Pathways and Mechanisms of Action

The stereochemistry of alanine derivatives can influence their interaction with specific biological targets.

Potential Role in Bacterial Cell Wall Synthesis

D-alanine is a crucial component of peptidoglycan, the major structural component of bacterial cell walls. The inhibition of enzymes involved in D-alanine metabolism is a known mechanism of action for some antibiotics.

Signaling Pathway:

cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Potential Inhibition L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase Peptidoglycan Peptidoglycan D_Ala_D_Ala->Peptidoglycan Incorporation CellWall Bacterial Cell Wall Peptidoglycan->CellWall Cross-linking D_AEEH D-Alanine Ethyl Ester Hydrochloride (Analog) D_AEEH->L_Ala May compete D_AEEH->D_Ala May compete

Caption: Simplified pathway of D-alanine incorporation into the bacterial cell wall.

D-Alanine ethyl ester hydrochloride, as a D-alanine analog, could potentially interfere with this pathway, although this has not been experimentally verified for this specific compound.

Conclusion

The available scientific literature provides a fragmented view of the biological activities of D-, L-, and DL-alanine ethyl ester hydrochloride. While their roles in chemical synthesis are well-established, a direct comparative analysis of their biological effects is lacking. The information on related compounds suggests that the D- and L-isomers may possess distinct antimicrobial and cardiovascular properties. To provide a definitive comparison, further experimental studies employing standardized protocols are required. The experimental workflows and conceptual pathway diagrams presented in this guide offer a starting point for such investigations.

References

A Cost-Benefit Analysis of H-DL-Ala-OEt.HCl in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of large-scale chemical and pharmaceutical synthesis, the economic viability of a process is as critical as its scientific efficacy. H-DL-Ala-OEt.HCl, or DL-Alanine ethyl ester hydrochloride, is a fundamental building block, particularly in the synthesis of peptides and other complex organic molecules. Its appeal lies in its straightforward structure and relatively low cost. However, its use in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), necessitates a careful cost-benefit analysis against more advanced, pre-protected alternatives like Fmoc-DL-Ala-OH.

This guide provides an objective comparison of utilizing the seemingly economical this compound versus the more expensive, yet potentially more efficient, Fmoc-protected counterpart in a large-scale synthesis workflow. The analysis is supported by experimental data and detailed protocols to inform strategic decisions in process development and manufacturing.

Performance and Cost Comparison: this compound vs. Fmoc-DL-Ala-OH

The primary application dictating the choice between these two reagents is peptide synthesis. The core of the cost-benefit analysis hinges on a trade-off: the lower upfront cost of the simple ester hydrochloride versus the process efficiencies gained by using an N-protected amino acid.

ParameterThis compound ApproachFmoc-DL-Ala-OH ApproachAnalysis
Starting Material Cost LowHighThis compound is significantly cheaper per mole than its Fmoc-protected counterpart. This is a primary driver for its consideration in cost-sensitive processes.
Process Steps 1. Deprotonation (Neutralization) 2. In-situ N-protection 3. Coupling1. CouplingThe use of this compound introduces additional steps in each coupling cycle of a peptide synthesis, increasing complexity and the potential for side reactions.
Reagent Consumption DL-Alanine, Ethanol, HCl/Thionyl Chloride, Base for neutralization, N-protecting agent (e.g., Fmoc-OSu), Coupling reagentsFmoc-DL-Ala-OH, Coupling reagentsThe this compound route requires a wider variety of reagents, including a base and an N-protecting agent, which adds to the overall material cost and logistical complexity.
Typical Coupling Yield 85-95% (variable)>99%The direct coupling of Fmoc-protected amino acids generally results in higher and more consistent yields.[] Incomplete N-protection or side reactions during the multi-step process with the ester can lower the overall yield.
Crude Product Purity LowerHigherThe milder conditions and fewer side reactions associated with the direct use of Fmoc-amino acids typically lead to a higher purity of the crude product.[2] This can significantly reduce the burden and cost of downstream purification.
Racemization Risk ModerateLowThe activation and coupling of the in-situ protected amino acid can present a higher risk of racemization depending on the conditions, potentially impacting the stereochemical integrity of the final product.[3]
Overall Process Time LongerShorterThe additional reaction and wash steps for deprotonation and N-protection extend the cycle time for each amino acid addition.
Waste Generation HigherLowerThe additional reagents used in the this compound approach contribute to a larger volume of chemical waste, impacting disposal costs and environmental footprint.

Cost-Benefit Analysis Workflow

CostBenefitAnalysis cluster_start Starting Point cluster_options Synthesis Strategy Options cluster_analysis1 Cost & Process Considerations (this compound) cluster_analysis2 Cost & Process Considerations (Fmoc-DL-Ala-OH) cluster_outcome Outcome & Final Cost Impact start Need to Incorporate DL-Alanine in Large-Scale Synthesis option1 Use this compound start->option1 option2 Use Fmoc-DL-Ala-OH start->option2 cost1 Low Initial Material Cost option1->cost1 Pro process1 Additional Process Steps: - Neutralization - In-situ N-Protection option1->process1 Con cost2 High Initial Material Cost option2->cost2 Con process2 Streamlined Process: - Direct Coupling option2->process2 Pro reagents1 More Reagents Required process1->reagents1 outcome1 Lower Yield & Purity Higher Purification Costs Longer Process Time reagents1->outcome1 reagents2 Fewer Reagents Required process2->reagents2 outcome2 Higher Yield & Purity Lower Purification Costs Shorter Process Time reagents2->outcome2 decision Decision Point: Overall Cost-Effectiveness outcome1->decision outcome2->decision

A logical workflow for the cost-benefit analysis of synthesis strategies.

Experimental Protocols

Method 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis, which can be scaled up. The primary cost drivers are DL-alanine, ethanol, and the chlorinating agent.

Materials:

  • DL-Alanine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

  • Diethyl Ether (for precipitation)

Procedure (using Thionyl Chloride):

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend DL-alanine (1.0 eq) in anhydrous ethanol (5-10 volumes).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be recrystallized from an ethanol/diethyl ether mixture to yield this compound as a white solid.

Typical Yield: 85-95%

Method 2: Large-Scale Peptide Coupling using this compound (Illustrative)

This protocol outlines the steps for incorporating DL-alanine into a growing peptide chain on a solid support, starting from the hydrochloride salt.

Materials:

  • Peptide-resin with a free N-terminal

  • This compound

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or other N-protecting agent

  • Coupling reagents (e.g., HBTU, HATU)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotonation (Neutralization): In a separate vessel, dissolve this compound (3-5 eq) in DMF and add DIPEA (1.0 eq per eq of HCl salt) to neutralize the hydrochloride.

  • In-situ N-protection: To the neutralized amino acid ester solution, add Fmoc-OSu (1.0 eq relative to the amino acid ester) and allow it to react for a predetermined time to form Fmoc-DL-Ala-OEt.

  • Activation: To the solution containing Fmoc-DL-Ala-OEt, add the coupling reagent (e.g., HBTU, 2.9 eq) and an additional amount of DIPEA (2-3 eq).

  • Coupling: Add the activated amino acid solution to the swollen and deprotected peptide-resin. Agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Method 3: Large-Scale Peptide Coupling using Fmoc-DL-Ala-OH (Alternative)

This protocol illustrates the more direct, modern approach.

Materials:

  • Peptide-resin with a free N-terminal

  • Fmoc-DL-Ala-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Activation: In a separate vessel, dissolve Fmoc-DL-Ala-OH (3-5 eq) and the coupling reagent (e.g., HBTU, 2.9 eq) in DMF. Add DIPEA (2-3 eq).

  • Coupling: Add the activated amino acid solution to the swollen and deprotected peptide-resin. Agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Workflow Visualization: Peptide Synthesis Cycle

PeptideSynthesisWorkflow cluster_ester This compound Pathway cluster_fmoc Fmoc-DL-Ala-OH Pathway start_ester Start: Deprotected Resin neutralize Neutralize this compound (Base) start_ester->neutralize protect In-situ N-Protection (e.g., Fmoc-OSu) neutralize->protect activate_ester Activate Amino Acid protect->activate_ester couple_ester Couple to Resin activate_ester->couple_ester wash_ester Wash Resin couple_ester->wash_ester deprotect_ester Fmoc Deprotection (Piperidine/DMF) wash_ester->deprotect_ester end_ester Ready for Next Cycle deprotect_ester->end_ester start_fmoc Start: Deprotected Resin activate_fmoc Activate Fmoc-DL-Ala-OH start_fmoc->activate_fmoc couple_fmoc Couple to Resin activate_fmoc->couple_fmoc wash_fmoc Wash Resin couple_fmoc->wash_fmoc deprotect_fmoc Fmoc Deprotection (Piperidine/DMF) wash_fmoc->deprotect_fmoc end_fmoc Ready for Next Cycle deprotect_fmoc->end_fmoc

A comparison of the peptide synthesis cycle workflows.

Conclusion and Recommendation

The choice between this compound and Fmoc-DL-Ala-OH for large-scale synthesis is a strategic one that extends beyond the initial cost of the raw materials.

  • This compound may be a viable option for the synthesis of very short peptides or in cost-sensitive projects where the lower initial material cost is the primary concern. However, the additional process steps, increased reagent consumption, and higher risk of impurities and side reactions can lead to higher overall production costs when factoring in process time, labor, and purification.

  • Fmoc-DL-Ala-OH , despite its higher upfront cost, is generally the more cost-effective and robust choice for the large-scale synthesis of peptides.[2] The streamlined workflow, higher coupling efficiencies, and improved purity of the crude product lead to a more predictable and reliable manufacturing process with lower downstream processing costs.[3]

For drug development and the production of active pharmaceutical ingredients (APIs), where purity, consistency, and process robustness are paramount, the Fmoc-DL-Ala-OH strategy is strongly recommended. The initial investment in the protected amino acid is often offset by the significant savings in purification and the reduced risk of batch failure.

References

H-DL-Ala-OEt.HCl performance evaluation in different reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts yield, purity, and the overall efficiency of the synthetic strategy. This guide provides an objective comparison of H-DL-Ala-OEt.HCl, a racemic alanine derivative, with its enantiopure counterparts and other commonly used alternatives in peptide synthesis. The following analysis is supported by established principles of peptide chemistry and extrapolated experimental data to facilitate informed decisions in your research.

Overview of Alanine Derivatives in Peptide Synthesis

Alanine, being the simplest chiral amino acid, is a frequent component of synthetic peptides. The choice of how to incorporate alanine into a growing peptide chain depends on the synthetic methodology, primarily Solid-Phase Peptide Synthesis (SPPS), and the desired stereochemical purity of the final product. This compound represents a basic, racemic building block, while modern peptide synthesis predominantly relies on Nα-protected, enantiopure amino acid derivatives.

Performance Comparison in Peptide Synthesis

The performance of this compound is critically evaluated against its enantiopure form (H-L-Ala-OEt.HCl) and the current standard in Fmoc-based SPPS, Nα-Fmoc-L-Ala-OtBu. The key performance indicators in peptide synthesis are coupling efficiency, final peptide purity, and overall yield.

Table 1: Performance Comparison of Alanine Derivatives in Peptide Synthesis

ParameterThis compoundH-L-Ala-OEt.HClNα-Fmoc-L-Ala-OtBu
Stereochemistry Racemic (DL mixture)Enantiopure (L)Enantiopure (L)
Typical Coupling Efficiency >99% (per coupling)>99% (per coupling)>99% (per coupling)
Expected Final Purity Low (diastereomeric mixture)High (>95% achievable)High (>95% achievable)
Overall Yield of Desired Enantiomer Significantly Reduced (<50%)HighHigh
Compatibility with Fmoc-SPPS LimitedLimitedExcellent (Orthogonal)
Potential for Side Reactions High (Racemization, Diastereomer Formation)Moderate (Racemization)Low
Key Performance Insights:
  • Racemic Nature: The primary drawback of using this compound in the synthesis of a stereochemically defined peptide is its racemic nature. The coupling of a racemic mixture to a chiral peptide chain results in the formation of diastereomers, which are often difficult to separate by standard chromatographic techniques, leading to a significant reduction in the yield of the desired enantiomerically pure peptide.

  • Protecting Group Strategy: this compound and its L-enantiomer lack an Nα-protecting group, making them unsuitable for standard stepwise SPPS without a prior protection step. Furthermore, the ethyl ester (OEt) protecting group for the C-terminus is not fully orthogonal with the commonly used Fmoc/tBu strategy. The removal of the ethyl ester typically requires saponification (basic hydrolysis), which can lead to side reactions such as racemization and hydrolysis of other ester-based side-chain protecting groups.

  • Orthogonality: Nα-Fmoc-L-Ala-OtBu is the preferred choice for Fmoc-SPPS due to its orthogonal protecting group scheme. The Fmoc group is labile to basic conditions (e.g., piperidine), while the tert-butyl (tBu) ester is labile to acidic conditions (e.g., trifluoroacetic acid). This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain or C-terminal protecting groups.

Experimental Protocols

The following are generalized protocols for the incorporation of an alanine residue in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle for Nα-Fmoc-L-Ala-OtBu

This protocol outlines the standard steps for coupling an Nα-Fmoc protected amino acid onto a solid support.

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound peptide is removed by treating with a 20% solution of piperidine in DMF for 10-20 minutes. The resin is then thoroughly washed with DMF.

  • Amino Acid Coupling:

    • The Nα-Fmoc-L-Ala-OH is pre-activated in a separate vessel using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin test.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Logical Workflow for Choosing an Alanine Derivative

G Decision Workflow for Alanine Derivative Selection in Peptide Synthesis start Start: Need to incorporate Alanine is_stereo_defined Is the final peptide stereochemically defined? start->is_stereo_defined use_racemic Use this compound (for non-chiral applications or as a racemic mixture) is_stereo_defined->use_racemic No use_enantiopure Use Enantiopure Alanine Derivative is_stereo_defined->use_enantiopure Yes end_decision Final Derivative Selected use_racemic->end_decision spps_strategy Which SPPS strategy is being used? use_enantiopure->spps_strategy fmoc_spps Fmoc/tBu SPPS spps_strategy->fmoc_spps Fmoc other_spps Other (e.g., Boc/Bzl SPPS) spps_strategy->other_spps Other recommend_fmoc_ala_otbu Recommended: Use Nα-Fmoc-L-Ala-OtBu fmoc_spps->recommend_fmoc_ala_otbu consider_ala_oet Consider H-L-Ala-OEt.HCl (with N-protection) or other compatible derivatives other_spps->consider_ala_oet recommend_fmoc_ala_otbu->end_decision consider_ala_oet->end_decision

Caption: Decision workflow for selecting an appropriate alanine derivative.

Standard Fmoc-SPPS Workflow Diagram

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) cluster_cycle Iterative Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) washing1 Washing (DMF) deprotection->washing1 Repeat n-1 times coupling Amino Acid Coupling (Activated Fmoc-AA) washing1->coupling Repeat n-1 times washing2 Washing (DMF) coupling->washing2 Repeat n-1 times washing2->deprotection Repeat n-1 times cleavage Cleavage and Global Deprotection (TFA Cocktail) washing2->cleavage After last cycle start Start: Fmoc-AA-Resin start->deprotection purification Purification (RP-HPLC) cleavage->purification final_peptide Final Purified Peptide purification->final_peptide

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

A Comparative Guide to H-DL-Ala-OEt.HCl and Other Amino acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, drug development, and biochemical research, the selection of appropriate building blocks is paramount to ensuring optimal reaction outcomes, purity, and scalability. Among these, amino acid esters play a crucial role as versatile intermediates, protecting the carboxylic acid functionality and enabling efficient peptide bond formation. This guide provides a comprehensive cross-referencing of H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride) with its enantiomerically pure counterparts and other related amino acid esters. We present a detailed comparison of their performance based on available experimental data, outline key experimental protocols, and visualize relevant workflows to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Comparative Overview

The choice of an amino acid ester is often dictated by its physical and chemical properties, which influence its handling, solubility in various reaction media, and storage conditions. Below is a comparative table summarizing the key physicochemical properties of this compound and its common alternatives.

PropertyThis compoundH-L-Ala-OEt.HClH-D-Ala-OEt.HClH-L-Ala-OMe.HClH-L-Ala-OtBu.HCl
Molecular Formula C₅H₁₂ClNO₂C₅H₁₂ClNO₂C₅H₁₂ClNO₂C₄H₁₀ClNO₂C₇H₁₆ClNO₂
Molecular Weight 153.61 g/mol 153.61 g/mol 153.61 g/mol 139.58 g/mol 181.66 g/mol
Appearance White to off-white powder/crystalsWhite to off-white solid/crystalsWhite powderCrystalline solidWhite to off-white powder
Melting Point (°C) 81-8378-80 (dec.)78-83[1]109-111[2]165-168
Solubility in Water SolubleSolubleSoluble100 mg/mL[3]Soluble
Optical Rotation Not applicable+2.0° to +4.0° (c=2.5, H₂O)-2.0° to -4.0° (c=5, H₂O)+6.5° (c=10, methanol)[3]Varies
Storage Conditions 2-8°C2-8°C0-8°C[1]-20°C[4]2-8°C

Performance in Synthetic Applications: A Data-Driven Comparison

The performance of an amino acid ester in a synthetic protocol is a critical factor for its selection. Key performance indicators include reaction yield, purity of the product, and the degree of racemization for chiral esters. While direct side-by-side comparative studies are limited in publicly available literature, the following table collates available data and established principles to provide a comparative overview.

Performance MetricThis compoundH-L-Ala-OEt.HCl / H-D-Ala-OEt.HClOther Alanine Esters (Methyl, t-Butyl)
Expected Yield in Peptide Synthesis Generally high, but may lead to diastereomeric peptide mixtures.High yields are achievable under optimized conditions. Yields of over 80% have been reported for the synthesis of the ester itself.[5]Yields are generally comparable to ethyl esters, though steric hindrance of the t-butyl group may sometimes lead to slightly lower yields in sterically hindered couplings.
Purity of Final Peptide Results in a mixture of diastereomers, requiring subsequent purification steps to isolate the desired stereoisomer.Allows for the synthesis of enantiomerically pure peptides, simplifying purification.The use of enantiomerically pure methyl or t-butyl esters also leads to enantiomerically pure peptides.
Racemization Tendency Not applicable as it is a racemic mixture.Racemization can occur during peptide coupling, influenced by the coupling reagents, base, and solvent.[6] The use of additives like HOBt can suppress racemization.The tendency for racemization is primarily dependent on the reaction conditions rather than the specific ester group.
Stability Generally stable under recommended storage conditions.Stability of amino acid esters generally increases with the length of the alkyl chain (propyl > ethyl > methyl).[7]Methyl esters are generally less stable than ethyl esters, while t-butyl esters offer greater stability towards certain reagents but require harsher conditions for deprotection.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the synthesis of alanine ethyl ester hydrochloride and its application in peptide synthesis.

Synthesis of H-L-Ala-OEt.HCl

This protocol describes the esterification of L-alanine using thionyl chloride in ethanol.

Materials:

  • L-alanine

  • Absolute ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-alanine (1.0 eq) in absolute ethanol.

  • Cool the suspension to -5°C in an ice-salt bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol/diethyl ether to yield pure L-alanine ethyl ester hydrochloride as a white crystalline solid.[5]

Solution-Phase Peptide Coupling using H-L-Ala-OEt.HCl

This protocol outlines a general procedure for the formation of a dipeptide using a coupling agent.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • H-L-Ala-OEt.HCl

  • Coupling agent (e.g., DCC, EDC)

  • Coupling additive (e.g., HOBt)

  • Base (e.g., NMM, DIPEA)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Add the coupling agent (1.1 eq) to the solution and stir for 15-20 minutes.

  • In a separate flask, dissolve H-L-Ala-OEt.HCl (1.0 eq) in the anhydrous solvent and add the base (1.0 eq) to neutralize the hydrochloride salt.

  • Add the neutralized amino acid ester solution to the activated N-protected amino acid solution.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off any precipitated urea byproduct (if DCC is used).

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Synthetic Workflows

Diagrams can provide a clear and concise overview of complex processes. Below are Graphviz diagrams illustrating a typical peptide synthesis workflow.

Peptide_Synthesis_Workflow cluster_esterification Amino Acid Esterification cluster_peptide_coupling Peptide Coupling Amino_Acid Amino Acid (e.g., L-Alanine) Esterification Esterification Amino_Acid->Esterification Alcohol_HCl Alcohol + HCl (e.g., Ethanol) Alcohol_HCl->Esterification Amino_Acid_Ester_HCl Amino Acid Ester.HCl (e.g., H-L-Ala-OEt.HCl) Esterification->Amino_Acid_Ester_HCl Amino_Ester Amino Acid Ester.HCl Amino_Acid_Ester_HCl->Amino_Ester N_Protected_AA N-Protected Amino Acid Coupling Coupling Reaction N_Protected_AA->Coupling Neutralization Amino_Ester->Neutralization Base Base (e.g., DIPEA) Base->Neutralization Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Neutralization->Coupling

Caption: Solution-phase synthesis of a dipeptide.

SPPS_Cycle Start Resin-Bound Amino Acid Deprotection 1. N-α-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 2. Washing Deprotection->Washing1 Coupling 3. Coupling of next Fmoc-Amino Acid (with coupling agent) Washing1->Coupling Washing2 4. Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection n-1 times Cleavage Final Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage After last cycle Purification Peptide Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

The choice between this compound and its enantiomerically pure counterparts or other ester derivatives depends critically on the specific application. For applications where stereochemistry is not crucial and a racemic mixture is acceptable, this compound can be a cost-effective option. However, for the synthesis of stereochemically defined peptides and pharmaceuticals, the use of enantiomerically pure starting materials such as H-L-Ala-OEt.HCl or H-D-Ala-OEt.HCl is indispensable to avoid the formation of diastereomeric mixtures and complex purification procedures. The choice between different ester protecting groups (methyl, ethyl, t-butyl) will be guided by the desired balance of stability and ease of deprotection. This guide provides a foundational comparison to assist researchers in navigating these choices, emphasizing the importance of considering the physicochemical properties and performance data in the context of their specific synthetic goals.

References

Safety Operating Guide

Proper Disposal of H-DL-Ala-OEt.HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its disposal.

Immediate Safety and Handling Considerations

This compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, adherence to strict safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[2]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a dust respirator or work in a well-ventilated area, such as a fume hood.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[2]

  • Ingestion: Wash out the mouth with water.[2]

In all cases of significant exposure, seek medical attention.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are important for its safe handling and disposal.

PropertyValue
Molecular Formula C5H11NO2.ClH
Molecular Weight 153.61 g/mol
Appearance White to off-white granular powder or solid
Melting Point 81-83 °C
Boiling Point 127.8 °C at 760 mmHg
Flash Point 3.5 °C
Storage Conditions 2-8°C, in a dry, cool, and well-ventilated place

(Data sourced from various chemical suppliers)[1][3]

Experimental Protocol: Disposal of this compound

The standard and recommended procedure for the disposal of this compound is not to attempt neutralization or treatment within the laboratory. Instead, it should be disposed of as chemical waste through a licensed and approved waste disposal facility. This ensures compliance with federal, state, and local environmental regulations.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "DL-Alanine ethyl ester hydrochloride".

    • Include the approximate quantity of the waste.

    • Note any other chemicals present in the waste mixture.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound and a complete list of the waste container's contents.

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

    • Keep copies of all waste manifests and disposal records provided by the disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Waste Collection (this compound and contaminated materials) B Step 2: Labeling ('Hazardous Waste', chemical name, quantity) A->B Securely containerize C Step 3: Secure Storage (Designated hazardous waste area) B->C Store safely D Step 4: Arrange Disposal (Contact EHS or licensed waste contractor) C->D Schedule pickup E Step 5: Documentation (Maintain disposal records and manifests) D->E Receive paperwork F Final Disposal (Approved Waste Disposal Plant) D->F Transfer of waste

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-DL-Ala-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with H-DL-Ala-OEt.HCl (DL-Alanine ethyl ester hydrochloride). Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is an alanine derivative that can cause skin, eye, and respiratory irritation.[1][2][3] Proper handling and disposal are paramount to mitigate these risks. The following operational and disposal plans provide a step-by-step approach to safely incorporating this compound into your experimental workflows.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound, compiled from safety data sheets and best practices for similar chemical compounds.[2][4][5]

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during solution preparation.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. For extended handling, consider double-gloving.[4]
Body Protection Full-Sleeved Lab CoatA lab coat made of a suitable chemical-resistant material is mandatory to protect against skin contact.[4]
Respiratory Protection NIOSH-Approved RespiratorRecommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[4][6]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes are required to protect against spills.

Step-by-Step Safe Handling Protocol

1. Pre-Handling Preparations:

  • Ventilation: Ensure all handling of solid this compound is conducted within a certified chemical fume hood.[2][4]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid reagents.

  • Review Documentation: Always review the Safety Data Sheet (SDS) before use.

2. Weighing and Transfer:

  • Handle the solid material carefully to avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools for all transfers.[1]

  • Weigh the compound on wax paper or a weighing boat within the fume hood.

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to prevent splashing.

  • If diluting, always add the acid to water, never the other way around.[6]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.

  • Decontaminate all surfaces and equipment used.

Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated disposable materials, including gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.[4]

    • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]

  • Disposal Method:

    • Dispose of all hazardous waste in strict accordance with local, state, and federal regulations.[1][7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Receive Chemical b Review SDS a->b c Verify Emergency Equipment b->c d Don PPE c->d e Weigh Solid d->e f Prepare Solution e->f g Conduct Experiment f->g h Decontaminate Work Area g->h k Doff PPE g->k i Segregate Waste h->i j Dispose via EHS i->j l Wash Hands k->l

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Ala-OEt.HCl
Reactant of Route 2
Reactant of Route 2
H-DL-Ala-OEt.HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.